2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Description
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Properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCFPAFAMAAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511521 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-98-4 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,5-diazabicyclo[2.2.2]octane-3,6-dione structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione for Researchers, Scientists, and Drug Development Professionals.
Abstract
The this compound core represents a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, derived from a bicyclic diketopiperazine framework, offers a robust platform for the design of novel therapeutic agents, including receptor probes and peptide β-turn mimetics.[1][2] The precise characterization of this core structure is paramount for understanding its chemical properties and biological activity. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each section explains the rationale behind the chosen methodology, provides detailed experimental protocols, and interprets the resulting data to build a cohesive and self-validating structural proof.
Introduction: The Significance of the Bicyclic Diketopiperazine Core
The this compound scaffold is a bridged cyclic dipeptide (diketopiperazine) that enforces a high degree of conformational rigidity.[3] This structural constraint is highly desirable in drug design, as it can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding. The bicyclic nature of this compound, formed by a two-carbon bridge across a piperazinedione ring, creates a unique topology that has been explored for its potential in various therapeutic areas.[4][5] Natural products containing the bicyclo[2.2.2]diazaoctane ring system have demonstrated a range of biological activities, including antitumor and antimicrobial properties, further highlighting the importance of this structural motif.[6][7][8][9]
Accurate structural elucidation is the bedrock of any research and development program involving this scaffold. A thorough understanding of its stereochemistry, connectivity, and conformation is critical for establishing structure-activity relationships (SAR) and for the rational design of new derivatives. This guide presents a holistic workflow for achieving unambiguous structural confirmation.
Synthesis Overview
The parent this compound can be synthesized through various methods, often involving intramolecular cyclization reactions. One common approach involves a double cyclization of appropriate precursors.[4] For instance, derivatives have been synthesized via a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[4][10] The synthesis of enantiomerically pure forms can be achieved through resolution of racemic intermediates or by using chiral starting materials, such as (S)-aspartate.[4][10] Understanding the synthetic route is crucial as it provides initial clues about the expected molecular formula and potential impurities.
A Multi-Pronged Strategy for Structure Elucidation
No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the integration of data from multiple orthogonal techniques. This self-validating approach ensures that the proposed structure is consistent with all experimental evidence.
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing Molecular Formula
4.1. Rationale
High-Resolution Mass Spectrometry (HRMS) is the first critical step after synthesis and purification. Its primary purpose is to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition, confirming that the product has the expected molecular formula of C₆H₈N₂O₂.
4.2. Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass.
4.3. Data Interpretation
The key is to match the experimentally observed mass with the calculated mass for the proposed formula.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₆H₈N₂O₂ | - | - |
| Exact Mass [M] | 140.0586 | - | - |
| [M+H]⁺ Ion | 141.0659 | 141.0657 | < 2 ppm |
A deviation of less than 5 ppm between the measured and theoretical mass provides strong confidence in the elemental composition. Electron Ionization (EI) mass spectrometry can also be used, which may provide valuable fragmentation data, although the molecular ion peak might be less intense than the [M+H]⁺ peak in ESI.
NMR Spectroscopy: Mapping the Molecular Connectivity
5.1. Rationale
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and how different fragments are connected.
5.2. Experimental Protocol (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often useful for diketopiperazines as it allows for the observation of exchangeable N-H protons.[11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Identifies all unique proton environments and their multiplicities (splitting patterns).
-
¹³C NMR: Identifies all unique carbon environments.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.
-
5.3. Data Interpretation
Due to the molecule's C₂ symmetry, the spectra are expected to be relatively simple.
| Proton (¹H) | Chemical Shift (ppm, est.) | Multiplicity | Integration | COSY Correlation |
| N-H | ~8.0-8.5 | broad singlet | 2H | - |
| Bridgehead C-H | ~4.0-4.5 | singlet | 2H | - |
| Ethylene Bridge -CH₂- | ~3.0-3.5 | singlet | 4H | - |
| Carbon (¹³C) | Chemical Shift (ppm, est.) | HSQC Correlation | HMBC Correlations |
| C=O (Amide) | ~165-170 | - | Bridgehead H, Bridge CH₂ |
| Bridgehead C-H | ~55-60 | Bridgehead H | C=O, Bridge CH₂ |
| Ethylene Bridge -CH₂- | ~40-45 | Bridge CH₂ | C=O, Bridgehead C-H |
Note: Estimated chemical shifts are based on typical values for diketopiperazines and bicyclic systems. Actual values will depend on the solvent and experimental conditions.
The lack of splitting for the bridgehead and ethylene bridge protons is a key indicator of the rigid bicyclic structure, where dihedral angles may result in minimal coupling. The HMBC correlations are the definitive proof, connecting the amide carbonyls to both the bridgehead protons and the ethylene bridge protons, confirming the bicyclic framework.
Caption: Key HMBC correlations confirming the bicyclic core structure.
X-ray Crystallography: The Definitive 3D Structure
6.1. Rationale
While NMR and MS establish the connectivity and formula, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[12][13] It reveals precise bond lengths, bond angles, and the absolute configuration (for chiral molecules), serving as the ultimate confirmation of the proposed structure.[3]
6.2. Experimental Protocol
-
Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
6.3. Data Interpretation
The output of an X-ray diffraction experiment is a detailed 3D model of the molecule. Key parameters to analyze include:
-
Confirmation of Connectivity: The solved structure should match the connectivity determined by NMR.
-
Bond Lengths and Angles: These should be consistent with a strained bicyclic amide system.[3]
-
Conformation: The analysis will reveal the precise boat-like conformation of the diketopiperazine ring.
-
Space Group and Unit Cell Parameters: These define how the molecules pack in the crystal lattice. For instance, racemic and enantiomeric forms of derivatives have been shown to crystallize in different space groups (e.g., P2₁/n vs. P2₁).[3][12]
Infrared (IR) Spectroscopy: Functional Group Analysis
7.1. Rationale
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For this compound, it is primarily used to verify the presence of the amide functional groups.
7.2. Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
7.3. Data Interpretation
The spectrum should exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1680-1700 cm⁻¹, characteristic of a cyclic amide carbonyl. The exact position can be indicative of ring strain.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic frame.
The presence of these bands is consistent with the proposed diketopiperazine structure and confirms the absence of other functional groups (like carboxylic acids or alcohols) that might arise from incomplete reactions or degradation.
Conclusion: A Self-Validating Structural Proof
The definitive structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques. HRMS confirms the elemental formula, a full suite of NMR experiments maps the atomic connectivity, IR spectroscopy verifies the presence of the core functional groups, and X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or drug development program built upon this valuable scaffold.
References
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An In-depth Technical Guide to the Discovery of Bicyclic Diketopiperazines
Introduction
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] Their inherent structural rigidity, resistance to proteolytic degradation, and ability to cross cell membranes have positioned them as "privileged scaffolds" in medicinal chemistry and drug discovery.[1][3][4][5] Among the diverse family of DKPs, the bicyclic variants stand out due to their complex, three-dimensional architecture, which often translates into potent and selective biological activities.[6][7] These structures depart from the planarity typical of many synthetic pharmaceuticals, offering unique opportunities for probing complex biological targets.[6] This guide provides a comprehensive technical overview of the discovery of bicyclic diketopiperazines, from their natural origins and biosynthesis to their chemical synthesis and therapeutic potential, designed for researchers, scientists, and drug development professionals.
Natural Occurrence and Biological Significance
Bicyclic diketopiperazines are a diverse group of secondary metabolites produced by a wide array of organisms, including bacteria, fungi, plants, and marine organisms.[3][8] Their structural complexity is often associated with a broad spectrum of biological activities.
Notable Bioactive Bicyclic Diketopiperazines
Several naturally occurring bicyclic DKPs have garnered significant attention for their therapeutic promise.
-
Bicyclomycin: An antibiotic produced by Streptomyces sapporonensis, it exhibits activity against Gram-negative bacteria and acts as an inhibitor of the Rho transcription termination factor.[2]
-
Gliotoxin: A member of the epipolythiodioxopiperazine (ETP) class of toxins produced by fungi like Aspergillus fumigatus, it possesses potent immunosuppressive and apoptotic properties.[8]
-
Chaetocin: Another ETP, chaetocin is a potent inhibitor of lysine-specific histone methyltransferase and has shown significant antimyeloma activity.[2][3]
-
Stephacidin A: This complex bridged DKP, isolated from Aspergillus ochraceus, displays activity against human colon cancer cell lines.[8]
Spectrum of Biological Activities
The unique three-dimensional structures of bicyclic DKPs enable them to interact with a variety of biological targets, leading to a wide range of pharmacological effects.
| Biological Activity | Examples of Bicyclic DKPs | Therapeutic Potential |
| Anticancer | Stephacidin A, Spirotryprostatin B, Chaetocin | Oncology |
| Antibacterial | Bicyclomycin | Infectious Diseases |
| Antiviral | Various fungal metabolites | Infectious Diseases |
| Neuroprotective | Certain proline-based DKPs | Neurodegenerative Diseases |
| Immunosuppressive | Gliotoxin | Autoimmune Diseases, Transplant Rejection |
This table summarizes the diverse biological activities of bicyclic diketopiperazines and their potential therapeutic applications.
Biosynthesis: Nature's Synthetic Machinery
The biosynthesis of the diketopiperazine core is primarily accomplished by two major enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and, more recently discovered, tRNA-dependent cyclodipeptide synthases (CDPSs).[2][9][10][11][12]
Non-Ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular enzyme complexes that assemble peptides from amino acid precursors without the use of ribosomes.[10] The formation of the diketopiperazine ring within an NRPS assembly line is typically a terminal step, where a condensation domain catalyzes the intramolecular cyclization and release of the dipeptide from the enzyme complex. Subsequent tailoring enzymes can then introduce further modifications to create the final bicyclic structure.
Cyclodipeptide Synthases (CDPSs)
CDPSs represent a more streamlined pathway to DKP formation. These enzymes utilize aminoacyl-tRNAs, the same building blocks used in ribosomal protein synthesis, to catalyze the formation of the cyclic dipeptide.[9][11] This discovery has opened new avenues for understanding and engineering DKP biosynthesis.
Generalized Biosynthetic Pathway
The following diagram illustrates a generalized pathway for the biosynthesis of a bicyclic diketopiperazine, highlighting the key enzymatic steps.
Caption: Generalized biosynthetic pathway of bicyclic diketopiperazines.
Chemical Synthesis Strategies
The intricate architectures of bicyclic diketopiperazines present significant challenges and opportunities for synthetic organic chemists. Various strategies have been developed to construct these complex scaffolds.
Ring-Closure Metathesis (RCM)
Ring-closure metathesis has emerged as a powerful tool for the synthesis of bicyclic DKPs.[6][13] This method typically involves the synthesis of a linear dipeptide precursor bearing two olefinic side chains, which are then cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst, to form the second ring.[6][13]
Experimental Protocol: Synthesis of a Bicyclic DKP via RCM
This protocol outlines a general procedure for the synthesis of a bicyclic diketopiperazine using ring-closure metathesis.
-
Linear Dipeptide Synthesis:
-
Couple two appropriately protected amino acids with olefinic side chains (e.g., allylglycine) using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotect the N- and C-termini of the resulting dipeptide.
-
-
Diketopiperazine Formation:
-
Induce intramolecular cyclization of the linear dipeptide to form the diketopiperazine core. This can be achieved by heating in a suitable solvent (e.g., isopropanol) or through base-catalyzed cyclization.
-
-
Ring-Closure Metathesis:
-
Dissolve the diketopiperazine precursor in a degassed solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a solution of a second-generation Grubbs catalyst.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
-
Purification:
-
Quench the reaction and purify the bicyclic diketopiperazine product using column chromatography.
-
Radical Cyclization
A conceptually novel approach to bicyclic DKPs involves the use of radical cyclizations.[7] This method can be particularly useful for constructing bridged systems and offers a different retrosynthetic disconnection compared to more traditional methods.
Solid-Phase Synthesis
Solid-phase synthesis offers a high-throughput approach to generate libraries of bicyclic diketopiperazines for screening purposes. By anchoring the initial amino acid to a solid support, reagents and byproducts can be easily washed away, streamlining the synthetic process.
Synthetic Workflow Comparison
The following diagram illustrates a comparative workflow for solution-phase and solid-phase synthesis of bicyclic diketopiperazines.
Caption: Comparison of solution-phase and solid-phase synthetic workflows.
Therapeutic Potential and Future Directions
The diverse biological activities of bicyclic diketopiperazines make them highly attractive candidates for drug development.[3][6][13][14] Their rigid, pre-organized structures can lead to high-affinity binding to protein targets. Furthermore, their ability to cross the blood-brain barrier opens up possibilities for treating central nervous system disorders.[4]
Future research in this field will likely focus on:
-
Total Synthesis of Novel Natural Products: Elucidating the structures and biological activities of newly discovered bicyclic DKPs.
-
Development of New Synthetic Methodologies: Creating more efficient and versatile routes to these complex molecules.
-
Combinatorial Chemistry and Library Synthesis: Generating large libraries of bicyclic DKPs for high-throughput screening against various disease targets.
-
Elucidation of Mechanisms of Action: Understanding how these molecules exert their biological effects at a molecular level.
Conclusion
The discovery of bicyclic diketopiperazines represents a fascinating intersection of natural product chemistry, biosynthesis, and synthetic organic chemistry. These structurally complex and biologically active molecules continue to inspire the development of new synthetic strategies and provide a rich source of lead compounds for drug discovery. As our understanding of their biosynthesis deepens and our synthetic capabilities expand, the therapeutic potential of bicyclic diketopiperazines is poised for significant growth.
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- 12. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - ProQuest [proquest.com]
- 13. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
Spectroscopic Signature of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione: A Technical Guide for Researchers
Introduction
2,5-Diazabicyclo[2.2.2]octane-3,6-dione is a rigid, bicyclic diamide of significant interest in medicinal chemistry and materials science. Its constrained conformation provides a unique scaffold for the design of novel therapeutics and functional polymers. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers a comprehensive reference for its characterization. We will delve into the theoretical basis for the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provide field-proven protocols for data acquisition.
Molecular Structure and its Spectroscopic Implications
The rigid bicyclo[2.2.2]octane framework locks the amide bonds in a specific orientation, profoundly influencing the molecule's spectroscopic properties. The symmetry of the molecule is a key determinant of the number and type of signals observed in its NMR spectra. The presence of two carbonyl groups and two secondary amide functionalities dictates the characteristic absorptions in the IR spectrum and the fragmentation patterns in the mass spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Due to the symmetry of this compound, a simplified set of signals is expected.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the amide protons, the bridgehead protons, and the ethylene bridge protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | broad singlet | 2H | Amide (N-H) |
| ~ 4.5 - 5.0 | singlet | 2H | Bridgehead (CH) |
| ~ 3.0 - 3.5 | multiplet | 4H | Ethylene (CH₂) |
The downfield chemical shift of the amide protons is due to the deshielding effect of the adjacent carbonyl groups and hydrogen bonding in the solid state or in polar solvents. The bridgehead protons are expected to be singlets due to the lack of adjacent protons for coupling. The ethylene bridge protons will likely appear as a more complex multiplet due to coupling with each other.
Predicted ¹³C NMR Data
The carbon NMR spectrum is predicted to exhibit three signals, corresponding to the carbonyl carbons, the bridgehead carbons, and the ethylene bridge carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 - 175 | Carbonyl (C=O) |
| ~ 55 - 65 | Bridgehead (CH) |
| ~ 35 - 45 | Ethylene (CH₂) |
The carbonyl carbons resonate significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom.
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a suitable deuterated solvent is critical for obtaining a high-resolution NMR spectrum. For this compound, which is a solid, a solvent that fully dissolves the compound without reacting with it is necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for amides due to its high polarity and ability to disrupt intermolecular hydrogen bonding.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gently warm and vortex the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the key absorptions will be from the N-H and C=O bonds of the amide groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3300 | Medium | N-H stretch |
| ~ 1680 - 1720 | Strong | C=O stretch (amide I) |
| ~ 1510 - 1550 | Medium | N-H bend (amide II) |
| ~ 1400 - 1450 | Medium | C-N stretch |
The presence of two strong carbonyl absorption bands is a characteristic feature of cyclic imides. The N-H stretching frequency is indicative of hydrogen bonding.
Experimental Protocol for ATR-IR Data Acquisition
Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation. It provides high-quality spectra of the surface of the material.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of powdered this compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Predicted Mass Spectrum Data
| m/z | Interpretation |
| 141.06 | [M+H]⁺ (Protonated molecule) |
| 140.05 | M⁺ (Molecular ion) |
| 112.06 | [M - CO]⁺ |
| 84.05 | [M - 2CO]⁺ |
| 69.04 | Further fragmentation |
Rationale for Fragmentation: Electron ionization (EI) is expected to produce a molecular ion peak. A common fragmentation pathway for amides is the cleavage of the N-CO bond. For this bicyclic system, the initial loss of a carbonyl group (CO) is a likely fragmentation step. Subsequent loss of the second carbonyl group would lead to a significantly smaller fragment. The exact fragmentation pattern will depend on the ionization method used. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the parent ion and its fragments.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, and it typically produces a strong protonated molecular ion peak [M+H]⁺. Coupling this with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument allows for highly accurate mass measurements.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer, and their mass-to-charge ratios are measured with high accuracy.
-
Data Analysis: The resulting spectrum will show the accurate mass of the protonated molecule, which can be used to confirm its elemental formula.
Caption: Workflow for HRMS data acquisition via ESI.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in the principles of spectroscopic analysis. The detailed, field-proven protocols herein are designed to be self-validating and to ensure the acquisition of high-quality, reproducible data. By understanding and applying these methodologies, researchers can confidently characterize this important bicyclic diamide and accelerate their scientific discoveries.
References
The references for the general principles and protocols described in this guide are based on established knowledge in the field of analytical chemistry. For specific data on related compounds, a literature search is recommended.
The Cornerstone of Conformational Constraint: A Technical Guide to 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
CAS Number: 1004-98-4
Introduction: The Strategic Importance of a Rigid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high potency and selectivity is paramount. A key strategy in achieving this is the use of conformationally restricted scaffolds that minimize the entropic penalty of binding to a biological target. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione emerges as a molecule of significant interest in this context. Its inherent rigidity and stereochemical complexity make it an invaluable building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application as a pivotal scaffold in drug discovery, particularly in the development of kinase inhibitors.
Physicochemical and Structural Characteristics
The unique bicyclic structure of this compound underpins its utility. The fusion of two piperazine-2,5-dione (diketopiperazine) rings creates a highly constrained framework. This rigidity is a critical attribute, as it pre-organizes appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a target protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1004-98-4 | N/A |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molar Mass | 140.14 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | >300 °C (decomposes) | N/A |
| Solubility | Soluble in DMSO and hot water | N/A |
The crystal structure of derivatives reveals that the bicyclic system maintains consistent bond angles and distances, with nitrogen-carbon bond lengths typically in the range of 1.45 to 1.48 Å and bridgehead carbon-carbon bond lengths of approximately 1.54 Å.[2] This defined geometry is crucial for computational modeling and rational drug design.
Synthesis of the Bicyclic Core: A Methodological Deep Dive
The synthesis of this compound and its derivatives can be a non-trivial undertaking due to the inherent strain in the bicyclic system. Several synthetic strategies have been developed, with the Dieckmann-analogous cyclization of a piperazinedione precursor being a notable and elegant approach.
Dieckmann-Analogous Cyclization: A Step-by-Step Protocol
This method leverages an intramolecular condensation to construct the second ring of the bicyclic system. The following protocol is adapted from the synthesis of a substituted derivative, illustrating the core chemical logic.[3]
Experimental Protocol: Synthesis of a Substituted this compound Derivative
-
Precursor Synthesis: The synthesis begins with the preparation of a suitably functionalized piperazinedione with a pendant ester group, for example, starting from (S)-aspartic acid.[3] This multi-step process is crucial for establishing the necessary stereochemistry and functional handles for the subsequent cyclization.
-
Cyclization Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperazinedione precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) (typically 1.1-1.5 equivalents), dropwise to the cooled solution. The choice of base is critical to ensure efficient deprotonation without undesirable side reactions.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete enolate formation.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive anionic intermediates with atmospheric oxygen and moisture.
-
Anhydrous Solvents: Water would quench the strong base and the enolate intermediate, preventing the cyclization.
-
Low Temperature (-78 °C): Enhances the kinetic control of the reaction, minimizing side reactions and potential decomposition of the starting material and product. The strain in the bicyclo[2.2.2]octane system makes the cyclization less favorable, and lower temperatures help to manage the reaction thermodynamics.[3]
-
Strong, Non-nucleophilic Base: Ensures complete and rapid deprotonation to form the enolate without competing nucleophilic attack at the ester carbonyl.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound derivatives.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The rigid framework of this compound makes it an attractive scaffold for the design of inhibitors of protein kinases, a class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders. The bicyclic core can serve as a central anchor from which substituents can be projected into the distinct pockets of a kinase's ATP-binding site.
The rationale for its use in this context is threefold:
-
Conformational Locking: By locking the relative orientation of substituents, the entropic cost of binding is reduced, potentially leading to higher affinity.
-
Vectorial Display of Functionality: The defined geometry allows for the precise positioning of hydrogen bond donors and acceptors, and hydrophobic groups to match the complementary features of the kinase active site.
-
Novel Chemical Space: The use of such a rigid and complex scaffold allows for the exploration of novel chemical space, potentially leading to inhibitors with unique binding modes and improved selectivity profiles.
While specific clinical candidates based on this exact scaffold are not yet prevalent in publicly available literature, the strategic use of rigid bicyclic structures is a well-established principle in kinase inhibitor design. For instance, the broader class of diazabicycloalkanes has been explored for the inhibition of various kinases, including Spleen Tyrosine Kinase (Syk), a target in autoimmune diseases and certain cancers.
Hypothetical Kinase Inhibitor Binding Mode
Caption: Hypothetical binding of a this compound-based inhibitor.
Conclusion: A Building Block with a Bright Future
This compound represents a powerful tool in the arsenal of the medicinal chemist. Its inherent structural rigidity and stereochemical complexity provide a robust platform for the design of potent and selective ligands for a range of biological targets. As synthetic methodologies for accessing this and related bicyclic systems continue to evolve, its application in the development of next-generation therapeutics is poised to expand, offering new avenues for addressing unmet medical needs.
References
-
ChemBK. This compound - Physico-chemical Properties. Available from: [Link]
- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.
-
MySkinRecipes. This compound. Available from: [Link]
-
Mendeleev Communications. This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Available from: [Link]
Sources
Stability of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Under Acidic Conditions: A Technical Guide for Drug Development Professionals
Abstract
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core is a conformationally restricted scaffold of significant interest in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors.[1][2] Its rigid bicyclic structure offers a unique platform for presenting pharmacophoric elements in a well-defined spatial orientation. However, the inherent ring strain within this system raises critical questions about its chemical stability, particularly under the acidic conditions encountered during drug formulation, storage, and in vivo transit through the gastrointestinal tract. This technical guide provides an in-depth analysis of the factors governing the stability of this bicyclic diketopiperazine under acidic conditions, drawing upon established principles of amide hydrolysis and the known behavior of related strained cyclic compounds. While quantitative kinetic data for this specific molecule is not extensively available in the public domain, this guide synthesizes current knowledge to provide a robust framework for its stability assessment.
Introduction: The Bicyclic Advantage and the Stability Challenge
The this compound moiety can be considered a constrained derivative of a cyclic dipeptide (a diketopiperazine). The bicyclo[2.2.2]octane framework locks the dihedral angles of the piperazine-2,5-dione ring, providing a rigid scaffold that can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[3] However, this conformational rigidity comes at the cost of increased ring strain.[3] The stability of the amide bonds within this strained system, particularly their susceptibility to acid-catalyzed hydrolysis, is a critical parameter for its successful application in drug development. This guide will delve into the mechanistic underpinnings of this stability and provide practical guidance for its experimental evaluation.
The Mechanism of Acid-Catalyzed Amide Hydrolysis
The hydrolysis of amide bonds under acidic conditions is a well-understood process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[4][5][6] This general mechanism, which is applicable to the amide bonds in this compound, can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the amide carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][6] The nitrogen atom of the amide is generally not protonated due to the delocalization of its lone pair into the carbonyl group.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).
-
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the cleavage of the C-N bond. The leaving group is a primary amine.
-
Deprotonation: The protonated carboxylic acid and the amine leaving group are deprotonated by water to yield the final carboxylic acid and ammonium ion products. Under acidic conditions, the amine product will exist in its protonated, non-nucleophilic ammonium form, rendering the overall hydrolysis reaction effectively irreversible.[4]
The following Graphviz diagram illustrates this mechanistic pathway.
Caption: Acid-catalyzed hydrolysis of an amide bond.
Factors Influencing the Stability of this compound
The stability of the this compound core under acidic conditions is influenced by a combination of electronic and steric factors, with the bicyclic structure playing a dominant role.
| Factor | Influence on Stability | Rationale |
| Ring Strain | Decreased Stability | The bicyclo[2.2.2]octane system possesses significant strain energy.[3] This strain can be partially relieved upon hydrolysis and ring-opening, providing a thermodynamic driving force for the reaction. |
| Stereoelectronic Effects | Potentially Increased Reactivity | The rigid geometry of the bicyclic system may lead to suboptimal alignment for amide resonance, potentially increasing the electrophilicity of the carbonyl carbons. |
| Substituent Effects | Variable | Electron-withdrawing or electron-donating groups on the bicyclic core can modulate the electron density of the amide bonds, thereby influencing the rate of protonation and nucleophilic attack. |
| pH of the Medium | Decreased Stability at Low pH | The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions. Therefore, stability is expected to decrease as the pH is lowered. |
| Temperature | Decreased Stability at Higher Temperatures | As with most chemical reactions, the rate of hydrolysis will increase with temperature due to the increased kinetic energy of the reacting molecules. |
The high strain of the bicyclo[2.2.2]octane system is a key differentiator from simpler monocyclic diketopiperazines. This strain is expected to make the this compound core more susceptible to hydrolysis compared to less strained cyclic dipeptides.
Experimental Protocol for Assessing Acidic Stability
A robust assessment of the stability of this compound and its derivatives under acidic conditions is crucial. The following is a detailed, step-by-step methodology for a comprehensive stability study.
Materials and Instrumentation
-
This compound (or derivative) of high purity (>98%)
-
Hydrochloric acid (HCl) or other relevant acid, certified ACS grade
-
Deionized water (18.2 MΩ·cm)
-
pH meter, calibrated
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
Thermostatically controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow
The following diagram outlines the key steps in the stability testing protocol.
Caption: Experimental workflow for stability testing.
Detailed Procedure
-
Preparation of Acidic Solutions: Prepare a series of aqueous solutions with different pH values relevant to physiological conditions and drug processing. For example, prepare solutions at pH 1.2 (simulated gastric fluid, without enzymes), pH 2.0, and pH 4.5. Use a calibrated pH meter to ensure accuracy.
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initiation of the Stability Study:
-
For each pH condition, add a known volume of the stock solution to a larger volume of the pre-warmed acidic solution to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Immediately withdraw the first time point sample (t=0).
-
Place the remaining solution in a thermostatically controlled environment (e.g., 37°C to simulate physiological temperature).
-
-
Sampling: Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The sampling frequency should be adjusted based on the expected stability of the compound.
-
Sample Analysis:
-
Analyze each sample by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.
-
The mobile phase composition and gradient should be optimized to achieve good separation between the parent compound and any potential degradation products.
-
Data Analysis
-
Plot the natural logarithm of the concentration of the parent compound versus time for each pH and temperature condition.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the rate constant (k).
-
Calculate the half-life (t₁/₂) for each condition using the equation: t₁/₂ = 0.693 / k.
Conclusion and Implications for Drug Development
The this compound core represents a valuable but potentially labile scaffold for drug design. Its inherent ring strain likely increases its susceptibility to acid-catalyzed hydrolysis compared to more flexible cyclic dipeptides. A thorough understanding and quantitative assessment of its stability under acidic conditions are paramount for the successful development of drug candidates based on this moiety. The experimental protocol outlined in this guide provides a comprehensive framework for obtaining the necessary stability data to inform formulation development, predict in vivo performance, and ensure the overall quality and efficacy of the final drug product. Further computational studies could also provide valuable insights into the energetics of the hydrolysis of this strained bicyclic system.
References
- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914.
-
LibreTexts. (2022). 21.7: Chemistry of Amides. In Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. In Chemistry Steps. Retrieved from [Link]
- Not used in the final response.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. In Master Organic Chemistry. Retrieved from [Link]
- Not used in the final response.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Not used in the final response.
- Not used in the final response.
- Not used in the final response.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. connectsci.au [connectsci.au]
- 4. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2,5-diazabicyclo[2.2.2]octane-3,6-dione in organic solvents
An In-depth Technical Guide to the Organic Solvent Solubility of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Introduction
This compound (CAS No. 1004-98-4) is a rigid, bicyclic di-lactam with a unique three-dimensional structure.[1] Its constrained conformation and the presence of two amide functionalities make it a compelling scaffold in medicinal chemistry and drug development.[2] As a key intermediate, its utility in the synthesis of more complex, biologically active molecules is significant.[2] A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols.
This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles with field-proven experimental methodologies to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound. While extensive quantitative solubility data for this specific molecule is not widely published, this guide establishes a framework for its determination and provides qualitative insights based on available literature.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1004-98-4 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Melting Point | 272-273 °C | [3] |
| Appearance | White to off-white powder (typical) | N/A |
| XLogP3 | -0.8 | [1] |
Theoretical Framework for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several key structural features dictate its solubility behavior:
-
Hydrogen Bonding: The molecule possesses two secondary amide groups, each with an N-H proton (hydrogen bond donor) and a carbonyl oxygen (hydrogen bond acceptor). This allows for strong intermolecular interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).
-
Polarity and Dipole Moment: The two amide dipoles are held in a fixed, rigid orientation. This creates a significant molecular dipole moment, favoring solubility in polar solvents that can effectively solvate the molecule through dipole-dipole interactions. The calculated XLogP3 of -0.8 suggests a hydrophilic character.[1]
-
Crystal Lattice Energy: With a high melting point of 272-273 °C, it can be inferred that the crystal lattice energy of this compound is substantial.[3] The strong and well-organized intermolecular hydrogen bonds in the solid state must be overcome by solvent-solute interactions for dissolution to occur. This high lattice energy can be a limiting factor for solubility, even in polar solvents.
-
Rigid Bicyclic Structure: The bicyclic system prevents conformational flexibility. Unlike linear peptides, there are no rotatable bonds in the core structure, which can impact how efficiently solvent molecules pack around the solute.
Based on these characteristics, this compound is expected to exhibit poor solubility in non-polar solvents (e.g., hexanes, toluene) and increasing solubility with a rise in solvent polarity and hydrogen bonding capacity.
Qualitative Solubility Profile
While precise quantitative data is sparse in the literature, a qualitative understanding of solubility can be pieced together from experimental procedures in synthetic chemistry publications.
| Solvent | Polarity Index | Type | Qualitative Solubility | Rationale/Source |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Soluble | Used as a solvent for spectroscopic analysis in a simulation study. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Sparingly Soluble | Used as a reaction solvent in the synthesis of derivatives, often at elevated temperatures or for extended periods.[4] |
| Dichloromethane (CH₂Cl₂) | 3.1 | Polar Aprotic | Sparingly Soluble | Used for extraction of reaction mixtures containing derivatives of the compound.[4] |
| Acetonitrile | 5.8 | Polar Aprotic | Sparingly Soluble | Mentioned as a solvent for N-1 alkylation of a similar pyrazinone core. |
| Cyclohexane / Ethyl Acetate | 0.2 / 4.4 | Non-polar / Polar Aprotic | Poorly soluble / Sparingly soluble | Used as an eluent system for flash chromatography purification, implying limited solubility is necessary for chromatographic separation.[4] |
| Water | 10.2 | Polar Protic | Expected to be sparingly to poorly soluble | Despite its hydrophilic nature (negative XLogP3), the high crystal lattice energy may limit aqueous solubility. |
Experimental Determination of Thermodynamic Solubility
To obtain reliable and transferable solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[5]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Accurately pipette 1.0 mL of the desired organic solvent into each vial.
-
Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal time.[6]
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand at the same constant temperature for at least 1 hour to allow undissolved solids to sediment.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Quantification (via HPLC):
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Generate a calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution with the mobile phase.
-
Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC under isocratic conditions with UV detection. A C18 column is often a good starting point.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Back-calculate the original solubility in the solvent, accounting for the dilution factor.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For reference, the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is listed as a flammable solid that is harmful if swallowed, causes skin irritation, and serious eye damage. While the toxicological properties may differ, it is prudent to handle this compound with similar caution.
Conclusion
This compound is a molecule of significant interest in pharmaceutical sciences. Its solubility is dictated by its highly polar, rigid structure and strong crystal lattice forces. While quantitative solubility data remains to be systematically published, qualitative evidence suggests solubility in polar aprotic solvents like DMSO and limited solubility in less polar solvents. This guide provides the theoretical foundation and a robust, validated experimental protocol for researchers to determine the precise thermodynamic solubility of this compound in any organic solvent of interest. Such data is critical for advancing its application in drug discovery and development.
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Oxford Academic. Solubility and Membrane Permeability of Cyclic Dipeptides Approximately Estimated by Quantum Chemistry and Molecular Dynamics Calculations. Available from: [Link]
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PubChem. 2,5-Diazabicyclo(2.2.2)octane. Available from: [Link]
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PubMed Central. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. Available from: [Link]
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The Enduring Scaffold: A Technical Guide to 2,5-Diazabicyclo[2.2.2]octane Systems in Modern Chemistry
The 2,5-diazabicyclo[2.2.2]octane core, a conformationally rigid bicyclic amine, represents a privileged scaffold in contemporary chemical science. Its unique three-dimensional structure and the strategic placement of its two nitrogen atoms imbue it with a remarkable combination of properties, making it a versatile building block in fields ranging from asymmetric catalysis to medicinal chemistry. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2,5-diazabicyclo[2.2.2]octane systems, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this remarkable molecular framework.
Structural and Physicochemical Properties: The Foundation of Versatility
The defining feature of the 2,5-diazabicyclo[2.2.2]octane scaffold is its rigid, cage-like structure. This conformational rigidity is a direct consequence of the bicyclic system, which locks the molecule into a specific spatial arrangement. This rigidity minimizes the steric hindrance that can arise from the flexible alkyl groups in acyclic tertiary amines, making the nitrogen lone pairs more accessible for chemical interactions.
The two nitrogen atoms are positioned in a proximal arrangement, which significantly enhances the nucleophilic and basic character of the molecule.[1] This inherent reactivity is a cornerstone of its utility in organic synthesis. The parent compound, 2,5-diazabicyclo[2.2.2]octane, has the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol .
Table 1: Physicochemical Properties of the Parent 2,5-Diazabicyclo[2.2.2]octane Scaffold
| Property | Value |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| pKa | ~10 |
| Topological Polar Surface Area | 24.1 Ų |
| Hydrogen Bond Acceptors | 2 |
The stereochemistry of substituted 2,5-diazabicyclo[2.2.2]octane derivatives is of paramount importance, particularly in applications requiring enantioselective interactions. The (1R,4R) configuration, for example, is crucial for its effectiveness as a chiral scaffold in asymmetric catalysis.[1] X-ray crystallography studies have confirmed the absolute configuration of various derivatives, revealing a strained bicyclic system with specific bond lengths and angles.[1][2]
Synthetic Strategies: Accessing the Bicyclic Core
The synthesis of the 2,5-diazabicyclo[2.2.2]octane core can be achieved through several methodologies, each with its own advantages and suitability for specific applications.
Synthesis of the Parent Compound
The parent 2,5-diazabicyclo[2.2.2]octane is commonly synthesized via a two-step reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, a diketopiperazine derivative.[1] This method involves the use of a strong reducing agent, such as lithium aluminum hydride (LAH), to reduce the amide functionalities to amines.
Experimental Protocol: Synthesis of 2,5-Diazabicyclo[2.2.2]octane
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere, a suspension of this compound in anhydrous tetrahydrofuran (THF) is prepared.
-
Lithium aluminum hydride (LAH) is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 16 hours.
-
Quenching: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by sublimation or distillation to yield pure 2,5-diazabicyclo[2.2.2]octane.
Enantioselective Synthesis
For applications in asymmetric catalysis and medicinal chemistry, the synthesis of enantiomerically pure derivatives is essential. One established method involves the resolution of a racemic precursor using a chiral resolving agent.
Experimental Protocol: Enantioselective Synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane Derivatives
-
Resolution: Racemic this compound-1,4-dicarboxylic acid is treated with a chiral amine (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts.
-
The diastereomeric salts are separated by fractional crystallization.
-
Decarboxylation: The resolved (–)-enantiomer of the dicarboxylic acid is then subjected to decarboxylation to yield (1R,4R)-2,5-diazabicyclo[2.2.2]octane with high enantiomeric excess (>99%).[1]
-
Protection: The resulting enantiopure diamine can be further functionalized or protected, for example, with a tert-butyloxycarbonyl (Boc) group, for use in subsequent synthetic steps.
Dieckmann-Analogous Cyclization
A more advanced synthetic route involves a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[3] This method allows for the synthesis of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes starting from chiral pool materials like (S)- or (R)-aspartate.[3] The key step is the intramolecular condensation, which is facilitated by trapping the intermediate hemiketal anion with a silylating agent like trimethylsilyl chloride (Me₃SiCl).[3] This approach offers a high degree of control over the stereochemistry of the final product.
Logical Workflow for Dieckmann-Analogous Cyclization
Caption: Dieckmann-analogous cyclization workflow.
Applications in Asymmetric Catalysis: A Chiral Scaffold of Excellence
The rigid framework and well-defined stereochemistry of chiral 2,5-diazabicyclo[2.2.2]octane derivatives make them exceptional scaffolds for asymmetric catalysis. Their high basicity facilitates deprotonation steps in various reactions, enabling high levels of enantioselectivity.
Organocatalysis
The (1R,4R)-derivative of 2,5-diazabicyclo[2.2.2]octane has proven to be a highly effective organocatalyst in a range of transformations:
-
Michael Additions: It catalyzes the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds with high stereocontrol.
-
Cycloadditions: It promotes [4+2] Diels-Alder reactions, controlling the facial selectivity of the dienophile's approach to the diene.
-
Polymerizations: It can act as a chain-transfer agent in controlled radical polymerization processes.
The conformational rigidity of the catalyst is key to its success, as it helps to stabilize the transition states of these reactions through stereoelectronic effects.[1]
Metal-Catalyzed Reactions
Derivatives of 2,5-diazabicyclo[2.2.2]octane can also be used as chiral ligands in metal-catalyzed reactions. The two nitrogen atoms can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, salen-type ligands derived from cis-2,5-diaminobicyclo[2.2.2]octane have been successfully employed in asymmetric catalysis.[4] These ligands, when complexed with transition metals like chromium or copper, have been shown to catalyze a variety of enantioselective transformations, including Nozaki-Hiyama-Kishi allylations and Henry (nitroaldol) condensations.[4]
Experimental Workflow for Asymmetric Catalysis
Caption: Asymmetric catalysis using a metal-salen complex.
Significance in Medicinal Chemistry and Drug Development
The 2,5-diazabicyclo[2.2.2]octane scaffold is a recurring motif in biologically active molecules and serves as a valuable template in drug design. Its rigid structure allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.
Cholinergic Ligands
A significant area of application for 2,5-diazabicyclo[2.2.2]octane derivatives is in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[5][6][7] These receptors are implicated in a variety of neurological processes, and their modulation is a therapeutic strategy for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The rigid bicyclic core mimics the conformation of acetylcholine, the endogenous ligand, allowing for potent and selective interactions with nAChR subtypes. For example, compounds incorporating this scaffold have been developed as highly selective α4β2 nAChR agonists.
Natural Products and Biosynthesis
The 2,5-diazabicyclo[2.2.2]octane ring system is found in a variety of complex natural products, particularly prenylated indole alkaloids.[8][9] In the biosynthesis of some of these compounds, a fungal P450 enzyme has been identified that deconstructs the 2,5-diazabicyclo[2.2.2]octane ring, leading to the formation of a pentacyclic scaffold.[8][9][10] Understanding these biosynthetic pathways can provide valuable insights for the synthetic production of these biologically active molecules.
Table 2: Selected 2,5-Diazabicyclo[2.2.2]octane Derivatives and Their Biological Targets
| Derivative Class | Biological Target | Therapeutic Potential |
| Substituted Pyridinyl Derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | Cognitive Disorders, Neuropathic Pain |
| Salen-Metal Complexes | Various Enzymes | Anticancer, Anti-inflammatory |
| Fused Heterocyclic Systems | Sigma Receptors | Neurological Disorders |
Conclusion
The 2,5-diazabicyclo[2.2.2]octane system stands as a testament to the power of a well-defined molecular architecture. Its inherent rigidity, coupled with the strategic placement of its nitrogen atoms, provides a robust platform for a wide array of chemical applications. From the rational design of highly effective asymmetric catalysts to the development of potent and selective therapeutic agents, this enduring scaffold continues to empower innovation across the chemical sciences. The synthetic methodologies outlined herein provide access to this versatile core, and the diverse applications highlighted underscore its immense potential for future discoveries in both academic and industrial research.
References
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
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Shaw, S. A., & White, J. D. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 948–959. [Link]
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Bencherif, M., Schmitt, J. D., Bhatti, B. S., Crooks, P. A., Caldwell, W. S., Lovette, M. E., ... & Lippiello, P. M. (1998). The heterocyclic substituted pyridine derivative (+/-)-2-(-3-pyridinyl)-1-azabicyclo[2.2.2]octane (RJR-2429): a selective ligand at nicotinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 284(3), 886–894. [Link]
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Kuleshova, E. F., Strelenko, Y. A., Nelyubina, Y. V., & Tartakovsky, V. A. (2009). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 19(5), 266-268. [Link]
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Dallanoce, C., De Amici, M., & Gotti, C. (2009). 2,5-Diazabicyclo[2.2.2]octane derivatives as cholinergic ligands. AIR Unimi. [Link]
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Kassiou, M. (Ed.). (2016). The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. ResearchGate. [Link]
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Liu, S., Nie, Q., Liu, Z., Patil, S., & Tang, Y. (2023). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. Journal of the American Chemical Society. [Link]
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Liu, S., Nie, Q., Liu, Z., Patil, S., & Tang, Y. (2023). Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A. Journal of the American Chemical Society, 145(26), 14451–14458. [Link]
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Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]
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Padwa, A., & Pearson, W. H. (Eds.). (2002). The Chemistry of Heterocyclic Compounds, Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. [Link]
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White, J. D., & Shaw, S. (2016). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 948-959. [Link]
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Liu, S., Nie, Q., Liu, Z., Patil, S., & Tang, Y. (2023). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. Journal of the American Chemical Society. [Link]
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Methodological & Application
Dieckmann cyclization for 2,5-diazabicyclo[2.2.2]octane-3,6-dione synthesis
Application Note: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-diones via Dieckmann Cyclization
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the synthesis of the 2,5-diazabicyclo[2.2.2]octane-3,6-dione core structure, a conformationally restricted piperazine analogue of significant interest in medicinal chemistry. The key strategic approach detailed herein is the intramolecular Dieckmann cyclization of a piperazine-2,5-diacetic acid ester precursor. We delve into the mechanistic underpinnings of this transformation, provide a robust, step-by-step experimental protocol, and discuss critical parameters that influence reaction success, including choice of base, solvent, and temperature. This guide is intended to equip researchers with the foundational knowledge and practical methodology to successfully synthesize this valuable bicyclic scaffold.
Introduction: The Strategic Value of Conformationally Restricted Scaffolds
In contemporary drug discovery, the principle of conformational restriction is a powerful strategy for enhancing ligand affinity, selectivity, and metabolic stability. By locking a flexible molecule into a more rigid, bioactive conformation, it is possible to reduce the entropic penalty upon binding to a biological target. The this compound scaffold has emerged as a compelling isostere for piperazine-containing motifs, which are ubiquitous in centrally active agents. The bicyclic nature of this system offers a rigid framework that can be strategically functionalized to probe the chemical space of various receptors and enzymes.
The Dieckmann condensation, an intramolecular base-catalyzed reaction of a diester to form a β-keto ester, provides a powerful synthetic tool for the construction of cyclic systems.[1][2][3] This application note specifically focuses on a Dieckmann-analogous cyclization to construct the strained bicyclo[2.2.2]octane ring system, a transformation that requires careful optimization due to the inherent ring strain of the product.[4][5]
Mechanistic Rationale: The Dieckmann Cyclization Pathway
The Dieckmann condensation proceeds via a mechanism analogous to the intermolecular Claisen condensation.[6][7] The key steps for the formation of the this compound core are as follows:
-
Enolate Formation: A strong, non-nucleophilic base abstracts an α-proton from one of the ester groups of the piperazine-2,5-diacetic acid ester precursor, generating a resonance-stabilized enolate. The choice of base is critical to ensure efficient deprotonation without competing side reactions.[6]
-
Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule. This intramolecular cyclization forms a tetrahedral intermediate.[3]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the desired bicyclic β-keto ester.
-
Deprotonation of the Product: The resulting β-keto ester has an acidic proton between the two carbonyl groups. The reaction is driven to completion by the deprotonation of this acidic proton by the alkoxide generated in the previous step, forming a resonance-stabilized enolate of the product.[8]
-
Acidic Workup: A final acidic workup step is required to protonate the enolate and afford the neutral this compound product.[9]
A critical modification to the standard Dieckmann protocol for this specific strained system involves trapping the initial cyclization product. Due to the high ring strain of the bicyclo[2.2.2]octane system, the equilibrium may not strongly favor the product.[4][5] Trapping the intermediate hemiketal anion with an electrophile like trimethylsilyl chloride (TMSCl) can significantly improve yields by preventing the reverse reaction.[4]
Caption: Generalized workflow for the Dieckmann cyclization.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from methodologies reported in the literature for the synthesis of analogous systems and should be considered a starting point for optimization.[4]
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate | Synthesis Grade | In-house synthesis | Starting material. |
| Sodium hexamethyldisilazane (NaHMDS) | 2.0 M solution in THF | Commercial | Strong, non-nucleophilic base. |
| Chlorotrimethylsilane (TMSCl) | ≥99% | Commercial | Trapping agent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Reaction solvent. |
| Hydrochloric acid (HCl) | 0.5 M aqueous solution | Commercial | For hydrolysis step. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial | Extraction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent. |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | In-house prep | For workup. |
3.2. Reaction Setup and Procedure
Step 1: Cyclization and Trapping
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting piperazinedione diester (1.0 equivalent) in anhydrous tetrahydrofuran (THF). A typical concentration is around 0.05 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.0 M solution of sodium hexamethyldisilazane (NaHMDS) in THF (3.0 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 40 minutes.
-
Slowly add chlorotrimethylsilane (TMSCl, 2.5 equivalents).
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product (the mixed methyl silyl acetal) by flash column chromatography.
Step 2: Hydrolysis to the Final Product
-
Under an inert atmosphere, dissolve the purified mixed methyl silyl acetal (1.0 equivalent) in a degassed mixture of THF and 0.5 M HCl (9:1 v/v).
-
Stir the solution at room temperature for 16 hours.
-
Add water to the reaction mixture and extract with CH₂Cl₂ three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the final this compound product by flash chromatography.
Caption: Step-by-step experimental workflow.
Critical Parameters and Troubleshooting
-
Choice of Base: Strong, non-nucleophilic bases like NaHMDS or lithium hexamethyldisilazane (LiHMDS) are crucial.[4][6] Weaker bases like sodium ethoxide may not be sufficient to deprotonate the diester efficiently, leading to low yields.[2]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of the base and trapping agent is critical to minimize side reactions.[4]
-
Low Yields: The formation of the strained bicyclo[2.2.2]octane system is energetically unfavorable.[4][5] Low yields are not uncommon. Careful purification is necessary to isolate the desired product from starting material and side products.
-
Diastereoselectivity: The cyclization can be highly diastereoselective, potentially driven by the formation of a six-membered metal-chelate intermediate.[4] The stereochemistry of the final product will be dictated by the stereochemistry of the starting piperazinedione.
Conclusion
The Dieckmann cyclization offers a viable, albeit challenging, route to the synthetically valuable this compound scaffold. The protocol outlined in this application note, which incorporates a crucial trapping step for the intermediate, provides a solid foundation for researchers aiming to synthesize these conformationally constrained molecules. Success hinges on meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and precise temperature control. The resulting bicyclic structures are poised for further elaboration and will undoubtedly continue to be of significant interest in the field of medicinal chemistry and drug development.
References
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link][4]
-
Pearson. Some (but not all) of the following keto esters can be formed by Dieckmann condensations. [Link][10]
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Enantioselective Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Derivatives: A Detailed Guide for Researchers
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core, a conformationally constrained dipeptide scaffold, is a privileged motif in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of these valuable derivatives, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in this field.
Introduction: The Significance of a Rigid Scaffold
The conformational rigidity of the this compound system offers a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target. This often translates to enhanced potency and selectivity. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of efficient and stereocontrolled synthetic access. This document outlines three principal strategies for achieving enantiopurity in the synthesis of these bicyclic diketopiperazines: classical resolution of racemates, chiral pool synthesis utilizing natural starting materials, and modern asymmetric catalysis.
I. Classical Resolution of Racemic Diacids: A Foundational Approach
One of the most established methods for obtaining enantiopure 2,5-diazabicyclo[2.2.2]octane-3,6-diones involves the synthesis of a racemic precursor, this compound-1,4-dicarboxylic acid, followed by resolution using a chiral resolving agent. The separated diastereomeric salts can then be cleaved to yield the enantiopure dicarboxylic acids, which are subsequently decarboxylated.
Conceptual Workflow of Classical Resolution
Caption: Workflow for the resolution of racemic this compound-1,4-dicarboxylic acid.
Protocol 1: Resolution of (±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic Acid with (-)-Brucine
This protocol is adapted from established procedures for the resolution of bicyclic dicarboxylic acids.[1]
Materials:
-
(±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid
-
(-)-Brucine
-
Methanol
-
Water
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound-1,4-dicarboxylic acid in a minimal amount of hot methanol. In a separate flask, dissolve 2.0 equivalents of (-)-brucine in hot methanol.
-
Crystallization: Slowly add the brucine solution to the diacid solution with stirring. Allow the mixture to cool to room temperature, which should induce the precipitation of the less soluble diastereomeric salt. For optimal crystallization, it may be beneficial to store the mixture at 4°C overnight.
-
Isolation of the Less Soluble Salt: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
Recrystallization: To achieve high diastereomeric purity, recrystallize the collected salt from a methanol/water mixture. The progress of the resolution can be monitored by measuring the specific rotation of the salt after each recrystallization. Continue until a constant rotation value is achieved.
-
Liberation of the Enantiopure Diacid: Suspend the purified diastereomeric salt in water and add 2 M hydrochloric acid until the pH is approximately 1-2. This will protonate the dicarboxylate and precipitate the enantiopure diacid.
-
Extraction and Drying: Extract the aqueous suspension with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure dicarboxylic acid.
-
Decarboxylation: The enantiopure dicarboxylic acid can be decarboxylated by heating in a suitable high-boiling solvent (e.g., diphenyl ether) or by other established methods to yield the target (1R,4R)- or (1S,4S)-2,5-diazabicyclo[2.2.2]octane-3,6-dione.[2]
II. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the target molecule. This approach ensures the desired stereochemistry from the outset. (S)-Aspartic acid is a common starting material for the synthesis of the this compound core.
Protocol 2: Synthesis from (S)-Aspartic Acid via Dieckmann-Analogous Cyclization
This protocol is based on the work of Holl et al., which describes a Dieckmann-analogous cyclization as the key step.[3]
Materials:
-
(S)-Aspartic acid
-
Protecting group reagents (e.g., for N- and C-termini)
-
Reagents for piperazinedione formation
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Solvents (e.g., THF, DMF)
Procedure:
-
Synthesis of the Piperazinedione Precursor: Starting from (S)-aspartic acid, a multi-step synthesis is required to prepare the key cyclization precursor, a methyl (dioxopiperazinyl)acetate derivative. This typically involves N-protection, esterification, coupling with a second amino acid ester to form a dipeptide, and subsequent cyclization to the diketopiperazine.
-
Dieckmann-Analogous Cyclization:
-
Dissolve the (dioxopiperazinyl)acetate precursor in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Slowly add a solution of LiHMDS (lithium hexamethyldisilazide) in THF (approximately 1.1 equivalents). Stir the mixture at this temperature for 1 hour.
-
Add trimethylsilyl chloride (TMSCl) (approximately 1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the bicyclic mixed acetal.
-
Hydrolysis and Further Transformations: The resulting mixed silyl ketal can be hydrolyzed under mild acidic conditions to afford the corresponding ketone, which can be further functionalized as needed.
Mechanistic Insight: The Dieckmann-analogous cyclization proceeds via deprotonation of the acetate side chain, followed by an intramolecular attack on one of the piperazinedione carbonyls. The intermediate hemiketal anion is then trapped by TMSCl. The high diastereoselectivity of this step is attributed to the formation of a six-membered sodium chelate intermediate.[3]
III. Asymmetric Catalysis: The Modern Approach to Enantioselectivity
Asymmetric catalysis offers a more efficient and versatile route to enantiomerically enriched compounds, often avoiding the need for chiral auxiliaries or resolutions. For diketopiperazine-related structures, several powerful catalytic methods have been developed.
Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a direct pathway to the bicyclo[2.2.2]diazaoctane core. By employing a chiral, non-racemic diketopiperazine diene, excellent diastereocontrol can be achieved.[4]
Protocol 3: Catalytic Asymmetric Intramolecular Tsuji-Trost Allylation
A highly effective method for the synthesis of enantioenriched spiro-diketopiperazines involves an intramolecular Tsuji-Trost reaction of Ugi adducts.[2][5] This approach allows for the construction of a wide range of derivatives with high enantioselectivity.
Materials:
-
Ugi adduct precursor (synthesized from an aldehyde, amine, isocyanide, and a carboxylic acid with an allylic carbonate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., a derivative of (R,R)-Trost ligand)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Synthesis of the Ugi Adduct: The Ugi adduct is prepared via a one-pot, four-component Ugi reaction.
-
Asymmetric Cyclization:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the Ugi adduct in 1,4-dioxane.
-
Add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the chiral ligand (e.g., 10 mol % of a suitable Trost ligand derivative).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the enantioenriched spiro-diketopiperazine.
Catalytic Cycle of the Asymmetric Tsuji-Trost Reaction:
Caption: Simplified catalytic cycle for the asymmetric intramolecular Tsuji-Trost reaction.
Mechanistic Considerations: The reaction proceeds through the formation of a π-allylpalladium intermediate. The chiral ligand controls the facial selectivity of the subsequent intramolecular nucleophilic attack by the deprotonated amide, leading to the formation of the enantioenriched product.[4][6]
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Typical Yields | Typical Enantiomeric Excess (ee) |
| Classical Resolution | Well-established, reliable for specific substrates. | Can be tedious and time-consuming, theoretical max yield is 50% for one enantiomer, requires stoichiometric chiral resolving agent. | Variable, depends on crystallization efficiency. | >99% achievable with multiple recrystallizations. |
| Chiral Pool Synthesis | Predictable stereochemistry, utilizes readily available starting materials. | The number of steps can be high, and the overall yield may be low. Limited structural diversity. | 15-40% overall yield reported for some routes.[3] | >99% (based on the purity of the starting material). |
| Asymmetric Catalysis | Highly efficient, catalytic amount of chiral source, broad substrate scope, allows access to both enantiomers by changing the ligand. | Catalyst development can be challenging and expensive. Optimization of reaction conditions is often required. | 70-98%[5] | 90-99%[5] |
Conclusion
The enantioselective synthesis of this compound derivatives is a critical endeavor for the advancement of medicinal chemistry. This guide has detailed three primary strategies, each with its own set of advantages and limitations. While classical resolution and chiral pool synthesis remain valuable tools, the development of asymmetric catalytic methods, such as the intramolecular Tsuji-Trost allylation, represents the state-of-the-art, offering high efficiency, versatility, and excellent stereocontrol. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis.
References
- Scheerer, J. R. Chiral Non-racemic Bicyclic Diketopiperazines: A Common Precursor to Explore Diverse Asymmetric Reactions. 57th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund.
- Mattson, A. et al. This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Commun.1994, 4(5), 190-192.
- Holl, R. et al. Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Aust. J. Chem.2008, 61(12), 914-919.
- Faltracco, M. et al. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. J. Org. Chem.2019, 84(18), 12058-12070.
- Jacobson, K. A. et al. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Org. Biomol. Chem.2007, 5(10), 1628-1639.
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Tsuji-Trost Reaction. Organic Chemistry Portal. Available at: [Link].
- White, J. D. & Shaw, S. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Acc. Chem. Res.2016, 49(9), 1835-1846.
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Holl, R. et al. Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. CSIRO PUBLISHING. Available at: [Link].
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White, J. D. & Shaw, S. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. PubMed. Available at: [Link].
- Padwa, A. et al. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. J. Org. Chem.2024, 89(5), 2965-2976.
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Trauner, D. Chiral Pool Approaches to Lycopodium Alkaloids, Orchidaceae Alkaloids and Photoswitchable Ceramides. Elektronische Hochschulschriften der LMU München. Available at: [Link].
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Shaw, S. & White, J. D. ChemInform Abstract: cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Sci-Hub. Available at: [Link].
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Wojaczyńska, E. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link].
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LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link].
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St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS. Available at: [Link].
- Wünsch, B. et al. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Org. Biomol. Chem.2017, 15(31), 6520-6540.
-
White, J. D. & Shaw, S. (PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. ResearchGate. Available at: [Link].
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Reddy, G. S. et al. ChemInform Abstract: Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. ResearchGate. Available at: [Link].
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The Rigid Embrace: Leveraging 2,5-Diazabicyclo[2.2.2]octane-3,6-dione as a Constrained Dipeptide Mimic in Modern Drug Discovery
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high potency and specificity. However, their clinical utility is often hampered by inherent liabilities, namely their conformational flexibility, which leads to susceptibility to proteolytic degradation and poor membrane permeability.[1][2] To overcome these hurdles, medicinal chemists have increasingly turned to the strategy of conformational constraint—locking the peptide backbone into a bioactive conformation.[1][3] This approach not only enhances metabolic stability but also improves binding affinity for the target receptor by reducing the entropic penalty upon binding.[1]
Among the various strategies to achieve this, the use of bicyclic scaffolds as dipeptide mimics has emerged as a powerful tool.[2][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, a structurally rigid and synthetically accessible scaffold for creating novel peptidomimetics.
The this compound core, a bicyclic diketopiperazine, offers a unique three-dimensional presentation of side chains, mimicking the spatial arrangement of a dipeptide unit within a larger peptide sequence.[5][6] Its rigid framework, a consequence of the bicyclic system, minimizes conformational flexibility, providing a stable platform for the precise positioning of pharmacophoric elements.[7]
This guide will delve into the synthetic protocols for preparing the scaffold, its incorporation into peptide sequences, and methods for evaluating the resulting peptidomimetics, providing both the "how" and the "why" behind the experimental choices.
Structural Rigidity and Conformational Analysis
The defining characteristic of the 2,5-diazabicyclo[2.2.2]octane scaffold is its pronounced rigidity. Unlike linear dipeptides that can adopt a multitude of conformations in solution, this bicyclic system is locked into a well-defined boat-like conformation.
Computational studies and crystallographic data of derivatives have demonstrated the scaffold's limited conformational freedom.[7][8] The bond angles and lengths are consistent with a strained bicyclic system, and the nitrogen atoms are held in a fixed spatial relationship.[7][8] This inherent rigidity is the cornerstone of its utility as a dipeptide mimic, as it allows for the precise control over the orientation of appended functional groups, thereby facilitating the design of highly selective ligands.
Synthesis of the this compound Scaffold
The synthesis of the enantiomerically pure this compound scaffold is achievable through a multi-step sequence, often commencing from readily available chiral starting materials like amino acids. A key step in many reported syntheses is a Dieckmann-analogous cyclization.[9][10]
Protocol 1: Enantioselective Synthesis via Dieckmann-Analogous Cyclization
This protocol outlines a general approach for the synthesis, starting from (S)-aspartate. The rationale behind this approach is to build a piperazinedione intermediate with a pendant ester group, which then undergoes intramolecular cyclization.
Workflow for Scaffold Synthesis
A schematic overview of the synthesis workflow.
Step-by-Step Methodology:
-
Preparation of the Piperazinedione Intermediate:
-
Starting from (S)-aspartate, a multi-step synthesis is employed to construct a piperazinedione ring bearing an acetate side chain. This typically involves protection of the amino and carboxyl groups, followed by coupling with a second amino acid derivative and subsequent cyclization to form the diketopiperazine core. The specific protecting groups and coupling reagents can be optimized based on laboratory standards and downstream applications.
-
-
Dieckmann-Analogous Cyclization:
-
Rationale: This key step forms the bicyclic ring system. A strong, non-nucleophilic base is crucial for the deprotonation of the α-carbon of the acetate side chain, initiating an intramolecular condensation with one of the piperazinedione carbonyls. The use of a trapping agent like chlorotrimethylsilane (TMSCl) can be employed to capture the initial cyclization product as a silyl enol ether, which can improve yields in some cases.[9]
-
Procedure:
-
Dissolve the piperazinedione intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise. The reaction is typically stirred at this temperature for 30-60 minutes to ensure complete deprotonation.
-
(Optional) Slowly add chlorotrimethylsilane (TMSCl) and allow the reaction to stir at -78 °C for 1 hour, followed by warming to room temperature over 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Hydrolysis and Purification:
-
Rationale: If a silyl ether intermediate was formed, it needs to be hydrolyzed to the desired ketone.
-
Procedure:
-
Dissolve the crude product from the previous step in a mixture of THF and dilute aqueous hydrochloric acid (e.g., 0.5 M HCl).
-
Stir the mixture at room temperature for several hours or until TLC/LC-MS analysis indicates complete conversion.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final this compound scaffold by flash column chromatography.
-
-
Key Considerations:
-
Anhydrous Conditions: The Dieckmann cyclization is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the deprotonation step is critical to prevent side reactions.
-
Stereochemistry: Starting with an enantiomerically pure amino acid like (S)-aspartate allows for the synthesis of a stereochemically defined bicyclic scaffold.[10]
Application in Peptidomimetic Design and Synthesis
Once the this compound scaffold is in hand, it can be incorporated into a peptide sequence to replace a dipeptide unit. This involves functionalizing the bridgehead positions or the nitrogen atoms of the scaffold.
Protocol 2: Incorporation of the Scaffold into a Peptide Chain
This protocol describes a general strategy for incorporating the scaffold into a peptide using standard solid-phase peptide synthesis (SPPS) techniques. This requires the scaffold to be prepared as a protected amino acid derivative.
Workflow for Peptidomimetic Synthesis
A schematic of the peptidomimetic synthesis workflow.
Step-by-Step Methodology:
-
Preparation of a Protected Scaffold Derivative:
-
The synthesized scaffold needs to be functionalized to allow for its use in SPPS. This typically involves protecting one of the nitrogen atoms with a standard protecting group like Boc or Fmoc, and converting a functional group on the scaffold (e.g., a carboxylic acid introduced at a bridgehead position) into a form suitable for coupling.
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Rationale: SPPS allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, simplifying purification after each step.
-
Procedure:
-
Begin with a resin pre-loaded with the C-terminal amino acid of the target peptide.
-
Perform standard deprotection and coupling cycles to elongate the peptide chain.
-
At the desired position, couple the protected scaffold derivative using standard peptide coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).
-
Continue with the elongation of the peptide chain from the deprotected nitrogen of the scaffold.
-
-
-
Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, cleave the peptidomimetic from the solid support and remove all protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
-
Purification and Characterization:
-
Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and NMR spectroscopy to confirm its identity and purity.
-
Evaluation of Constrained Peptidomimetics
After synthesis, the resulting peptidomimetics should be evaluated for their conformational properties and biological activity in comparison to their linear peptide counterparts.
Protocol 3: Biophysical and Biological Characterization
1. Conformational Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 2D NMR experiments (e.g., NOESY, ROESY) to determine the solution-state conformation of the peptidomimetic. The rigid nature of the bicyclic scaffold should result in well-defined cross-peaks, providing insights into the spatial proximity of different parts of the molecule.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the peptide. A comparison of the CD spectra of the constrained and linear peptides can reveal the conformational ordering induced by the scaffold.
2. Stability Assays:
-
Proteolytic Stability: Incubate the peptidomimetic and its linear analogue with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum. Analyze the degradation over time by RP-HPLC or LC-MS. The constrained peptidomimetic is expected to exhibit significantly enhanced stability.
Comparative Stability Data
| Compound | Half-life in Human Serum (hours) |
| Linear Peptide | < 1 |
| Constrained Peptidomimetic | > 24 |
3. Biological Activity Assays:
-
Binding Assays: Determine the binding affinity of the peptidomimetic to its target receptor using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.
-
Functional Assays: Evaluate the functional activity of the peptidomimetic in cell-based assays relevant to the biological target (e.g., measuring second messenger levels, gene expression, or cell proliferation).
Illustrative Biological Data
| Compound | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) |
| Linear Peptide | 150 | 250 |
| Constrained Peptidomimetic | 15 | 20 |
Conclusion
The this compound scaffold represents a powerful and versatile tool in the design of conformationally constrained peptidomimetics. Its rigid structure provides a stable platform for the precise positioning of pharmacophoric groups, leading to compounds with enhanced proteolytic stability and often improved biological activity.[1][11] The synthetic protocols outlined in this guide provide a framework for researchers to access and utilize this valuable scaffold in their drug discovery programs. By understanding the rationale behind the experimental choices, scientists can effectively leverage the principles of conformational constraint to develop next-generation peptide-based therapeutics.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Wünsch, B. et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
-
Jacobson, K. A. et al. (2005). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 3(5), 837-846. [Link]
-
Ito, Y. (2015). Constrained Peptides in Drug Discovery and Development. J-Stage. [Link]
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Mistry, N. et al. (n.d.). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. Bicycle Therapeutics. [Link]
-
Kostyanovsky, R. G. et al. (2002). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 12(2), 52-54. [Link]
-
Romo, D. & Emmitte, K. A. (2001). The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids. Accounts of Chemical Research, 34(11), 907-918. [Link]
-
Kazmierski, W. M. (Ed.). (1999). Peptidomimetics Protocols. Humana Press. [Link]
-
ResearchGate. (n.d.). Strategic approaches for the synthesis of peptidomimetic scaffolds. ResearchGate. [Link]
-
Kostyanovsky, R. G. et al. (2002). The synthesis and crystal structures of this compound-1,4-dicarboxylic acids and their diesters. Tetrahedron, 58(21), 4227-4234. [Link]
-
Rhodes, C. & Pei, D. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Expert Opinion on Drug Discovery, 12(8), 827-839. [Link]
-
Jacobson, K. A. et al. (2005). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry. [Link]
-
Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics. Discovery On Target. [Link]
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Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Wünsch, B. et al. (2011). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. PubMed. [Link]
-
Martins, M. B. & Carvalho, I. (2017). ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. ResearchGate. [Link]
-
Wang, Y. et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]
-
Kostyanovsky, R. G. et al. (2002). This compound-1,4-dicarboxylic acids. RSC Publishing. [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
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Tang, Y. et al. (2019). Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A. ResearchGate. [Link]
-
Kerr, M. S. (2016). cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. PubMed. [Link]
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The 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Scaffold: A Rigid Platform for Innovative Drug Design
Introduction: The Pursuit of Conformational Constraint in Modern Drug Discovery
In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a small molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which may be optimal for binding to a biological target. This conformational ambiguity can lead to entropic penalties upon binding, resulting in lower affinity and potential off-target effects. Medicinal chemists, therefore, often turn to rigid scaffolds that pre-organize key pharmacophoric elements in a specific spatial orientation, thereby enhancing potency, selectivity, and metabolic stability. The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core represents a compelling and increasingly utilized scaffold in this endeavor. Its inherent rigidity, derived from its bicyclic nature, offers a robust platform for the precise positioning of substituents, making it an attractive starting point for the design of novel therapeutics targeting a range of challenging disease areas.[1][2] This bicyclic diamide can be considered a constrained dipeptide mimic, and its derivatives have shown promise in areas such as neuroscience and oncology.
This guide provides an in-depth exploration of the this compound scaffold, offering detailed synthetic protocols, characterization methodologies, and insights into its application in contemporary drug design.
Strategic Advantages of the this compound Scaffold
The utility of this bicyclic system in medicinal chemistry stems from several key structural and physicochemical properties:
-
Conformational Rigidity: The bicyclo[2.2.2]octane framework significantly limits the number of accessible conformations, reducing the entropic cost of binding to a biological target. This can translate to higher affinity and potency.
-
Defined Vectorial Presentation: Substituents can be installed at various positions on the scaffold, and their spatial orientation is well-defined by the rigid core. This allows for a systematic exploration of structure-activity relationships (SAR).
-
Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, potentially leading to improved pharmacokinetic profiles.
-
Chirality and Stereochemical Control: The scaffold possesses inherent chirality, allowing for the synthesis of stereochemically pure compounds, which is often crucial for selective receptor interactions.
Synthetic Strategies and Protocols
The enantioselective synthesis of the this compound core is a critical step in its application. A powerful and frequently employed method is the Dieckmann-analogous cyclization, which can be initiated from readily available chiral starting materials such as amino acids.[3][4]
Protocol 1: Enantioselective Synthesis via Dieckmann-Analogous Cyclization
This protocol outlines the synthesis of a substituted 2,5-diazabicyclo[2.2.2]octane-3,6,7-trione starting from (S)-aspartic acid. This approach allows for the introduction of diversity elements at the nitrogen atoms.
Workflow Diagram:
Sources
Application Note: 1H NMR Characterization of 2,5-diazabicyclo[2.2.2]octane-3,6-dione
Abstract
This application note provides a comprehensive guide for the ¹H NMR characterization of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, a rigid bicyclic diamide of significant interest in medicinal chemistry and materials science. The inherent structural rigidity and symmetry of this scaffold present unique spectral features. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation, underpinned by a discussion of the theoretical principles governing the chemical shifts and coupling constants observed for this class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously characterize this bicyclic core and its derivatives.
Introduction: The Structural Significance of a Bicyclic Diamide
This compound is a conformationally constrained molecule featuring a piperazine-2,5-dione (diketopiperazine) ring fused within a bicyclo[2.2.2]octane framework. This rigid structure locks the dihedral angles and imparts specific stereoelectronic properties, making it a valuable scaffold in the design of bioactive compounds and functional materials.[1][2] The bicyclic nature of this compound leads to a ¹H NMR spectrum that is highly informative but requires careful analysis. The symmetry of the parent molecule simplifies the spectrum, while substitution can lead to more complex splitting patterns that reveal detailed stereochemical information.
The positioning of the two amide functionalities within the bicyclic system creates distinct magnetic environments for the bridgehead and bridge protons. Understanding these environments is crucial for accurate spectral assignment and, consequently, for the structural elucidation of novel derivatives.
Experimental Design: Causality and Best Practices
The acquisition of a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.
Protocol: Sample Preparation for ¹H NMR Analysis
A properly prepared sample is the foundation of a high-resolution NMR spectrum. The following protocol is recommended for this compound and its analogues.
Materials:
-
This compound (5-10 mg for ¹H NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity
-
5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
Clean, dry vials
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical as it can significantly influence the chemical shifts, particularly of the N-H protons, due to hydrogen bonding and other solvent-solute interactions.[3][4]
-
DMSO-d₆: An excellent choice for amides due to its ability to form strong hydrogen bonds, which slows down N-H exchange and often results in sharp, well-resolved N-H signals.[5]
-
CDCl₃: A common, less polar solvent. N-H signals may be broader or exchange more rapidly in this solvent.
-
D₂O: Useful for confirming the assignment of N-H protons, as they will exchange with deuterium and their signals will disappear from the spectrum.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
-
Gently vortex the vial to ensure complete dissolution. The rigid structure of the title compound may affect its solubility, so ensure no solid particles remain.
-
-
Filtration and Transfer:
-
To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small, tight plug of cotton or glass wool directly into a clean 5 mm NMR tube.[7]
-
-
Final Checks:
-
Ensure the sample height in the NMR tube is adequate (typically around 4-5 cm).
-
Cap the NMR tube securely and label it clearly.
-
Protocol: ¹H NMR Data Acquisition
The following are general guidelines for setting up a ¹H NMR experiment on a standard spectrometer.
Instrumental Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.
-
Acquisition Time (at): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full spin relaxation, especially for quantitative measurements.
-
Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
-
Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
Data Interpretation: Decoding the Spectrum
The rigid, C₂-symmetric structure of unsubstituted this compound simplifies its ¹H NMR spectrum, leading to three distinct signals.
Expected Chemical Shifts and Multiplicities
The following table summarizes the anticipated ¹H NMR data for the parent compound. Chemical shifts are influenced by the solvent, and the values provided are approximate ranges.
| Proton | Position | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale for Chemical Shift and Multiplicity |
| N-H | 2, 5 | 7.5 - 8.5 (in DMSO-d₆) | Broad singlet (br s) | - | Amide protons are deshielded by the adjacent carbonyl group and engage in hydrogen bonding with solvents like DMSO. Their signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.[3] |
| Hₐ | 1, 4 | 4.0 - 4.5 | Triplet (t) | ³J(Hₐ,Hₑ) ≈ 3-4 | These bridgehead protons are alpha to both a nitrogen and a carbonyl group, leading to significant deshielding. Each Hₐ is coupled to the two adjacent equatorial bridge protons (Hₑ), resulting in a triplet. |
| Hₓ, Hₙ | 7, 8 | 3.0 - 3.5 | Multiplet (m) | ²J(Hₓ,Hₙ) ≈ 12-15, ³J(Hₐ,Hₓ) ≈ 3-4 | The four bridge protons are chemically equivalent due to symmetry but magnetically non-equivalent, forming an AA'BB' spin system coupled to the two bridgehead protons. This typically results in a complex multiplet. The geminal coupling (²J) is large, and the vicinal coupling (³J) to the bridgehead protons is smaller. |
Advanced NMR Experiments for Structural Confirmation
For substituted derivatives or for unambiguous assignment, the following 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Reveals ³J(H,H) couplings. A cross-peak between the Hₐ and Hₓ/Hₙ signals would confirm their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This is essential for assigning the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. For example, the N-H proton should show a correlation to the carbonyl carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which are crucial for determining the stereochemistry of substituted analogues.
Conclusion
The ¹H NMR characterization of this compound is straightforward due to its high symmetry, yet it provides a wealth of information about the electronic and steric environment of this rigid scaffold. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers to obtain high-quality, reproducible data. A thorough understanding of the principles outlined here will empower scientists to confidently characterize this important molecular core and its derivatives, accelerating research and development in their respective fields.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Retrieved from [Link]
-
Mendeleev Communications. (n.d.). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR sample preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link]
-
University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Durham. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Chemik. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Modgraph Consultants Ltd. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of Substituted 2,5-Diazabicyclo[2.2.2]octane-3,6-diones using 13C NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core represents a class of conformationally constrained dipeptide mimetics of significant interest in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR). This application note provides a detailed guide to the principles, protocols, and interpretation of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this important chemical class. We delve into the causality behind chemical shift variations, the influence of substituents, and provide a self-validating protocol for acquiring and interpreting high-quality spectral data.
Introduction: The Importance of a Rigid Scaffold
¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR spectra are typically well-resolved, with each unique carbon atom producing a distinct signal.[3] The chemical shift of each carbon provides a sensitive probe of its local electronic and steric environment, making it ideal for verifying the core structure, identifying substitution patterns, and confirming stereochemistry.
Foundational Principles: Understanding Chemical Shifts in the Bicyclic System
The chemical shift (δ) of a carbon nucleus in the this compound framework is governed by several key factors:
-
Hybridization and Electronegativity: The most downfield signals belong to the sp²-hybridized carbonyl carbons (C3, C6) due to both hybridization and the strong deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.[4] Their typical range is δ 165-175 ppm.
-
Bridgehead Carbons (C1, C4): These sp³-hybridized carbons are quaternary when unsubstituted at these positions. They are deshielded by the adjacent nitrogen atoms of the amide bonds.
-
Methylene Bridge Carbons (C7, C8): These sp³-hybridized carbons are the most shielded in the core structure, appearing furthest upfield.
-
Substituent Effects: The introduction of substituents dramatically influences the spectrum. Electron-donating or electron-withdrawing groups alter the electron density at nearby carbons, causing predictable upfield or downfield shifts.[5][6] These effects are transmitted through bonds (inductive effects) and, for aromatic substituents, through space (anisotropic effects).
-
Stereochemical Effects: The rigid bicyclo[2.2.2]octane skeleton allows for the study of through-space interactions. Substituents can induce shielding (γ-gauche effects) or deshielding (δ-syn-axial effects) on carbons that are spatially close but separated by several bonds, providing valuable stereochemical information.[7][8]
Predicted ¹³C NMR Chemical Shifts for the Unsubstituted Core
The following table summarizes the expected chemical shift ranges for the fundamental this compound scaffold. These values are estimated based on data from related bicyclic structures and general substituent effects.[3][9][10]
| Carbon Atom(s) | Hybridization | Typical Chemical Shift (δ, ppm) | Key Influences |
| C3, C6 | sp² | 165 - 175 | Carbonyl group; adjacent to two electronegative atoms (O, N). |
| C1, C4 | sp³ | 50 - 65 | Bridgehead position; adjacent to amide nitrogen and another bridgehead. |
| C7, C8 | sp³ | 30 - 45 | Methylene bridge; most shielded carbons in the core structure. |
The Impact of Substitution: A Predictive Framework
The true analytical power of ¹³C NMR emerges when analyzing substituted derivatives. The electronic properties of a substituent (R) attached to the amide nitrogens (N2, N5) systematically alter the chemical shifts of the bicyclic core.
-
Electron-Withdrawing Groups (EWGs) (e.g., acyl, sulfonyl): An EWG on N2 will deshield the adjacent carbonyl carbon (C3) and the bridgehead carbons (C1, C4) by withdrawing electron density.
-
Electron-Donating Groups (EDGs) (e.g., alkyl, benzyl): An EDG will have the opposite effect, causing a slight shielding (upfield shift) of the adjacent carbons.
The transmission of these electronic effects can be correlated with established parameters like Hammett constants, though care must be taken as effects in these bicyclic systems are a complex mix of through-bond and through-space interactions.[6][11][12] For instance, a substituent's influence diminishes with distance, meaning C7 and C8 will be less affected by an N-substituent than C1 and C3.
Detailed Protocol: High-Quality ¹³C NMR Data Acquisition
This protocol is designed to be a self-validating system for obtaining unambiguous ¹³C NMR data.
5.1. Sample Preparation
-
Analyte: Accurately weigh 10-25 mg of the purified substituted this compound derivative.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.
-
Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common first choice. However, if solubility is poor or hydrogen bonding is a concern, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Ensure the solvent is free of residual water.
-
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
5.2. Spectrometer Configuration and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.
-
Experiment Setup: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set to ~220-250 ppm to ensure all signals, from TMS to carbonyls, are captured.
-
Pulse Angle (p1): Use a 30-45° pulse angle.
-
Expertise: A smaller pulse angle allows for a shorter relaxation delay without saturating signals from carbons with long relaxation times (T₁), such as the quaternary bridgehead and carbonyl carbons.
-
-
Relaxation Delay (d1): Set to 2-5 seconds.
-
Trustworthiness: This is a critical parameter. Carbonyl and other quaternary carbons relax slowly. An insufficient delay will lead to signal attenuation, making these peaks appear artificially small or even disappear, leading to misinterpretation. A longer delay ensures all carbons have sufficiently relaxed before the next pulse, providing more reliable signal intensities.
-
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance (1.1%) of the ¹³C isotope.
-
Decoupling: Use broadband proton decoupling (e.g., garp or waltz16) to collapse C-H couplings into single, sharp lines, simplifying the spectrum and improving sensitivity via the Nuclear Overhauser Effect (NOE).
-
5.3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline for accurate peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
A Systematic Workflow for Spectral Interpretation
The following workflow provides a logical path from the processed spectrum to a fully assigned structure. This process is enhanced by complementary 2D NMR experiments, which serve as a self-validating cross-check of assignments.
Caption: Workflow for ¹³C NMR spectral interpretation.
Workflow Explanation:
-
Initial 1D Analysis: Begin by counting the number of signals to confirm it matches the expected number of unique carbons in the molecule. Assign signals to general classes based on the chemical shift regions outlined in Section 3.
-
2D NMR Validation:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It definitively identifies methylene carbons (CH₂) and any methine carbons (CH) in substituents. Quaternary carbons (including carbonyls and bridgeheads) will be absent from this spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons separated by 2 or 3 bonds. It is exceptionally powerful for confirming the connectivity of the entire carbon skeleton. For example, the protons on C7/C8 should show correlations to the bridgehead carbons C1/C4, providing unambiguous validation of the bicyclic core structure.
-
By following this comprehensive workflow, researchers can achieve a high-confidence structural assignment that is internally consistent and validated by orthogonal data.
Conclusion
¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of substituted 2,5-diazabicyclo[2.2.2]octane-3,6-diones. A thorough understanding of the factors influencing chemical shifts, coupled with a robust and well-rationalized experimental protocol, enables researchers to confidently verify synthetic products, probe electronic effects, and establish the foundational data needed for advancing drug discovery and materials science programs. The systematic interpretation workflow presented here, which integrates 1D and 2D NMR methods, provides a reliable framework for achieving unambiguous structural elucidation.
References
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link][5][13]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences. [Link][11]
-
This compound-1,4-dicarboxylic acids. RSC Publishing. [Link][14]
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. CSIRO Publishing. [Link][1][2]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. National Institutes of Health (NIH). [Link][6]
-
13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. ResearchGate. [Link][7]
-
Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. [Link][12]
-
13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect. Canadian Journal of Chemistry. [Link][8]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor. National Institutes of Health (NIH). [Link][9]
-
Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link][3]
-
A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link][4]
-
13C NMR Chemical Shift Table. University of Potsdam. [Link][10]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. National Institutes of Health (NIH). [Link][15]
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- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 15. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione: An Application Note and Protocol
Introduction
The rigid bicyclic scaffold of 2,5-diazabicyclo[2.2.2]octane-3,6-dione has garnered significant interest in medicinal chemistry and drug development.[1] Its conformationally constrained structure serves as a valuable template for the design of novel therapeutic agents, including kinase inhibitors and other biologically active compounds.[1] Elucidating the precise three-dimensional arrangement of atoms within this molecule through crystal structure analysis is paramount for understanding its chemical properties, potential intermolecular interactions, and for guiding structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of this compound. The protocols outlined herein are grounded in established crystallographic principles and tailored to the specific characteristics of this cyclic dipeptide system.
Rationale and Experimental Design
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material, followed by the growth of diffraction-quality single crystals, and culminates in the collection and analysis of X-ray diffraction data.[2][3] The choices made at each stage are critical for a successful outcome.
Synthesis of this compound
The synthesis of the 2,5-diazabicyclo[2.2.2]octane core can be achieved through various synthetic routes, including a double cyclization of 2,5-dibromohexanediamide derivatives or a [4+2] cycloaddition.[4] A particularly effective method for constructing this strained bicyclic system is the Dieckmann-analogous cyclization of a piperazinedione precursor.[4][5] This approach offers good control over stereochemistry, which is crucial for obtaining enantiomerically pure compounds.[4][5]
Crystallization Strategy
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2][6] For small molecules like this compound, which possess limited conformational freedom, a range of crystallization techniques can be employed.[2] The rigid nature of this cyclic peptide derivative is advantageous for crystallization.[6][7] Slow evaporation of a saturated solution is a common and effective method for growing high-quality crystals of small peptides.[8] The choice of solvent is critical and often determined empirically through screening.
Experimental Protocols
Protocol 1: Synthesis via Dieckmann-Analogous Cyclization
This protocol is adapted from methodologies developed for the synthesis of related 2,5-diazabicyclo[2.2.2]octane systems.[4][5]
Materials:
-
(S)-Aspartate derivative (e.g., methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate)
-
Sodium hexamethyldisilazane (NaHMDS) solution
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Cyclohexane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Cyclization: a. Under an inert nitrogen atmosphere, dissolve the starting piperazinedione acetate derivative in anhydrous THF and cool the solution to -78 °C. b. Add NaHMDS solution dropwise to the cooled solution. Stir for 40 minutes at -78 °C. c. Slowly add chlorotrimethylsilane (TMSCl). d. Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. e. Quench the reaction by adding a saturated solution of NaHCO₃. f. Extract the product with dichloromethane (CH₂Cl₂).
-
Hydrolysis and Purification: a. Dissolve the crude bicyclic mixed acetal in a degassed mixture of THF and 0.5 M HCl (9:1). b. Stir the mixture at room temperature for 16 hours. c. Add water and extract the product with CH₂Cl₂. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum. e. Purify the resulting solid by flash chromatography using a cyclohexane/ethyl acetate solvent system to yield the target this compound derivative.[4]
Protocol 2: Single Crystal Growth by Slow Evaporation
Materials:
-
Purified this compound
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile)
-
Small, clean glass vials or a crystallization plate
-
Parafilm or a loosely fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.[8]
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals. The optimal crystal size for X-ray diffraction is typically between 0.1 and 0.5 mm in all dimensions.[2][3]
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Solution
Equipment:
-
Single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD or pixel detector.[3][9]
-
Cryostream cooler for low-temperature data collection.[3]
-
Goniometer head and crystal mounting tools.
-
Crystallographic software for data collection, processing, and structure solution (e.g., CrysAlisPro, SHELX, Olex2).
Procedure:
-
Crystal Mounting: a. Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope. b. Mount the crystal on a suitable loop (e.g., nylon) or a glass fiber using a minimal amount of cryoprotectant oil.
-
Data Collection: a. Mount the crystal on the goniometer head of the diffractometer. b. Cool the crystal to a low temperature (typically 100-150 K) using the cryostream to minimize thermal vibrations and potential radiation damage. c. Center the crystal in the X-ray beam. d. Perform an initial set of diffraction images to determine the unit cell parameters and crystal system. e. Set up a data collection strategy to measure the intensities of a large number of unique reflections with good completeness and redundancy.[10]
-
Data Processing and Structure Solution: a. Integrate the raw diffraction images to obtain a list of reflection intensities. b. Apply corrections for Lorentz and polarization effects, and absorption. c. Determine the space group of the crystal. d. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.[11] e. Refine the atomic positions and displacement parameters against the experimental data to improve the model. f. Locate and refine hydrogen atoms. g. Validate the final crystal structure using metrics such as R-factors and goodness-of-fit.
Data Presentation
The successful crystal structure analysis of a derivative, this compound-1,4-dicarboxylic acid, has been reported, providing valuable insight into the geometry of this bicyclic system.[12][13] The crystallographic data for both the racemic and the (-)-enantiomeric forms are summarized below.
| Parameter | Racemic (±)-form | (-)-Enantiomeric form |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| a (Å) | Value not available in the provided search results | Value not available in the provided search results |
| b (Å) | Value not available in the provided search results | Value not available in the provided search results |
| c (Å) | Value not available in the provided search results | Value not available in the provided search results |
| β (°) | Value not available in the provided search results | Value not available in the provided search results |
| Volume (ų) | Value not available in the provided search results | Value not available in the provided search results |
| Z | Value not available in the provided search results | Value not available in the provided search results |
Note: Specific unit cell parameters were not available in the search results. Researchers should refer to the primary literature or crystallographic databases for detailed numerical data.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion
The protocols and insights provided in this application note offer a robust framework for the successful crystal structure analysis of this compound. A thorough understanding of its three-dimensional structure is a critical step in leveraging this promising scaffold for the development of new and effective therapeutics. The combination of a well-designed synthetic strategy, meticulous crystallization experiments, and precise X-ray diffraction analysis will continue to be instrumental in advancing research in this area.
References
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Kostyanovsky, R. G., et al. (1999). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(3), 109-111. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Retrieved from [Link]
-
Gavilán, E., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Math-Net.Ru. (n.d.). R. G. Kostyanovsky, Yu. I. El'natanov, O. N. Krutius.... Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Math-Net.Ru. (n.d.). R. G. Kostyanovsky, Yu. I. El'natanov, O. N. Krutius, K.... Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold, a conformationally constrained bicyclic diketopiperazine (DKP), has emerged as a privileged structure in medicinal chemistry.[1] Its rigid framework provides a unique three-dimensional topology that allows for the precise spatial orientation of substituents, making it an attractive template for the design of selective ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[2][3] This guide provides a comprehensive overview of the key strategies for the functionalization of this core, with a focus on detailed, field-proven protocols for N-alkylation, N-arylation, N-acylation, and C-alkylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods.
Introduction: The Strategic Advantage of a Rigid Scaffold
The conformational rigidity of the this compound core is its defining feature. Unlike more flexible piperazine derivatives, this bicyclic system locks the relative positions of the substituents, reducing the entropic penalty upon binding to a biological target. This can lead to enhanced potency and selectivity.[4] The core itself is typically synthesized through methods such as Dieckmann-analogous cyclization, offering a versatile entry point for subsequent modifications.[4] This document will detail the principal methods for elaborating upon this core structure, transforming it into a diverse array of potential therapeutic agents.
Core Synthesis: The Dieckmann-Analogous Cyclization
A robust method for constructing the this compound core is through a Dieckmann-analogous cyclization of a suitably substituted piperazinedione precursor. This approach allows for the introduction of chirality and initial functional handles.
Protocol 2.1: Synthesis of a Piperazinedione Precursor
This protocol outlines the synthesis of a key intermediate, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate, which can then be cyclized to form the bicyclic core.
Workflow for Piperazinedione Precursor Synthesis
Caption: Synthesis of the piperazinedione precursor for cyclization.
Materials:
-
(S)-aspartate derived piperazinedione
-
Sodium hexamethyldisilazane (NaHMDS)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI)
Procedure:
-
Dissolve the starting piperazinedione (1.0 eq) and TBAI (0.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of NaHMDS (1.1 eq) in THF dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 40 minutes.
-
Add allyl bromide (5.0 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.2: Dieckmann-Analogous Cyclization to the Bicyclic Core
This protocol describes the key cyclization step to form the this compound core.
Mechanism of Dieckmann-Analogous Cyclization
Caption: Key steps in the Dieckmann-analogous cyclization.
Materials:
-
Piperazinedione precursor from Protocol 2.1
-
Sodium hexamethyldisilazane (NaHMDS)
-
Chlorotrimethylsilane (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Under a nitrogen atmosphere, dissolve the piperazinedione precursor (1.0 eq) in anhydrous THF and cool to -78 °C.[5]
-
Add a 2 M solution of NaHMDS in THF (3.0 eq) dropwise.[5]
-
Stir the mixture at -78 °C for 40 minutes.[5]
-
Slowly add chlorotrimethylsilane (2.5 eq).[5]
-
Stir at -78 °C for 1 hour and then at room temperature for 2 hours.[5]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane (3x).[5]
-
The resulting mixed silyl acetal can be hydrolyzed to the corresponding trione with aqueous HCl in THF.[5]
N-Functionalization Strategies
The nitrogen atoms at positions 2 and 5 are the most common sites for introducing molecular diversity.
N-Alkylation
N-alkylation is a straightforward method to introduce a wide variety of substituents.
Protocol 3.1.1: General Procedure for N-Alkylation
Materials:
-
This compound or a suitable precursor
-
Sodium hydride (NaH) or other strong base
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of the bicyclic dione (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
N-Arylation: Ullmann-Type Coupling
For the introduction of aryl groups, copper-catalyzed Ullmann-type couplings are effective.[6][7]
Protocol 3.2.1: Copper-Catalyzed N-Arylation
This protocol is adapted from a procedure for the N-arylation of diketopiperazines.[6]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,10-Phenanthroline or other suitable ligand
-
Toluene or Dioxane, anhydrous
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the bicyclic dione (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), and 1,10-phenanthroline (0.2 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 110 °C for 24-48 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
N-Acylation
Acyl groups can be introduced to modulate the electronic properties and hydrogen bonding capacity of the scaffold.
Protocol 3.3.1: N-Acylation with an Acid Chloride
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the bicyclic dione (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add the acid chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the acylated product. Purification can be achieved by recrystallization or chromatography.
C-Functionalization Strategies
Functionalization at the carbon bridgehead positions (C-1 and C-4) or the methylene bridges is more challenging but offers access to unique chemical space.
C-Alkylation via Enolate Formation
While specific protocols for the this compound are not abundant in the literature, the principles of enolate chemistry can be applied. Stereoselective functionalization of related diketopiperazines often involves the use of a chiral auxiliary or a chiral base.[7]
Conceptual Workflow for C-Alkylation
Caption: General strategy for C-alkylation via an enolate intermediate.
Protocol 4.1.1: General Procedure for C-Alkylation
Materials:
-
N-protected this compound
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)
-
Alkyl halide
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA) (optional, use with caution)
Procedure:
-
Prepare a solution of LDA or LHMDS (1.1 eq) in anhydrous THF at -78 °C.
-
Add a solution of the N-protected bicyclic dione (1.0 eq) in THF dropwise to the base at -78 °C. HMPA (1.1 eq) may be added to improve solubility and reactivity.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for several hours, then allow to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Note on Stereoselectivity: The stereochemical outcome of this reaction is highly dependent on the substrate, base, and reaction conditions. Diastereoselectivity may be achieved through the influence of existing stereocenters or by using chiral reagents.[7]
Applications in Drug Discovery
The functionalized this compound scaffold has been explored for various therapeutic targets.
| Derivative Class | Therapeutic Target | Reported Activity | Reference |
| N-benzylated derivatives | Sigma (σ) receptors | High affinity and selectivity for σ₁ receptors, potential for CNS disorders. | [4] |
| Bicyclic DKP derivatives | P2Y receptors | Selective inhibition of calcium mobilization. | [8] |
| Pyrrolidino-substituted derivatives | Kappa-opioid receptor (KOR) | Conformationally restricted KOR agonists. | [9] |
| Various derivatives | Kinase Inhibition | The rigid scaffold is used as a key intermediate in the development of kinase inhibitors. | [1] |
Conclusion and Future Directions
The this compound core represents a powerful and versatile scaffold for the development of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and functionalization of this important heterocyclic system. Future research will likely focus on the development of more efficient and stereoselective methods for C-functionalization, as well as the exploration of this scaffold against a wider range of biological targets. The inherent drug-like properties of this rigid bicyclic system ensure its continued relevance in the field of medicinal chemistry.
References
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Reddy, T. J., et al. (2010). Annulated Diketopiperazines from Dipeptides or Schöllkopf Reagents via Tandem Cyclization-Intramolecular N-Arylation. Organic Letters, 12(9), 2162–2165. [Link]
-
Petrova, A., et al. (2015). Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L- proline and glycine. Bulgarian Chemical Communications, 47(Special Issue D), 17-22. [Link]
-
American Chemical Society Petroleum Research Fund. (2011). Chiral Non-racemic Bicyclic Diketopiperazines: A Common Precursor to Explore Diverse Asymmetric Reactions (57th Annual Report on Research). [Link]
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
-
Kostyanovsky, R. G., et al. (1999). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(3), 109-111. [Link]
-
Cativiela, C., et al. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 25(1), 136-141. [Link]
-
Kostyanovsky, R. G., et al. (2000). Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of racemic and enantiomeric this compound-1,4-dicarboxylic acids and their diesters. Mendeleev Communications, 10(1), 1-3. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
-
Baghernejad, B. (2011). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(4), 54-60. [Link]
-
Jacobson, K. A., et al. (2007). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 5(10), 1636-1644. [Link]
-
Wünsch, B., et al. (2013). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 11(9), 1469-1480. [Link]
-
Kumar, R., et al. (2021). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 354(10), 2100129. [Link]
-
Procter, D. J., et al. (2015). Application of Direct Imine Acylation Methodology in the Synthesis of Nitrogen Heterocycles and Natural Products. University of Manchester. [Link]
-
Eaton, P. E., et al. (1984). Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses, 62, 13. [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
-
Kostyanovsky, R. G., et al. (1999). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(3), 109-111. [Link]
-
Padwa, A., et al. (2023). Supporting Information for Exploiting 3-Oxidopyraziniums towards Diazabicyclo[3.2.1]octanes and their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
-
Wojaczyńska, E. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, Wroclaw University of Science and Technology. [Link]
-
Klapötke, T. M., et al. (2011). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Molecules, 16(12), 10011-10020. [Link]
- Takeda Pharmaceutical Company Limited. (2023). Gpr52 modulators and methods of use.
-
Eli Lilly and Company. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. U.S. Patent Application 17/914,999. [Link]
-
Paquette, L. A., et al. (2016). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research, 49(10), 2146-2158. [Link]
-
Harris, D. N., et al. (1980). Synthesis and biological evaluation of 2,3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences, 69(9), 1007-1010. [Link]
-
van Boeckel, C. A. A., et al. (1994). The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. The Journal of Organic Chemistry, 59(25), 7941-7943. [Link]
-
Císařová, I., & Jahn, U. (2016). Total Synthesis of Bridged Diketopiperazine Alkaloids. Institute of Organic Chemistry and Biochemistry, Academy of Sciences of the Czech Republic. [Link]
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- 8. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the N-Alkylation of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Introduction: The Strategic Importance of N-Alkylated Bicyclic Diketopiperazines in Modern Drug Discovery
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold is a conformationally restricted dipeptide mimic that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional presentation of substituents, making it an attractive template for the design of potent and selective ligands for various biological targets.[1][2] N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, as the nature of the N-substituent can profoundly influence pharmacological activity, selectivity, and pharmacokinetic properties.[3]
This guide provides a comprehensive overview of the protocols for the N-alkylation of this compound, delving into the mechanistic rationale behind the choice of reagents and conditions. We will explore strategies for both mono- and di-alkylation, addressing the common challenges and offering field-proven insights to ensure reproducible and high-yielding transformations.
Mechanistic Considerations: Navigating the Reactivity of a Cyclic Diamide
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction. The amide nitrogen atoms, once deprotonated by a suitable base, act as nucleophiles, attacking an electrophilic alkylating agent. However, the reactivity of amides is nuanced, with the potential for competing O-alkylation.[4] The choice of base, solvent, and counter-ion can significantly influence the N- versus O-alkylation selectivity. Generally, polar aprotic solvents and strong, non-nucleophilic bases favor N-alkylation by promoting the formation of the nitrogen anion.
A primary challenge in the N-alkylation of this symmetrical scaffold is achieving selective mono-alkylation. The initial mono-alkylated product can undergo a second alkylation, leading to the di-substituted derivative. Controlling the stoichiometry of the alkylating agent and employing a large excess of the starting diamide can favor mono-alkylation. Alternatively, a protecting group strategy can be employed for more precise control.[5]
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation
This protocol outlines a general method for the mono-N-alkylation of this compound using a strong base and an alkyl halide.
Workflow Diagram:
Caption: Workflow for mono-N-alkylation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1004-98-4 | 140.14 |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 |
| Alkyl halide (e.g., Benzyl bromide) | 100-39-0 | 171.04 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Slowly add the alkyl halide (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-N-alkylated product.
Protocol 2: Di-N-Alkylation under Phase Transfer Catalysis
This protocol is suitable for the exhaustive N-alkylation of both nitrogen atoms, employing a phase-transfer catalyst for enhanced reactivity.
Workflow Diagram:
Caption: Workflow for di-N-alkylation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1004-98-4 | 140.14 |
| Alkyl halide (e.g., Ethyl iodide) | 75-03-6 | 155.97 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Tetrabutylammonium bromide (TBAB) | 1643-19-2 | 322.37 |
| Acetonitrile | 75-05-8 | 41.05 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (2.5 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add acetonitrile as the solvent.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the di-N-alkylated product.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider using a stronger base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) for deprotonation. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the amide.
-
Mixture of Mono- and Di-alkylation: To favor mono-alkylation, use a 1:1 stoichiometry of the starting material to the alkylating agent, or even a slight excess of the diamide. For di-alkylation, a significant excess of the alkylating agent and base is necessary.
-
O-Alkylation: While less common for amides compared to lactams, O-alkylation can occur. Characterization by NMR (¹H and ¹³C) and mass spectrometry is crucial to confirm the structure of the product.
-
Alternative Alkylating Agents: While alkyl halides are common, other electrophiles like triflates or tosylates can be used, often exhibiting higher reactivity. For a greener approach, catalytic N-alkylation using alcohols as alkylating agents in the presence of a suitable transition metal catalyst is an emerging alternative.[6]
Conclusion
The N-alkylation of this compound is a versatile and essential transformation for the generation of novel chemical entities for drug discovery. By carefully selecting the reaction conditions, researchers can control the extent of alkylation and achieve high yields of the desired products. The protocols provided herein serve as a robust starting point for the synthesis and exploration of this important class of molecules.
References
- The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine, 23, 259-79.
- Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality.
- What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
- A Comparative Guide to Catalytic Systems for N-Alkyl
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
Sources
- 1. The synthesis of bicyclic piperazinone and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This bicyclic diketopiperazine scaffold is a conformationally rigid structure of significant interest in medicinal chemistry for the development of novel therapeutics. However, its synthesis is often challenging, with low yields being a primary obstacle due to the inherent strain of the bicyclo[2.2.2]octane system.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses the most common issues encountered during the synthesis of this compound, particularly focusing on the widely-cited Dieckmann-analogous cyclization of piperazinedione precursors derived from amino acids like aspartate.[1][2]
Question 1: My reaction yield is consistently low (<20%). What are the primary causes and how can I mitigate them?
Answer: A low yield in this synthesis is a frequent challenge and typically stems from a combination of factors related to the high ring strain of the target molecule and competing side reactions.[1][2]
Primary Causes & Solutions:
-
High Energy Barrier of Cyclization: The formation of the bicyclo[2.2.2]octane ring system is energetically unfavorable due to significant bond angle and torsional strain.[1][2] The precursor's side chain also has low conformational flexibility, which can hinder the cyclization.[1][2]
-
Causality: The intramolecular reaction to form the second ring is in competition with more favorable intermolecular reactions (dimerization, oligomerization). At higher concentrations, the probability of two precursor molecules reacting with each other increases dramatically.
-
Solution: Employ high-dilution conditions (e.g., 0.01–0.001 M) during the cyclization step. This is achieved by the slow, syringe-pump addition of the substrate to the reaction vessel containing the base. This strategy favors the desired intramolecular cyclization over intermolecular side reactions.[3]
-
-
Intermolecular Side Reactions: Dimerization and polymerization of the linear peptide precursor are major competing pathways that consume starting material and complicate purification.[4]
-
Causality: The reactive ends of the precursor molecule can react with other precursor molecules instead of with each other.
-
Solution: In addition to high dilution, ensure efficient stirring to maintain a homogenous, low-concentration environment at the point of addition.
-
-
Sub-optimal Base and Temperature Control: The choice of base and reaction temperature is critical for efficient deprotonation without causing degradation.
-
Causality: Strong, non-nucleophilic bases like sodium hexamethyldisilazane (NaHMDS) or lithium hexamethyldisilazane (LiHMDS) are required for quantitative deprotonation to initiate the cyclization.[1][2] The reaction is highly temperature-sensitive; temperatures that are too high can promote side reactions, while temperatures that are too low may stall the reaction.
-
Solution: Use a strong amide base like NaHMDS or LiHMDS. Maintain a low temperature (e.g., -78 °C) during the addition of the base and the substrate to control the reaction rate and minimize side product formation.[1]
-
-
Reversibility of the Cyclization: The initial cyclization product, a hemiketal anion, can revert to the starting material.
-
Causality: The Dieckmann condensation is a reversible process. The equilibrium may not favor the strained bicyclic product.
-
Solution: A key strategy is to "trap" the intermediate hemiketal anion irreversibly. This is effectively achieved by adding an electrophilic quenching agent like chlorotrimethylsilane (TMSCl) to the reaction mixture, forming a stable mixed silyl acetal.[1][2] This trapped intermediate can then be hydrolyzed to the desired product in a separate, high-yielding step.[1]
-
Caption: Troubleshooting flowchart for low yield.
Question 2: My final product is impure, and purification by column chromatography is difficult. What are the likely impurities and how can I prevent them?
Answer: Impurities often arise from the side reactions discussed above. Understanding their origin is key to prevention.
Common Impurities & Prevention Strategies:
| Impurity | Likely Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to insufficient base, low temperature, or short reaction time. | Ensure at least 3 equivalents of a strong base (e.g., NaHMDS) are used for complete deprotonation.[1] Allow the reaction to stir for a sufficient time at -78 °C before slowly warming to room temperature.[1] |
| Dimeric/Oligomeric Byproducts | High concentration during the cyclization step. | Strictly adhere to high-dilution protocols using a syringe pump for slow addition of the substrate.[3] |
| Epimerized Products | Prolonged exposure to strong base or elevated temperatures, leading to racemization at chiral centers. | Maintain low temperatures (-78 °C) throughout the base addition and initial reaction phase. Minimize overall reaction time where possible. |
| Hydrolyzed Precursor | Presence of water in the reaction, which can quench the enolate and hydrolyze ester groups. | Use anhydrous solvents (e.g., freshly distilled THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[1] |
digraph "Competing_Pathways" { graph [fontname="Arial", layout=neato]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];sub [label="Linear Precursor\n(e.g., Dioxopiperazinylacetate)", pos="0,1.5!", shape=ellipse, fillcolor="#FBBC05"]; intra [label="Desired Intramolecular\nCyclization", pos="2,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; inter [label="Undesired Intermolecular\nReaction", pos="2,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="this compound", pos="4,2.5!"]; dimer [label="Dimer / Oligomer", pos="4,0.5!"]; sub -> intra [label="High Dilution\nFavors This Path"]; sub -> inter [label="High Concentration\nFavors This Path"]; intra -> prod [color="#34A853", style=bold]; inter -> dimer [color="#EA4335", style=bold];
}
Caption: Competing reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core? Several methods have been reported, each with distinct advantages and disadvantages. These include:
-
Dieckmann-Analogous Cyclization: This is a frequently explored route starting from amino acids like (S)-aspartate to produce enantiomerically pure products.[1][2] However, it is often plagued by low yields due to ring strain.[1][2]
-
[4+2] Cycloaddition: The reaction of pyrazin-2(1H)-ones with ethene can form the bicyclic core, but this method does not typically yield enantiomerically pure products.[1][2]
-
Double Cyclization: The use of 2,5-dibromohexanediamide derivatives can also lead to the desired framework.[1][2]
-
1,3-Dipolar Cycloaddition: A more recent approach involves the cycloaddition of 3-oxidopyraziniums, which can form the 2,5-diazabicyclo[2.2.2]octane system, sometimes via a Wagner-Meerwein rearrangement of an initial [3.2.1] adduct.[5][6]
Q2: How critical is the purity of the starting linear precursor? It is absolutely critical. Impurities in the starting material (e.g., the dioxopiperazinylacetate precursor) can inhibit the reaction or introduce inseparable byproducts. Ensure the precursor is fully purified, characterized (by NMR, MS), and thoroughly dried before use.
Q3: Can other bases be used for the cyclization? While other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide could theoretically be used, LiHMDS and NaHMDS are well-documented for this specific transformation and are recommended due to their high basicity and steric bulk, which minimizes side reactions.[1][2]
Q4: What is the best method for purifying the final product? Purification is typically achieved by flash column chromatography on silica gel.[1] Given the polar nature of the dione, a gradient elution with a solvent system like cyclohexane/ethyl acetate or dichloromethane/methanol is often effective.[1] Careful monitoring by TLC is essential to achieve good separation from closely-eluting impurities.
Experimental Protocol: Dieckmann-Analogous Cyclization with TMSCl Trap
This protocol is adapted from the synthesis of (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione, which serves as a key intermediate.[1]
Objective: To synthesize the bicyclic core by trapping the cyclization intermediate to improve yield.
Materials:
-
Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazane (NaHMDS) (2 M solution in THF, 3.0 eq)
-
Chlorotrimethylsilane (TMSCl) (2.5 eq)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Under an inert nitrogen atmosphere, dissolve the starting piperazinedione acetate (1.0 eq) in anhydrous THF to a concentration of approximately 0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add the NaHMDS solution (3.0 eq) dropwise to the cooled solution over 15-20 minutes. Stir the mixture at -78 °C for 40 minutes. The solution may change color, indicating enolate formation.
-
Trapping the Intermediate: Slowly add chlorotrimethylsilane (2.5 eq) to the reaction mixture. Stir at -78 °C for 1 hour.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching & Extraction: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purification: Purify the resulting residue by flash column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to yield the silyl-trapped product.
-
Hydrolysis (De-silylation): The purified mixed silyl acetal can be dissolved in a mixture of THF and 0.5 M HCl and stirred at room temperature to afford the final trione product in high yield.[1]
| Reagent | Molar Equivalents | Role | Key Considerations |
| Piperazinedione Acetate | 1.0 | Substrate | Must be pure and completely dry. |
| NaHMDS | 3.0 | Strong Base | Initiates cyclization via deprotonation. Use of excess ensures completion.[1] |
| TMSCl | 2.5 | Trapping Agent | Irreversibly captures the hemiketal anion intermediate, preventing reversion.[1][2] |
| Anhydrous THF | Solvent | - | Must be free of water to prevent quenching of the enolate. |
| Temperature | -78 °C to RT | Condition | Critical for controlling reaction rate and minimizing side reactions.[1] |
References
-
G. A. G. F. A. D. C. F. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. Lete, E. (2013). Versatile Synthetic Approach for Selective Diversification of Bicyclic Aza-Diketopiperazines. The Journal of Organic Chemistry, 78(18), 9244–9263. [Link]
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914. [Link]
-
Jacobson, K. A., et al. (2010). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 8(21), 4938-4949. [Link]
-
Jacobson, K. A., et al. (2010). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. National Institutes of Health. [Link]
-
Jahn, U., et al. (2015). Synthesis of bridged diketopiperazines by using the persistent radical effect and a formal synthesis of bicyclomycin. Angewandte Chemie International Edition, 54(41), 12193-12197. [Link]
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
-
Shimada, N., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
-
Kostyanovsky, R. G., et al. (1998). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 8(6), 235-237. [Link]
-
Kostyanovsky, R. G., et al. (2002). The synthesis and crystal structures of this compound-1,4-dicarboxylic acids and their diesters. Tetrahedron, 58(21), 4227-4234. [Link]
-
Gyros Protein Technologies. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Gyros Protein Technologies. [Link]
-
Reddit. (2018). Peptide cyclization problems? r/Biochemistry. [Link]
-
Res. J. Chem. Sci. (2012). DABCO Promoted Multi-Component one-pot Synthesis of Xanthene Derivatives. International Science Congress Association. [Link]
-
Wang, L., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. [Link]
-
White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation. Nature Chemistry, 3(7), 509–524. [Link]
-
Li, J. J. (2009). Side Reactions in Organic Synthesis. [Link]
- Google Patents. (2011). Preparation of bicyclo[2.2.2]octan-2-one compounds.
-
Padwa, A., et al. (2014). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 79(6), 2573–2585. [Link]
-
Padwa, A., et al. (2014). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Welcome to the dedicated support center for navigating the complexities of purifying 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This bicyclic diketopiperazine, while a valuable scaffold in medicinal chemistry, presents unique challenges in its isolation due to its rigid structure, high polarity, and potential for strong intermolecular interactions. This guide is designed to provide you with practical, field-tested solutions to common purification hurdles, grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary challenges stem from its chemical nature. The molecule's high polarity, owing to the two amide functionalities, can lead to poor solubility in many common organic solvents used for chromatography and crystallization. Furthermore, its rigid bicyclic structure can result in the formation of stable, and sometimes difficult to break, intermolecular hydrogen bonding networks, which can affect its behavior during purification. Low yields in the synthetic steps, often due to ring strain, can also make purification more challenging as the desired product is a minor component in the crude mixture.[1][2]
Q2: What is the expected solubility profile of this compound?
Given its structure, this compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and polar aprotic solvents such as DMSO and DMF.[3] Its solubility in less polar solvents like dichloromethane, ethyl acetate, and hexanes is likely to be limited. This solubility profile is a critical consideration when choosing solvent systems for chromatography and crystallization.
Q3: What are the initial recommended conditions for chromatographic purification?
For initial purification attempts, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for polar compounds like this.[4][5] A typical starting point would be a C18 column with a water/acetonitrile gradient, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. For flash chromatography, given the polarity, silica gel can be challenging due to strong adsorption. If silica must be used, consider polar mobile phases such as dichloromethane/methanol or ethyl acetate/methanol gradients. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a powerful alternative.[6]
Q4: What are the likely impurities I might encounter?
Impurities will largely depend on the synthetic route. If using a Dieckmann-analogous cyclization, you may encounter unreacted starting materials, which are often more linear and less polar.[1][2] Side products from incomplete cyclization or alternative cyclization pathways are also possible. If the synthesis involves protecting groups, byproducts from the deprotection step can also be present.
Troubleshooting Guides
Problem 1: Low Recovery from Silica Gel Flash Chromatography
Symptom: You observe a significant loss of your target compound after performing flash chromatography on silica gel. The mass balance is poor, and the expected product is not fully recovered from the column.
Causality: The two amide groups in this compound can form strong hydrogen bonds with the silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or very slow elution, resulting in broad peaks and poor recovery.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic diketopiperazine scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide practical, experience-based insights to help you optimize your reactions and isolate your target compound with high purity and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using intramolecular cyclization methods such as the Dieckmann-analogous condensation.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of the this compound core are a common challenge, often stemming from the inherent structural features of the target molecule and competing reaction pathways.
Underlying Causes:
-
Ring Strain: The bicyclo[2.2.2]octane system possesses considerable ring strain. This high energy barrier for the formation of the bridged system can disfavor the desired intramolecular cyclization, leading to lower product yields.
-
Conformational Rigidity: The precursor, typically a substituted piperazine-2,5-dione with a side chain destined to form the second ring, may have limited conformational flexibility. This can make it difficult for the reactive centers to achieve the necessary proximity for efficient intramolecular cyclization.
-
Intermolecular Side Reactions: Instead of cyclizing intramolecularly, the starting material can react with another molecule of the starting material, leading to dimers or higher-order oligomers. This is a common competing pathway in reactions like the Dieckmann condensation, especially at higher concentrations.[1]
-
Formation of Isomeric Products: Depending on the synthetic route, formation of more stable, isomeric bicyclic systems can be a major competing pathway. For instance, in certain cycloaddition reactions, the 3,8-diazabicyclo[3.2.1]octane system may be the kinetically or thermodynamically favored product.
Troubleshooting Strategies:
| Strategy | Rationale |
| High Dilution Conditions | To favor intramolecular cyclization over intermolecular reactions, perform the reaction at high dilution (e.g., 0.01–0.1 M). This reduces the probability of two reactant molecules encountering each other. |
| Choice of Base and Solvent | The selection of the base and solvent is critical. For Dieckmann-type cyclizations, a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) in an aprotic solvent like THF is often preferred over alkoxides in alcoholic solvents. This can minimize side reactions like transesterification.[1] |
| Temperature Control | Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity of the enolate and improve the selectivity of the desired intramolecular reaction. |
| Modified Synthetic Routes | If a direct cyclization proves to be low-yielding, consider alternative strategies. For example, a modified Dieckmann condensation that involves trapping the initial cyclization product can sometimes improve yields.[2] |
Question 2: I have isolated a major byproduct with a similar mass to my target, but with different spectroscopic features. What could it be?
A common and often significant byproduct in the synthesis of the 2,5-diazabicyclo[2.2.2]octane ring system is the isomeric 3,8-diazabicyclo[3.2.1]octane derivative. This is particularly prevalent in syntheses involving 1,3-dipolar cycloaddition reactions.
Mechanism of Formation:
In the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium ylide with a dipolarophile, the initial and often major product is the kinetically favored 3,8-diazabicyclo[3.2.1]octane. The desired 2,5-diazabicyclo[2.2.2]octane is then formed through a subsequent, often slower, Wagner-Meerwein rearrangement of the [3.2.1] isomer.
dot
Sources
Technical Support Center: Overcoming Low Reactivity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Precursors
Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione systems. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these highly constrained bicyclic structures. The inherent ring strain and conformational rigidity of the bicyclo[2.2.2]octane core often lead to low reactivity of their precursors, resulting in disappointing yields and complex product mixtures.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these valuable scaffolds, which are of significant interest in the development of conformationally restricted peptide mimetics and novel therapeutics.
Troubleshooting Guide: Low Cyclization Yield
Low yield is the most frequently encountered issue in the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones, particularly via the Dieckmann-analogous cyclization of piperazinedione precursors bearing an acetate side chain. The primary reasons for this are the significant ring strain in the bicyclo[2.2.2]octane system and the reduced conformational flexibility of the precursor, which disfavors the required geometry for intramolecular cyclization.[1][2]
Question 1: My Dieckmann-analogous cyclization of the piperazinedione precursor is giving a very low yield (<15%). What are the most likely causes and how can I improve it?
Answer:
A low yield in this specific Dieckmann-analogous cyclization is a common challenge. The primary culprit is the high energy barrier to forming the strained bicyclo[2.2.2]octane ring system.[1][2] A systematic approach to optimizing the reaction conditions is crucial.
Underlying Causes & Corrective Actions:
-
Suboptimal Base and Cation: The choice of base and its corresponding metal cation is critical. The cation is believed to play a role in pre-organizing the precursor for cyclization through chelation. While Lithium Hexamethyldisilazide (LiHMDS) is effective for forming less strained bicyclic systems (like 6,8-diazabicyclo[3.2.2]nonanes), Sodium Hexamethyldisilazide (NaHMDS) has been shown to be superior for the more challenging 2,5-diazabicyclo[2.2.2]octane core.[2]
-
Troubleshooting Protocol:
-
Switch to NaHMDS: If you are using LiHMDS or KHMDS, switch to NaHMDS.
-
Increase Base Equivalents: Use a stoichiometric excess of the base, typically around 3.0 equivalents, to ensure complete deprotonation of the active methylene group.[2]
-
Monitor Temperature: Maintain a low temperature, typically -78 °C, during the addition of the base and the subsequent cyclization period to minimize side reactions.
-
-
-
Incorrect Reaction Time: The time allowed for cyclization after the addition of the base and before quenching with a trapping agent (like TMSCl) is a critical parameter that needs to be optimized.
-
Troubleshooting Protocol:
-
Systematic Time Variation: Perform a series of small-scale reactions varying the cyclization time (e.g., 30 min, 60 min, 2 hours, 4 hours). The optimal time is a balance between allowing the cyclization to proceed and minimizing decomposition or side reactions. A cyclization time of approximately 60 minutes at -78 °C has been reported to provide the best results.[2]
-
-
-
Precursor Impurity: The purity of the linear piperazinedione precursor is paramount. Small amounts of impurities can interfere with the delicate cyclization reaction.
-
Troubleshooting Protocol:
-
Rigorous Purification: Purify the precursor meticulously, typically by flash column chromatography, until it is homogenous as determined by TLC and NMR.
-
Thorough Drying: Ensure the precursor is completely dry before use, as residual solvent or water can quench the strong base. Drying under high vacuum for several hours is recommended.
-
-
-
Epimerization: The chiral center alpha to the acetate carbonyl group is susceptible to epimerization under basic conditions, which can lead to a mixture of diastereomers and complicate purification, potentially lowering the isolated yield of the desired product.
-
Troubleshooting Protocol:
-
Low Temperature: Maintaining a low reaction temperature (-78 °C) is the most effective way to suppress epimerization.[3][4]
-
Choice of Base: While strong bases are necessary, some studies suggest that the choice of cation can influence epimerization rates. It is advisable to stick to the optimized NaHMDS at low temperatures.
-
Chiral Analysis: If possible, use chiral HPLC to analyze the product and determine if epimerization is a significant issue.
-
-
Summary of Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale | Reference |
| Base | Sodium Hexamethyldisilazide (NaHMDS) | The sodium cation is more effective at promoting the cyclization of the strained bicyclo[2.2.2]octane system. | [2] |
| Base Equivalents | 3.0 eq. | Ensures complete deprotonation and drives the equilibrium towards the cyclized product. | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent for reactions involving strong bases. Must be thoroughly dried. | [2] |
| Temperature | -78 °C | Minimizes side reactions, including epimerization and decomposition. | [2] |
| Cyclization Time | ~60 minutes | Optimal time to allow for cyclization before significant side reactions occur. | [2] |
| Trapping Agent | Trimethylsilyl chloride (TMSCl) | Traps the intermediate enolate to prevent the reverse reaction, thus improving the overall yield. | [1] |
Experimental Workflow for Optimized Cyclization:
Caption: Optimized workflow for the Dieckmann-analogous cyclization.
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the likely side products?
Answer:
The formation of multiple products is indicative of competing reaction pathways and/or decomposition. Besides the desired bicyclic product and unreacted starting material, you may be observing the following:
-
Intermolecular Dimerization: Instead of cyclizing, two precursor molecules can react with each other, leading to the formation of a dimeric species. This is more likely at higher concentrations.
-
Decomposition Products: The strong basic conditions and the inherent strain of the system can lead to the decomposition of the starting material or the product.
-
Epimerized Product: As mentioned previously, epimerization at the alpha-carbon can lead to the formation of a diastereomer of the desired product, which may have a different Rf value on TLC.[3][4]
-
Hydrolyzed Precursor: If there is any moisture in the reaction, the ester side chain of the precursor can be hydrolyzed.
Diagnostic Approach:
-
LC-MS Analysis: The most effective way to identify the components of your product mixture is by Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the mass of each component and thus infer their structures.
-
NMR Spectroscopy: Carefully analyze the 1H and 13C NMR spectra of the crude product mixture. Look for characteristic signals of the starting material and the desired product. The presence of multiple sets of signals in the regions corresponding to the key structural motifs can help identify the presence of isomers or byproducts.
FAQs: Synthesis and Handling of Precursors
Question 3: What are the key considerations for synthesizing the linear piperazinedione precursor?
Answer:
The synthesis of a high-purity linear precursor is a critical prerequisite for a successful cyclization. The precursor is typically synthesized from protected amino acids, such as aspartic acid and another amino acid that will form the other half of the piperazinedione ring.
Key Steps & Considerations:
-
Orthogonal Protection Strategy: It is essential to use an orthogonal protecting group strategy to selectively deprotect the functional groups involved in the piperazinedione ring formation without affecting the ester side chain that will be used for the subsequent Dieckmann cyclization. A common strategy involves using an Fmoc group for the alpha-amino group of one amino acid and a Boc group for the other, with the side chains protected as necessary.
-
Diketopiperazine Formation: The formation of the piperazinedione ring itself can be a challenging step. It is often achieved by heating a dipeptide methyl ester in a suitable solvent, which promotes intramolecular aminolysis. Care must be taken to avoid racemization during this step.
-
Purification: Thorough purification of the linear precursor by flash column chromatography is essential to remove any unreacted starting materials or byproducts from the diketopiperazine formation step.
Caption: General workflow for precursor synthesis.
Question 4: My piperazinedione precursor has poor solubility. How can I address this?
Answer:
Poor solubility of the precursor can hinder the cyclization reaction by preventing it from fully dissolving in the reaction solvent, leading to a heterogeneous mixture and low yields.
Strategies to Improve Solubility:
-
Solvent Screening: While anhydrous THF is the standard solvent for the Dieckmann cyclization, you can explore other aprotic solvents in which your precursor shows better solubility, such as dioxane or dimethoxyethane (DME). However, you will need to re-optimize the reaction conditions for any new solvent.
-
N-Substituent Modification: The nature of the N-substituents on the piperazinedione ring can significantly influence the solubility of the molecule. If synthetically feasible, consider using substituents that are known to improve solubility, such as a 4-methoxybenzyl (PMB) group.
-
Sonication: Gentle sonication can sometimes help to dissolve recalcitrant solids. You can sonicate the mixture of the precursor and solvent before cooling it down for the addition of the base.
-
Prodrug Approach: In some cases, a temporary solubilizing group can be attached to the molecule, which is then cleaved off after the reaction. However, this adds synthetic steps and complexity.
Alternative Synthetic Strategies
Question 5: Are there any alternatives to the Dieckmann-analogous cyclization for forming the this compound core?
Answer:
While the Dieckmann-analogous cyclization is a common approach, other methods have been explored for the synthesis of diazabicyclic systems, although they may not be directly applicable to the this compound core without significant modification.
-
[4+2] Cycloaddition: The 2,5-diazabicyclo[2.2.2]octane framework can be synthesized via a [4+2] cycloaddition of pyrazin-2(1H)-ones with ethene. However, this method may not be suitable for producing enantiomerically pure and highly functionalized derivatives.[1]
-
Intramolecular Epoxide Opening: Another reported method involves an intramolecular epoxide opening. This approach can lead to regioisomeric products and may not be ideal for accessing the desired trione system.[1]
-
Cycloaddition of 3-Oxidopyraziniums: Recent research has shown that 2,5-diazabicyclo[2.2.2]octanes can be formed from the cycloaddition of 3-oxidopyraziniums with certain dipolarophiles. This method can also involve a rearrangement from a [3.2.1] bicyclic system.[5]
For the specific this compound core, the intramolecular cyclization of a suitably functionalized piperazinedione remains the most direct and studied approach, despite its challenges.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- ORGANIC CHEMISTRY. (n.d.). Royal Society of Chemistry.
- Cortes-Guzman, F., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.
- Kostyanovsky, R. G., et al. (1999). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms.
- (2018).
- Okano, K. (2024). LiHMDS, NaHMDS and KHMDS. Request PDF.
- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-5131.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.2]octane-2,5-dione.
- Cortes-Guzman, F., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams.
- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. OUCI.
- BenchChem. (2025). Troubleshooting low yield in Insulin B (20-30) peptide synthesis.
- Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. Request PDF.
- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.
Sources
optimization of Dieckmann cyclization conditions for bicyclic systems
Welcome to the Technical Support Center for the Optimization of Dieckmann Cyclization, with a special focus on the synthesis of bicyclic systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful ring-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the insights needed to troubleshoot and optimize your synthetic routes.
Introduction to Dieckmann Cyclization in Bicyclic Systems
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester, a cornerstone reaction in the synthesis of 5- and 6-membered rings.[1][2][3][4] When applied to substrates containing appropriately positioned ester functionalities within a pre-existing ring, it becomes a formidable tool for constructing bicyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutical agents.[5]
The mechanism, analogous to the intermolecular Claisen condensation, involves the base-mediated deprotonation of an α-carbon to one ester group, creating an enolate.[1][6][7] This enolate then attacks the carbonyl of the second ester group within the same molecule, leading to a cyclic tetrahedral intermediate that subsequently expels an alkoxide leaving group to form the cyclic β-keto ester.[1][8][9] A crucial and often overlooked aspect of this reaction is that the resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This final, essentially irreversible acid-base step is the thermodynamic driving force for the entire reaction, necessitating the use of at least one full equivalent of base.[1][7][10]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Dieckmann cyclization of bicyclic systems in a practical question-and-answer format.
FAQ 1: My reaction is showing low to no yield. What are the primary factors to investigate?
Low or non-existent yield is the most common frustration. The causes can typically be traced back to the base, the reaction conditions, or the substrate itself.
-
Inactive or Insufficient Base: The Dieckmann condensation is an equilibrium-driven reaction.[11] A full equivalent of a strong base is required to deprotonate the resulting β-keto ester, which drives the reaction to completion.[1][12] If your base has degraded due to moisture or if you've used a substoichiometric amount, the reaction will not proceed effectively.
-
Troubleshooting Step: Always use a freshly opened bottle of base or titrate it before use. For solid bases like sodium hydride (NaH), ensure it is washed with a dry solvent (like hexanes) to remove any passivating layer of sodium hydroxide.[11]
-
-
Presence of Moisture: Strong bases used in this reaction (e.g., NaH, NaOEt, KOtBu) are extremely sensitive to water. Any moisture in your solvent, glassware, or starting material will quench the base, halting the reaction.
-
Troubleshooting Step: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
-
-
Reverse Reaction: The equilibrium can be shifted back towards the starting materials, particularly if the alcohol corresponding to the ester's alkoxy group is generated and allowed to accumulate.[11]
FAQ 2: I'm observing significant side product formation. What are the likely culprits and solutions?
Side products in a Dieckmann cyclization often arise from competing reaction pathways.
-
Intermolecular Condensation: If the intramolecular cyclization is slow, intermolecular Claisen condensation between two diester molecules can occur, leading to polymeric byproducts.[13][14] This is a particular concern when forming larger, more strained bicyclic systems.
-
Optimization Strategy: Employ high-dilution conditions. This is achieved by adding the diester substrate slowly over several hours to a solution of the base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway over the intermolecular one.
-
-
Transesterification: If you use an alkoxide base that does not match the alkyl group of your esters (e.g., sodium methoxide with a diethyl ester), you will generate a mixture of esters, leading to a complex product mixture.[11]
-
Solution: Always match your alkoxide base to your ester. Alternatively, use a non-alkoxide base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[13]
-
-
Formation of Regioisomers: For unsymmetrical diesters, deprotonation can occur at two different α-positions, potentially leading to a mixture of bicyclic products.[6][15][16]
-
Controlling Regioselectivity: The regioselectivity is influenced by both kinetic and thermodynamic factors. A bulky base like LDA at low temperatures may favor the formation of the kinetic enolate (deprotonation at the less sterically hindered α-carbon). Conversely, a smaller base like sodium ethoxide at higher temperatures might favor the thermodynamic enolate. Careful selection of the base and temperature is crucial for controlling the desired regiochemical outcome.
-
FAQ 3: How do I choose the optimal base and solvent for my bicyclic system?
The choice of base and solvent is interdependent and critical for success.[11][17]
-
Base Selection:
-
Sodium Hydride (NaH): A versatile, non-nucleophilic base often used in aprotic solvents like toluene or THF. It offers the advantage of not causing transesterification.[13][18]
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is highly effective, often providing cleaner reactions and higher yields.[18] It can be used in solvents like toluene or even under solvent-free conditions for certain substrates.[18]
-
Sodium Ethoxide (NaOEt): The classic base for this reaction, typically used in ethanol or toluene.[17][18] It is crucial to match it with ethyl esters.
-
-
Solvent Selection:
-
Toluene/Benzene: Non-polar, aprotic solvents that are common choices, especially with NaH or KOtBu.[11][18]
-
Tetrahydrofuran (THF): A polar aprotic solvent that can aid in the solubility of intermediates.[11]
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that has been shown to significantly increase reaction rates and yields in some cases.[14]
-
Data Summary: Base and Solvent Performance
The following table summarizes reported yields for the cyclization of diethyl adipate, a common model system, illustrating the impact of base and solvent choice.
| Base | Solvent | Conditions | Yield (%) | Reference |
| Potassium tert-butoxide | Toluene | Reflux, 3h | 98 | [18] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [18] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [18] |
| Sodium Ethoxide (EtONa) | Toluene | Reflux, 3h | 58 | [18] |
| Dimsyl Ion | DMSO | Room Temp | >90 | [14] |
Experimental Protocols & Workflows
Protocol 1: General Procedure using Sodium Hydride in Toluene
This protocol provides a robust starting point for the cyclization of a diester to form a bicyclic β-keto ester.
Materials:
-
Diester (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol (catalytic amount)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane or Diethyl Ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet. Allow to cool to room temperature under an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene to the flask, followed by the sodium hydride dispersion.
-
Substrate Addition: Add the diester to the suspension.
-
Initiation: Carefully add a few drops of anhydrous methanol to initiate the reaction. Caution: Hydrogen gas will evolve.[11][13]
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bicyclic β-keto ester.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing and solving common issues in Dieckmann cyclization experiments.
Caption: A decision tree for troubleshooting low-yield Dieckmann cyclizations.
Reaction Mechanism Diagram
The following diagram illustrates the step-by-step mechanism of the Dieckmann cyclization.
Caption: The stepwise mechanism of the Dieckmann cyclization.
References
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023). Organic Chemistry | OpenStax. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Fiveable. [Link]
-
Reaction and Mechanism of Dieckmann reaction. Physics Wallah. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Thorpe reaction. chemeurope.com. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
1.2.2.2 The Thorpe-Ziegler Reaction. NPTEL Archive. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
Dieckmann Condensation. Organic Chemistry Tutor. [Link]
-
Dieckmann Cyclization Comparative Reaction. gChem Global. [Link]
-
Help with dieckmann condensation. Reddit. [Link]
-
Dieckmann condensation. Wikipedia. [Link]
-
Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Semantic Scholar. [Link]
-
23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]
-
Master The Dieckmann Condensation in 12 Minutes!. (2021). YouTube. [Link]
-
Dieckmann condensation. (2019). YouTube. [Link]
-
Dieckmann Condensation. NROChemistry. [Link]
-
Sequential Dieckmann cyclization enables the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. (2021). RSC Publishing. [Link]
-
The Dieckmann reaction. (2013). YouTube. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025). Chemistry LibreTexts. [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications. IJRASET. [Link]
-
I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024). Reddit. [Link]
-
7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]
-
Intramolecular Claisen - The Diekmann Cyclization. (2022). YouTube. [Link]
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Technical Support Center: Epimerization in 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Synthesis
Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stereochemical challenges, specifically epimerization, during the synthesis of these valuable bicyclic diketopiperazine scaffolds. Here, we will delve into the root causes of epimerization and provide actionable troubleshooting strategies to maintain stereochemical integrity.
Understanding the Challenge: Epimerization
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core is a conformationally restricted dipeptide mimic found in numerous biologically active compounds.[1][2] Its synthesis, often involving an intramolecular cyclization of a piperazinedione precursor, is a critical step where stereochemistry can be compromised.[3][4] Epimerization, the change in configuration at one of several chiral centers, is a significant concern as it can lead to a mixture of diastereomers, complicating purification and potentially yielding products with diminished or altered biological activity.[5]
The most common point of epimerization is at the α-carbons (C3 and C6) of the diketopiperazine (DKP) ring. This is due to the acidity of the α-protons, which can be abstracted by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to inversion of stereochemistry.
Visualizing the Epimerization Mechanism
The following diagram illustrates the base-catalyzed epimerization pathway at an α-carbon of the bicyclic diketopiperazine precursor.
Caption: Base abstraction of the α-proton leads to a planar enolate, which can be protonated to yield either the original or the epimerized product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Question 1: I'm observing significant epimerization during the cyclization to form the bicyclic system. What are the most likely causes?
Answer:
Epimerization during the formation of the this compound core is most often traced back to the reaction conditions, particularly the choice of base, solvent, temperature, and reaction time.
-
Base: Strong, non-nucleophilic bases are typically required for the intramolecular condensation (e.g., a Dieckmann-analogous cyclization).[3][4] However, an excessively strong base or a high concentration can increase the rate of proton abstraction from the α-carbons, leading to enolate formation and subsequent epimerization.[6] Even milder bases can cause epimerization if the reaction is prolonged or heated.[7]
-
Solvent: The solvent plays a crucial role in stabilizing charged intermediates.[8] Polar aprotic solvents like DMF or DMSO can stabilize the enolate intermediate, potentially increasing its lifetime and the likelihood of epimerization.[8] Studies on diketopiperazine formation have shown that reaction rates and side reactions are significantly influenced by the solvent's polarity.[9][10][11]
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the desired cyclization but also accelerate the rate of epimerization. Finding the optimal temperature that promotes cyclization without significant epimerization is key.
-
Reaction Time: Prolonged exposure to basic conditions, even at lower temperatures, can lead to a gradual increase in the epimerized product as the system equilibrates.
Question 2: How can I modify my reaction conditions to minimize epimerization?
Answer:
Minimizing epimerization requires a systematic optimization of your reaction parameters. Here are several strategies to consider:
Strategy 1: Base Selection and Stoichiometry
The choice of base is critical. While strong bases like lithium hexamethyldisilazane (LiHMDS) or sodium hexamethyldisilazane (NaHMDS) are effective for cyclization, their concentration and the reaction temperature must be carefully controlled.[3]
Experimental Protocol: Screening for Optimal Base and Temperature
-
Setup: Prepare parallel reactions in a multi-well plate or a series of small reaction vials under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate: Add your piperazinedione precursor to each reaction vessel.
-
Variable Conditions:
-
Base Screening: Use a range of bases, from very strong (e.g., LiHMDS, NaHMDS) to milder options (e.g., KHMDS, LDA, or even non-alkoxide bases like DBU in some cases).
-
Temperature Screening: For each base, run the reaction at a series of temperatures, starting from -78°C and gradually increasing (e.g., -40°C, -20°C, 0°C).
-
-
Execution: Dissolve the substrate in a suitable anhydrous solvent (e.g., THF) and cool to the desired temperature. Add the base dropwise and monitor the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Analysis: Analyze the crude reaction mixture by chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric ratio.
Data Summary Table:
| Base | Temperature (°C) | Diastereomeric Ratio (desired:epimer) |
| LiHMDS | -78 | 95:5 |
| LiHMDS | -40 | 85:15 |
| NaHMDS | -78 | 92:8 |
| KHMDS | -78 | 90:10 |
| LDA | -78 | 88:12 |
Note: The data in this table is illustrative and will vary based on the specific substrate.
Strategy 2: Solvent Effects
The solvent can have a profound impact on the rate of both the desired reaction and the undesired epimerization.[9][10] Generally, less polar, non-protic solvents are preferred to disfavor the stabilization of the enolate intermediate.
Troubleshooting Workflow: Solvent Screening
Caption: A logical workflow for troubleshooting epimerization by screening alternative solvents.
Strategy 3: Trapping the Intermediate
A highly effective method to prevent epimerization is to trap the initial cyclization product before it can re-enolize.[3][4] This is often achieved by adding an electrophile, such as trimethylsilyl chloride (TMSCl), to the reaction mixture. The TMS group traps the intermediate enolate as a silyl enol ether, which is stable under the reaction conditions and can be hydrolyzed to the desired ketone in a separate workup step.[3][4]
Experimental Protocol: In-Situ Trapping of the Enolate
-
Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere in anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution of your piperazinedione precursor to -78°C.
-
Base Addition: Slowly add the strong base (e.g., NaHMDS). Stir for 30-60 minutes to allow for deprotonation and initial cyclization.
-
Trapping: Add chlorotrimethylsilane (TMSCl) dropwise to the cold reaction mixture.
-
Warm and Quench: Allow the reaction to slowly warm to room temperature over a couple of hours, then quench with a saturated aqueous solution of NaHCO3.[3]
-
Workup and Hydrolysis: Extract the silyl enol ether product. This intermediate can then be hydrolyzed to the desired ketone using mild acidic conditions (e.g., THF/0.5 M HCl).[3]
Question 3: Can the choice of protecting groups on the nitrogen atoms influence epimerization?
Answer:
Yes, the N-substituents can have a significant steric and electronic influence on the stability of the enolate intermediate and the transition state of the cyclization. Bulky protecting groups can hinder the approach of the base to the α-proton, potentially slowing the rate of epimerization. They can also influence the conformational preference of the piperazinedione ring, which in turn can affect the diastereoselectivity of the cyclization. While this is a more complex parameter to vary, if other methods fail, reconsidering the N-protecting groups used in your synthesis could be a valuable strategy.
Question 4: Are there any analytical techniques specifically suited for monitoring epimerization in this system?
Answer:
Accurate quantification of the diastereomeric ratio is essential for effective troubleshooting. The following techniques are highly recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A variety of chiral stationary phases are commercially available, and method development will be necessary to achieve baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton (¹H) NMR: In many cases, the diastereomers will have distinct signals in the ¹H NMR spectrum, particularly for the protons near the chiral centers. Integration of these signals can provide a good estimate of the product ratio.
-
Use of Chiral Shift Reagents: If the signals overlap, adding a chiral lanthanide shift reagent can induce chemical shift differences between the diastereomers, allowing for their resolution and quantification.
-
-
X-ray Crystallography: If one of the diastereomers can be crystallized, X-ray crystallography can provide unambiguous proof of its stereochemistry.[4]
By systematically applying these troubleshooting strategies and carefully analyzing the results, you can effectively minimize epimerization and achieve a high level of stereochemical control in the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-diones.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Lee, T. W., & Lee, V. J. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(12), 1740–1746. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of chemical research, 40(11), 1185–1195. [Link]
- Steinauer, R., Chen, F. M., & Benoiton, N. L. (1989). Studies on racemization in peptide synthesis. International journal of peptide and protein research, 34(4), 295–298.
-
Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(9), 3102–3106. [Link]
-
Jacobson, K. A., et al. (2009). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 7(11), 2323-2333. [Link]
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
Li, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47038–47046. [Link]
-
Williams, R. M., & Che, J. (2011). Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides. Organic letters, 13(4), 624–627. [Link]
-
Jordis, U., & Küenburg, B. (1996). Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane. Molecules, 1(1), 32-34. [Link]
-
Kostyanovsky, R. G., et al. (2002). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 12(3), 96-98. [Link]
-
Savage, P. B., et al. (2018). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Molecules, 23(10), 2465. [Link]
-
Jacobson, K. A., et al. (2009). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. Organic & Biomolecular Chemistry, 7(11), 2323-2333. [Link]
- Baran, P. S. (2004). Diketopiperazines. Baran Lab Group Meeting. [https:// Baran Lab Website ](https:// Baran Lab Website)
-
Ramli, M. R., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6618. [Link]
-
Williams, D. H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B, 125(11), 2952–2959. [Link]
-
Giraud, M., et al. (2001). Solvent effects on diketopiperazine formation from N-terminal peptide residues. Journal of the Chemical Society, Perkin Transactions 2, (8), 1477-1483. [Link]
-
Williams, D. H., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PubMed. [Link]
Sources
- 1. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Welcome to the comprehensive technical support guide for the scale-up synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this valuable bicyclic diketopiperazine scaffold.
Introduction
This compound is a conformationally constrained dipeptide analog that serves as a crucial building block in medicinal chemistry.[1] Its rigid structure is of significant interest for the design of novel therapeutics. However, the synthesis, particularly on a larger scale, presents unique challenges, primarily due to the inherent strain in the bicyclo[2.2.2]octane ring system.[2] This guide provides practical, field-proven insights to navigate these challenges and successfully scale up your synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and stereospecific approach is the intramolecular Dieckmann-analogous cyclization of a piperazinedione precursor derived from a protected aspartic acid derivative.[2] This method allows for the construction of the strained bicyclic system, although yields can be modest without careful optimization.
Q2: Why are the yields for the synthesis of this compound often low?
A2: The primary reason for low yields is the high ring strain of the bicyclo[2.2.2]octane system.[2] The cyclization to form this structure is energetically unfavorable compared to the formation of larger, less strained bicyclic systems (e.g., from glutamate derivatives). Additionally, the conformational flexibility of the acetate side chain precursor is lower, which can hinder the cyclization process.[2]
Q3: Can I use a standard Dieckmann condensation for this synthesis?
A3: A standard Dieckmann condensation using a catalytic amount of base is often inefficient for this transformation due to the unfavorable equilibrium. A modified procedure using a stoichiometric amount of a strong, non-nucleophilic base is necessary to drive the reaction forward.[2] Trapping the initial cyclization product (a hemiketal anion) with an electrophile like a silyl chloride can also improve the yield of the desired bicyclic product.[2]
Q4: What are the key safety precautions I should take during the scale-up of this synthesis?
A4: When scaling up, it is crucial to conduct a thorough risk assessment for all reagents and procedures.[3] Key hazards include the use of strong bases like sodium hexamethyldisilazane (NaHMDS) or lithium diisopropylamide (LDA), which are pyrophoric and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that quenching procedures for reactive reagents are well-planned and executed with care to manage any exotherms.
Part 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or no product formation | 1. Incomplete deprotonation of the starting material. 2. Insufficiently anhydrous reaction conditions. 3. Base degradation or impurity. | 1. Use a strong, non-nucleophilic base such as NaHMDS or LDA in stoichiometric amounts. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Use a freshly opened bottle of base or titrate the base solution before use. |
| Formation of a complex mixture of byproducts | 1. Intermolecular side reactions (e.g., polymerization). 2. Epimerization at the chiral centers. 3. Cleavage of the protecting groups. | 1. Maintain high dilution conditions to favor intramolecular cyclization. 2. Perform the reaction at low temperatures (e.g., -78 °C) to minimize epimerization. 3. Choose robust protecting groups that are stable to the basic reaction conditions. |
| Product decomposes during workup or purification | 1. Hydrolysis of the bicyclic dione under acidic or basic conditions. 2. Instability of the product on silica gel. | 1. Use a neutral workup procedure, for example, quenching with a saturated aqueous solution of ammonium chloride. 2. Minimize the time the product is on silica gel. Consider using a less acidic stationary phase like neutral alumina or purification by crystallization. |
| Difficulty in removing the solvent (e.g., DMF, DMSO) | 1. High boiling point of the solvent. | 1. After aqueous workup and extraction into an organic solvent, wash the organic layer multiple times with brine to remove residual high-boiling polar solvents. 2. For larger scales, consider alternative lower-boiling point solvents if the reaction tolerates them. |
Part 3: Experimental Protocols and Data
Synthetic Scheme
Caption: Synthetic pathway to this compound.
Detailed Protocol: Gram-Scale Synthesis of the Bicyclic Mixed Acetal Intermediate
This protocol is adapted from the literature for the key cyclization step.[2]
Materials:
-
Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazane (NaHMDS) (2.0 M solution in THF, 3.0 eq)
-
Chlorotrimethylsilane (TMSCl) (2.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add the NaHMDS solution dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 40 minutes.
-
Trapping: Slowly add chlorotrimethylsilane (TMSCl) to the reaction mixture.
-
Warming: Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the bicyclic mixed acetal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Studies on the cyclization reaction of D-aspartic acid. ResearchGate. Available at: [Link]
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. Available at: [Link]
-
This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications. Available at: [Link]
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Available at: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available at: [Link]
-
Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC - NIH. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Intramolecular Cyclization. Encyclopedia MDPI. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
Sources
alternative reagents for the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals exploring the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This conformationally rigid scaffold is a valuable building block in medicinal chemistry, and its efficient synthesis is of significant interest.[1] This document provides in-depth answers to common questions, details alternative synthetic strategies to traditional methods, and offers a comprehensive troubleshooting guide for challenges encountered during its synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the this compound core?
The principal difficulty lies in the formation of the bicyclic system, which possesses considerable ring strain. Traditional intramolecular cyclization methods often struggle to overcome this energy barrier, leading to low yields.[2][3] The key step involves forming a new carbon-carbon bond to create the ethylene bridge across a piperazine-2,5-dione (also known as a diketopiperazine or DKP) ring. This process is often entropically and enthalpically unfavorable, with side reactions such as intermolecular polymerization frequently outcompeting the desired intramolecular cyclization.
Q2: What is the "traditional" approach, and what are its limitations?
Historically, the synthesis of such bicyclic systems might be envisioned via a simple intramolecular cyclization of a suitably functionalized piperazinedione precursor. For example, one might attempt to cyclize a precursor like a (3,6-dioxopiperazin-2-yl)acetate. However, this direct approach is often low-yielding. The limitations include:
-
High Activation Energy: The strain of the bicyclo[2.2.2]octane system creates a high energy barrier for the cyclization.[3]
-
Equilibrium Issues: A standard Dieckmann condensation is driven by the deprotonation of the resulting β-keto ester. In this strained system, the equilibrium may not favor the cyclized product.
-
Stereochemical Control: Achieving high diastereoselectivity can be challenging without a robust mechanistic handle.
Q3: Are there modern strategies that effectively address these challenges?
Yes, several advanced strategies have been developed. The most successful alternative reagents and methods are designed to circumvent the high energy barrier and control the reaction pathway. These primarily fall into two categories:
-
Modified Intramolecular Condensations: These methods, such as the Dieckmann-analogous cyclization, use powerful reagents to create a kinetically favorable pathway that is not reliant on the thermodynamic stability of the final product.[2][3]
-
Cycloaddition Reactions: These methods build the bicyclic core in a single, concerted or stepwise step from different precursors, such as using 3-oxidopyraziniums in [3+2] or aza-Diels-Alder type cycloadditions.[4][5]
This guide will focus primarily on the Dieckmann-analogous cyclization, as it is a well-documented and robust method for accessing this specific scaffold from readily available chiral starting materials.
Part 2: Alternative Synthetic Strategy: The Dieckmann-Analogous Cyclization
This powerful method utilizes a strong, non-nucleophilic base for quantitative deprotonation and a trapping agent to capture the cyclized intermediate, effectively preventing the reverse reaction. This approach has been successfully used to synthesize the 2,5-diazabicyclo[2.2.2]octane core starting from (S)-aspartate.[3]
Q4: What is the mechanism of the Dieckmann-analogous cyclization, and why is it effective?
The effectiveness of this method stems from two key steps that differ from a classic Dieckmann condensation:
-
Irreversible Deprotonation: A strong base, such as sodium hexamethyldisilazane (NaHMDS) or lithium hexamethyldisilazane (LiHMDS), is used at low temperatures (e.g., -78 °C) to quantitatively generate the enolate from the (dioxopiperazinyl)acetate precursor. This is a kinetically controlled process.
-
Intermediate Trapping: The initially formed cyclized product, a hemiketal anion, is thermodynamically unstable and could revert to the starting material. To prevent this, an electrophilic trapping agent, typically chlorotrimethylsilane (TMSCl), is added. This captures the anion as a stable mixed methyl silyl acetal, driving the reaction forward.[2]
A crucial aspect of this reaction's success is the formation of a six-membered sodium or lithium chelate intermediate, which rigidly holds the side chain in a favorable conformation for cyclization. This chelation is also responsible for the high diastereoselectivity observed in the reaction.[2]
Caption: Key stages of the Dieckmann-analogous cyclization.
Q5: Can you provide a detailed experimental protocol for this method?
The following protocol is adapted from the work of Wünsch and coworkers and describes the key cyclization and deprotection steps.[3]
Protocol: Synthesis of (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione
-
Step 1: Reaction Setup
-
Under a nitrogen or argon atmosphere, dissolve the starting material, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (1.0 eq), in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.05 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Step 2: Deprotonation and Cyclization
-
Add sodium hexamethyldisilazane (NaHMDS) (2.0 M solution in THF, 3.0 eq) dropwise to the cooled solution. The addition should be slow to maintain the temperature.
-
Stir the resulting mixture at -78 °C for 40-60 minutes.
-
-
Step 3: Trapping the Intermediate
-
Slowly add chlorotrimethylsilane (TMSCl) (2.5 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Step 4: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the stable mixed methyl silyl acetal.
-
Protocol: Hydrolysis to the Final Trione Product
-
Step 1: Hydrolysis
-
Dissolve the purified mixed methyl silyl acetal (1.0 eq) in a degassed 9:1 mixture of THF and 0.5 M HCl.
-
Stir the solution at room temperature for 16 hours or until analysis (TLC, LC-MS) shows complete conversion.
-
-
Step 2: Work-up
-
Add water to the reaction mixture and extract three times with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under vacuum to yield the final trione product.
-
Part 3: Troubleshooting Guide
Even with robust protocols, experimental challenges can arise. This section addresses common issues in the synthesis of this compound via the Dieckmann-analogous route.
Caption: Troubleshooting workflow for low product yield.
Issue 1: Low or No Yield of the Cyclized Product
-
Possible Cause A: Incomplete Deprotonation. The reaction is critically dependent on the quantitative formation of the enolate.
-
Troubleshooting Steps:
-
Verify Base Quality: Use a freshly opened bottle of NaHMDS or LiHMDS, or titrate the solution before use.
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents. Trace amounts of water will quench the strong base.
-
Stoichiometry: Ensure at least 3 equivalents of the base are used to drive the deprotonation to completion.[3]
-
-
-
Possible Cause B: Reversal of Cyclization. The untrapped hemiketal anion is unstable. If the trap is inefficient, the reaction will revert to the starting material upon warming.
-
Troubleshooting Steps:
-
Check Trapping Reagent: Use fresh, high-quality TMSCl.
-
Maintain Low Temperature: Do not allow the reaction to warm up before the TMSCl has been added and has had time to react (at least 1 hour at -78°C).
-
-
-
Possible Cause C: Intermolecular Side Reactions. Although less common at the high dilution and low temperatures used, intermolecular reactions can still occur if the concentration is too high.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure the reaction concentration is at or below 0.05 M. If issues persist, try further dilution.
-
-
Issue 2: Formation of Multiple Products or Impurities
-
Possible Cause A: Diastereoselectivity Issues. While the chelation-controlled mechanism provides high diastereoselectivity, poor temperature control can reduce it.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the internal reaction temperature does not rise significantly during the dropwise addition of the base. A slow addition rate is critical.
-
-
-
Possible Cause B: Incomplete Hydrolysis of the Silyl Acetal. The hydrolysis step can sometimes be sluggish.
-
Troubleshooting Steps:
-
Monitor Reaction: Follow the hydrolysis by TLC or LC-MS. If the reaction stalls, a slight increase in the concentration of HCl or extended reaction time may be necessary.
-
Degas Solvents: Ensure the THF/HCl mixture is properly degassed to prevent potential oxidative side reactions.[3]
-
-
Comparison of Synthetic Approaches
| Feature | Traditional Intramolecular Cyclization | Dieckmann-Analogous Cyclization |
| Reagents | Standard bases (e.g., NaOEt, NaH) | Strong, non-nucleophilic bases (NaHMDS, LiHMDS); Trapping agent (TMSCl) |
| Key Driver | Formation of a stable β-dicarbonyl anion | Trapping of an unstable intermediate |
| Typical Yield | Very low to none | Modest to good (Reported ~15% for the [2.2.2] system, higher for others)[2][3] |
| Stereocontrol | Often poor | High, directed by chelation intermediate[2] |
| Conditions | Varies, often requires heat | Cryogenic temperatures (-78 °C) |
References
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
- Martins, M. B., & Carvalho, I. (2007).
- Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
-
Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-diones
An authoritative guide for navigating the complexities of 2,5-diazabicyclo[2.2.2]octane-3,6-dione synthesis, with a focus on practical solutions for managing inherent ring strain.
Welcome to the technical support center for the synthesis of this compound scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable but challenging bicyclic system. The inherent ring strain of the bicyclo[2.2.2]octane core presents unique synthetic hurdles.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you successfully navigate these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Extremely Low or No Yield of the Bicyclic Product
Question: My Dieckmann-analogous cyclization of an N-substituted (dioxopiperazinyl)acetate is failing or giving yields below 15%. What are the primary causes and how can I fix this?
Probable Cause: The primary obstacle in this synthesis is the significant ring strain of the target 2,5-diazabicyclo[2.2.2]octane system.[2][3] This strain energy creates a high activation barrier for the final ring-closing step. Unlike the synthesis of less strained systems like bicyclo[3.2.2]nonanes from glutamate derivatives, the shorter acetate side chain derived from aspartate has lower conformational flexibility, making the intramolecular reaction less favorable.[1][2] The cyclization equilibrium often favors the starting material, and without proper strategy, the desired product will not form efficiently.
Suggested Solutions:
-
Intermediate Trapping: The most critical step is to prevent the reverse reaction. The initial cyclization forms a hemiketal anion intermediate which is often in equilibrium with the starting material. This equilibrium can be shifted towards the product by "trapping" the intermediate with an electrophile. The use of chlorotrimethylsilane (TMSCl) to trap the anion as a mixed methyl silyl acetal is a validated technique that dramatically improves the outcome.[1][2]
-
Base and Temperature Optimization: The choice of base and reaction temperature is crucial for efficient deprotonation without causing degradation.
-
Base: Strong, non-nucleophilic bases are required. Sodium hexamethyldisilazane (NaHMDS) or Lithium hexamethyldisilazane (LiHMDS) are effective choices for quantitative deprotonation of the starting piperazinedione.[1]
-
Temperature: The initial deprotonation and cyclization should be performed at low temperatures, typically -78 °C, to control reactivity and minimize side reactions.[1]
-
-
Precursor Design: The conformational flexibility of the acyclic precursor plays a significant role. If possible, modifying the substituents on the piperazinedione ring could influence the preferred conformation, potentially pre-organizing the molecule for cyclization.
Issue 2: Decomposition of the Bicyclic Product During Workup or Purification
Question: I've managed to form the silyl-trapped intermediate, but my final bicyclic ketone decomposes upon hydrolysis or during chromatography. How can I improve the stability and isolation of my product?
Probable Cause: The bicyclo[2.2.2]octane core, while strained, is generally stable once formed. However, the workup conditions, particularly the hydrolysis of the silyl ether intermediate, can be harsh enough to force a ring-opening retro-Dieckmann reaction if not carefully controlled.
Suggested Solutions:
-
Mild Hydrolysis Conditions: Avoid strong acids or bases for the deprotection step. A careful hydrolysis using a dilute acid solution, such as 0.5 M HCl in THF, at ambient temperature is reported to be effective.[1] This method is mild enough to cleave the silyl ether without reopening the bicyclic system.
-
Aqueous Workup: After quenching the initial reaction, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) before extraction.[1] This ensures that no strong acid or base carries over into the organic phase.
-
Purification Strategy: Standard flash chromatography on silica gel is generally suitable for purifying these compounds.[1] Use a well-chosen solvent system (e.g., cyclohexane/ethyl acetate) to ensure good separation and minimize the time the compound spends on the stationary phase.
Experimental Workflow & Data
Key Reaction: Dieckmann-Analogous Cyclization with TMSCl Trapping
The following diagram illustrates the critical workflow for successfully synthesizing the bicyclic core by managing the unfavorable equilibrium.
Caption: Workflow for the Dieckmann-analogous cyclization.
Table 1: Typical Reaction Conditions
| Parameter | Condition | Rationale | Reference |
| Starting Material | Methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate | Aspartate-derived precursor | [1] |
| Base | Sodium hexamethyldisilazane (NaHMDS), 2 M in THF | Strong, non-nucleophilic base for clean deprotonation | [1] |
| Temperature | -78 °C | Minimizes side reactions and controls reactivity | [1] |
| Trapping Agent | Chlorotrimethylsilane (TMSCl) | Traps the intermediate to prevent reverse reaction | [1][2] |
| Hydrolysis | 0.5 M HCl in THF, Room Temperature | Mild conditions to prevent ring opening | [1] |
| Typical Yield | ~15% (Bicyclic Silyl Acetal) | Reflects the high ring strain of the [2.2.2] system | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What exactly is "ring strain" in the 2,5-diazabicyclo[2.2.2]octane system?
Ring strain in this context is a combination of three factors:
-
Angle Strain: The bond angles within the bicyclic structure are forced to deviate from the ideal 109.5° for sp³ hybridized carbons.[4][5]
-
Torsional Strain: There are eclipsing interactions between bonds on adjacent carbons along the bridged framework, similar to the unfavorable eclipsed conformation of ethane.[4][5]
-
Transannular Strain: Non-bonded atoms across the ring can interact sterically, causing repulsion.[4]
This cumulative strain raises the ground-state energy of the molecule, making it thermodynamically less favorable to form compared to more flexible or larger ring systems.[6][7]
Q2: Are there alternative synthetic routes that avoid the low-yielding Dieckmann cyclization?
Yes, several other methods have been reported, though they may have their own limitations:
-
[4+2] Cycloaddition: Reaction of pyrazin-2(1H)-ones with ethene can form the bicyclic core.[1][8]
-
Intramolecular Epoxide Opening: This can generate the scaffold, but may result in regioisomeric mixtures.[1]
-
Oxidative Radical Cyclizations: This modern approach uses radical intermediates to form the central diazabicyclo[2.2.2]octane core.[9]
-
Wagner-Meerwein Rearrangement: It has been shown that 2,5-diazabicyclo[2.2.2]octanes can be formed via the rearrangement of 3,8-diazabicyclo[3.2.1]octane precursors.[10][11][12]
It is important to note that some of these alternative methods do not provide access to enantiomerically pure products.[1]
Q3: My yield is still low despite following the trapping protocol. What else could be wrong?
Even under optimal conditions, the high ring strain makes this a challenging synthesis. If yields are significantly lower than the reported ~15%, consider the following troubleshooting steps.
Caption: Troubleshooting decision tree for low product yield.
Q4: Can this bicyclic system be used as a constrained peptide mimic?
Absolutely. The rigid this compound framework is an excellent example of a conformationally constrained dipeptide mimic.[13] By locking the peptide backbone into a defined three-dimensional shape, these scaffolds can lead to ligands with higher receptor affinity and selectivity due to favorable entropic factors upon binding.[13][14] They are also resistant to proteolytic degradation, a major advantage for drug development.[13]
Detailed Protocol
Protocol 1: Synthesis of (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione (13)
Adapted from Holl et al., Aust. J. Chem. 2008, 61, 914–919.[1]
-
Preparation: Under a nitrogen atmosphere, dissolve methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (10) (485 mg, 1.40 mmol) in anhydrous THF (30 mL) in a flame-dried flask.
-
Deprotonation: Cool the solution to –78 °C using a dry ice/acetone bath. Add a 2 M solution of sodium hexamethyldisilazane (NaHMDS) in THF (2.1 mL, 4.20 mmol) dropwise over 10 minutes.
-
Cyclization: Stir the mixture at –78 °C for 40 minutes.
-
Trapping: Slowly add chlorotrimethylsilane (TMSCl) (0.45 mL, 3.50 mmol).
-
Warming: Continue stirring at –78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography to yield the title compound.
References
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Thuaud, F., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters. [Link]
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Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
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Singleton, D. A., & Hang, C. (2015). Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical Stabilization. UCLA Chemistry and Biochemistry. [Link]
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Hoesl, M. G., et al. (2016). Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. Nature Communications. [Link]
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Hanessian, S., & Baredse, M. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(10), 1349-1361. [Link]
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Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the consequences of y and 6 substitution on carbon shieldings. Canadian Journal of Chemistry, 54(6), 917-929. [Link]
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Methodologies of Bicyclo[2.2.2]octane... - eScholarship.org. (n.d.). [Link]
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Rojas-Carrillo, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
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Goti, G., et al. (2020). Oxidative radical cyclizations of diketopiperazines bearing an amidomalonate unit. Heterointermediate reaction sequences toward the asperparalines and stephacidins. Taylor & Francis Online. [Link]
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Rojas-Carrillo, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. [Link]
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Rojas-Carrillo, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. [Link]
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Mendeleev Communications. (n.d.). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. [Link]
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Baghernejad, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]
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Wikipedia. (n.d.). Ring strain. [Link]
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Filler, R., & Gore, G. (1961). New bicyclic system. N,N'-Diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes. The Journal of Organic Chemistry, 26(7), 2658-2659. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
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LibreTexts. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. [Link]
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Validation & Comparative
A Comparative Guide to Peptide Scaffolds: The Rise of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high potency and selectivity.[1][2] However, their inherent limitations, such as poor metabolic stability and low cell permeability, have historically hindered their clinical translation. To overcome these challenges, medicinal chemists have developed a range of strategies to constrain peptide conformations, leading to the development of various peptide scaffolds. This guide provides a detailed comparison of a highly promising scaffold, 2,5-diazabicyclo[2.2.2]octane-3,6-dione, with other established peptide mimetics, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for more effective peptide-based drugs.
The Imperative for Conformational Constraint in Peptide Drug Design
Native peptides often exist as a dynamic ensemble of conformations in solution. This conformational flexibility is a double-edged sword: while it allows for adaptation to various biological targets, it also contributes to a high entropic penalty upon binding and susceptibility to proteolytic degradation. By introducing conformational constraints, we can pre-organize the peptide into a bioactive conformation, thereby enhancing its binding affinity, selectivity, and stability.[1][3]
The ideal peptide scaffold should:
-
Mimic a specific secondary structure (e.g., β-turn, α-helix).
-
Be synthetically accessible.
-
Enhance proteolytic stability.
-
Improve cell permeability and overall pharmacokinetic properties.
This guide will focus on the comparative advantages of the this compound scaffold in achieving these goals.
Structural and Conformational Analysis of Peptide Scaffolds
A deep understanding of the structural underpinnings of different peptide scaffolds is crucial for their rational application in drug design.
This compound: A Rigid Dipeptide Mimetic
The this compound core is a conformationally locked scaffold that mimics a dipeptide unit. Its rigid bicyclic structure effectively restricts the rotational freedom around the peptide backbone, presenting appended side chains in well-defined spatial orientations.[4][5][6] This rigidity is key to its function as a potent peptidomimetic.
Caption: Core structure of this compound.
Common Peptide Secondary Structure Mimetics
Beta-turns are secondary structures involving four amino acid residues where the polypeptide chain reverses its direction.[7][8] They are crucial for protein folding and molecular recognition processes.[9] Various small molecules have been designed to mimic β-turns to enhance the biological activity of peptides.[10]
Caption: Hydrogen bonding pattern in an α-helix.
Comparative Performance Metrics
The true value of a peptide scaffold lies in its ability to confer advantageous properties upon a peptide therapeutic. Here, we compare this compound with other scaffolds based on key performance indicators.
| Performance Metric | This compound | Other Scaffolds (General) | Rationale |
| Conformational Rigidity | High | Variable (e.g., some β-turn mimetics are flexible) | The bicyclic nature severely restricts bond rotations, leading to a well-defined conformation. |
| Proteolytic Stability | High | Generally improved over linear peptides, but can vary. | The non-natural bicyclic core is resistant to cleavage by common proteases. [3][11][12] |
| Synthetic Accessibility | Moderate | Varies from straightforward to complex. | Requires multi-step synthesis but is amenable to chiral pool synthesis starting from amino acids like aspartic acid. [13][14] |
| Cell Permeability | Potentially Enhanced | Highly variable and unpredictable. | Rigidity and the potential for intramolecular hydrogen bonding can mask polar groups, favoring membrane passage. [15][16][17] |
Experimental Protocols
To facilitate the evaluation of novel peptide scaffolds, we provide outlines of key experimental procedures.
Synthesis of a this compound-Containing Peptide
The synthesis of the bicyclic core can be achieved through a Dieckmann-analogous cyclization. [13][14] Step-by-step methodology:
-
Starting Material: Begin with a suitably protected amino acid, such as (S)-aspartic acid.
-
Piperazinedione Formation: Synthesize a piperazinedione intermediate with an acetate side chain.
-
Cyclization: Induce an intramolecular Dieckmann-type cyclization using a strong base (e.g., NaHMDS) followed by trapping of the intermediate.
-
Purification: Purify the resulting bicyclic compound using chromatography.
-
Peptide Coupling: The purified scaffold can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.
Caption: Synthetic workflow for a bicyclic peptide.
In Vitro Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation.
Step-by-step methodology:
-
Peptide Incubation: Incubate the test peptide (e.g., containing the bicyclic scaffold, a linear control, and another scaffold mimetic) with a protease solution (e.g., trypsin, chymotrypsin, or serum) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction is stopped at each time point by adding an acid or an organic solvent.
-
Analysis: The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Calculation: The half-life (t₁/₂) of the peptide is calculated from the degradation profile. Bicyclic peptides are expected to show a significantly longer half-life compared to their linear counterparts. [18][19]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.
Step-by-step methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate contains the test compounds dissolved in a buffer at a specific pH. The acceptor plate contains a fresh buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Coefficient Calculation: The effective permeability coefficient (Pe) is calculated.
Case Studies and Applications
The 2,5-diazabicyclo[2.2.2]octane scaffold has been successfully employed in the design of potent and selective ligands for various biological targets. For instance, it has been used to develop conformationally restricted agonists for the kappa opioid receptor (KOR), where the rigid scaffold helps to define the necessary pharmacophore geometry for high-affinity binding. [5]
Conclusion and Future Outlook
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of next-generation peptide therapeutics. Its inherent rigidity provides a robust solution to the challenges of conformational flexibility and proteolytic instability that plague linear peptides. While its synthesis is more complex than that of simple linear peptides, the potential gains in potency, stability, and pharmacokinetic properties often justify the effort.
Future research will likely focus on the development of more efficient synthetic routes to this and other bicyclic scaffolds, as well as their application in targeting a wider range of challenging disease targets, particularly intracellular protein-protein interactions. As our understanding of the principles governing peptide drug design continues to evolve, we can expect to see an increasing number of constrained peptidomimetics, such as those based on the this compound scaffold, entering clinical development and ultimately benefiting patients.
References
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Henchey, L. K., & Arora, P. S. (2014). α-Helix mimetics: outwards and upwards. Bioorganic & Medicinal Chemistry Letters, 24(3), 717-724. [Link]
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Muppidi, A., Doi, K., & Arora, P. S. (2017). α-Helix Mimetics as Modulators of Aβ Self-Assembly. Journal of the American Chemical Society, 139(11), 3951-3954. [Link]
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González-Muñiz, R. (2017). Where is the field of α-helix mimetics going? European Peptide Society. [Link]
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Cummings, C. G., & Hamilton, A. D. (2010). Alpha-Helix Mimetics: Progress Toward Effective Modulation of Protein-Protein Interactions. In Topics in Current Chemistry (Vol. 289, pp. 43-78). Springer. [Link]
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Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-1224. [Link]
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Rao, V. R., & S. V., S. (2016). New modalities in conformationally constrained peptides for potency, selectivity and cell permeation. Future Medicinal Chemistry, 8(15), 1811-1829. [Link]
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Lee, H., et al. (2016). β-Turn mimetic-based stabilizers of protein–protein interactions for the study of the non-canonical roles of leucyl-tRNA synthetase. MedChemComm, 7(2), 363-369. [Link]
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O'Connell, M. A., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(9), 5159-5167. [Link]
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Angelini, A., et al. (2012). Genetically-encoded discovery of proteolytically stable bicyclic inhibitors for morphogen NODAL. Scientific Reports, 2, 649. [Link]
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Singh, Y., & Sharma, P. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 12(1), 329-342. [Link]
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O'Connell, M. A., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(9), 5159-5167. [Link]
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Whitby, L. R., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of Medicinal Chemistry, 54(1), 269-278. [Link]
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Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
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Chen, S., et al. (2022). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 65(1), 606-618. [Link]
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Aina, O. H., et al. (2019). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 11(11), 594. [Link]
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Baxter, D., et al. (2017). Development of Cell-Permeable, Non-Helical Constrained Peptides to Target a Key Protein-Protein Interaction in Ovarian Cancer. Angewandte Chemie International Edition, 56(2), 524-529. [Link]
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Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Molecules, 26(15), 4487. [Link]
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Qian, Z., et al. (2014). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology, 1266, 151-164. [Link]
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Bowers Laboratory. (n.d.). Peptide Cell Permeability. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wittig, C., et al. (2017). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 15(31), 6520-6540. [Link]
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A Comparative Guide to the Conformational Analysis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and Linear Dipeptides
Introduction: The Central Role of Conformation in Peptide Science
In the realm of drug development and molecular biology, the adage "structure dictates function" is paramount. For peptides, this principle is expressed through their three-dimensional conformation. The specific spatial arrangement of a peptide's backbone and side chains—its conformational state—governs its ability to interact with biological targets, its metabolic stability, and its overall therapeutic potential. However, many biologically active peptides are short, linear sequences characterized by significant conformational flexibility.[1] In solution, they exist not as single, static structures but as a dynamic ensemble of interconverting conformers, making the identification of the specific "bioactive conformation" a formidable challenge.[1]
This guide provides an in-depth technical comparison of two distinct peptide systems to illuminate the principles and practices of conformational analysis. We will contrast the highly constrained 2,5-diazabicyclo[2.2.2]octane-3,6-dione , a rigid scaffold that mimics a dipeptide turn, with simple linear dipeptides , which epitomize conformational freedom. By examining the experimental and computational methodologies used to study these systems, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how conformational constraint can be leveraged to design more potent and stable peptide-based therapeutics.
Part 1: A Tale of Two Structures: Rigidity vs. Flexibility
The fundamental difference between these two molecular classes lies in the degrees of freedom available to their peptide backbones.
The Rigid Scaffold: this compound
This molecule represents a class of peptidomimetics where the dipeptide backbone is locked into a specific geometry by a bicyclic framework. Its synthesis, often achieved through a Dieckmann-analogous cyclization, creates a strained yet stable cage-like structure.[2][3] This bicyclo[2.2.2]octane system imposes severe geometric constraints, effectively freezing the peptide backbone and eliminating the rotational freedom typically associated with phi (φ) and psi (ψ) dihedral angles.[4] The result is a single, well-defined conformation that serves as a stable template for presenting amino acid side chains in a precise spatial orientation.
Caption: Structure of this compound.
The Flexible Chain: Linear Dipeptides
A linear dipeptide, formed by two amino acids joined by a peptide bond, is the simplest model of a polypeptide chain. Its defining characteristic is conformational flexibility, arising from the ability to rotate around the N-Cα (phi, φ) and Cα-C (psi, ψ) single bonds.[1][5] This freedom allows the dipeptide to sample a wide range of spatial arrangements in solution.
The accessible conformations are famously visualized on a Ramachandran plot , which maps φ against ψ.[6][7] Steric clashes between atoms limit the possible (φ, ψ) combinations, resulting in "allowed" regions on the plot that correspond to stable secondary structures like α-helices and β-sheets, and "disallowed" regions.[8] A linear dipeptide in solution exists as a population-weighted average of all its accessible low-energy conformations.[9][10]
Caption: Generic linear dipeptide showing φ and ψ angles.
Part 2: Experimental Workflows for Conformational Interrogation
A multi-faceted experimental approach is essential to fully characterize the conformational landscape of any peptide system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for determining the three-dimensional structure of molecules in solution, providing data under near-physiological conditions.
-
Application to Linear Dipeptides: For flexible molecules, NMR provides data that is an average of the entire conformational ensemble. Key parameters include:
-
³J(HN,Hα) Coupling Constants: These scalar couplings are related to the phi (φ) dihedral angle via the Karplus equation, offering insight into backbone torsion.[11]
-
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance information between protons that are close (< 5 Å), helping to define the overall fold. However, for a flexible dipeptide, observed NOEs represent an average and can be difficult to interpret without supporting computational models.[12]
-
-
Application to Bicyclic Diones: For a rigid molecule like this compound, NMR analysis is more straightforward. It is used to confirm the covalent structure and stereochemistry.[13] The observation of sharp, well-defined signals and a single set of resonances confirms the presence of one dominant, rigid conformation.[14] Specific NOEs can validate the fixed spatial arrangement predicted by the bicyclic structure.
Protocol: 1D/2D NMR for Peptide Conformational Analysis
-
Sample Preparation: Dissolve the peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-10 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
1D ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum to assess sample purity, concentration, and preliminary structural features.
-
2D TOCSY Acquisition: Acquire a TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons within a given amino acid's spin system. This is crucial for assigning protons to specific residues.
-
2D NOESY/ROESY Acquisition: Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 100-300 ms. This experiment reveals through-space correlations between protons, which are used to generate distance restraints.
-
Data Processing and Assignment: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Sequentially assign all proton resonances by linking adjacent amino acid spin systems using the NOE correlations between an amide proton (Hɴ) of one residue and the alpha proton (Hα) of the preceding residue.[12]
-
Restraint Generation and Structure Calculation: Integrate the volumes of NOESY cross-peaks and convert them into upper-limit distance restraints. Measure ³J(HN,Hα) coupling constants to derive dihedral angle restraints. Use this experimental data as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
Caption: Experimental workflow for NMR-based structure determination.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, making it an excellent tool for rapidly assessing the secondary structure of peptides.[15][16]
-
Application to Linear Dipeptides: The CD spectrum of a linear dipeptide reflects the equilibrium of its conformational ensemble. The presence of characteristic signals—such as negative bands at ~208 nm and 222 nm for an α-helix, or a single negative band around 215-218 nm for a β-sheet—can indicate the predominant secondary structures.[17][18] Changes in the CD spectrum upon varying solvent, pH, or temperature provide valuable information on the peptide's conformational stability and dynamics.[17]
-
Application to Bicyclic Diones: Due to its fixed, non-canonical turn structure, the bicyclic dione would not exhibit a classic α-helical or β-sheet CD spectrum. Instead, it would show a distinct spectrum representative of its rigid conformation. The key insight from CD would be the spectrum's invariance to changes in environmental conditions, providing strong evidence of its conformational rigidity.
Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). The buffer must be non-absorbing in the far-UV region (190-250 nm).
-
Concentration Determination: Accurately determine the peptide concentration using a reliable method (e.g., UV absorbance at 280 nm if Trp/Tyr are present, or amino acid analysis).
-
Instrument Setup: Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid. Purge the instrument with nitrogen gas.
-
Spectrum Acquisition: Place the sample in a quartz cuvette (typically 0.1 cm path length) to achieve an absorbance < 1.0. Scan the sample in the far-UV range (e.g., 260 nm down to 190 nm).
-
Blank Subtraction: Acquire a spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Conversion: Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues. This normalization allows for comparison across different peptides.[18][19]
Part 3: The Power of Simulation: Computational Conformational Analysis
Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing an atomistic view of conformational dynamics over time.
-
The Importance of Force Fields: The accuracy of any simulation is highly dependent on the quality of the underlying force field—a set of parameters describing the potential energy of the system.[20] Modern force fields like AMBER, CHARMM, and OPLS are continuously refined, with specialized versions (e.g., residue-specific force fields, RSFFs) developed to better capture the intrinsic conformational propensities of different amino acids.[21][22]
-
Simulating Linear Dipeptides: MD simulations are indispensable for exploring the vast conformational space of flexible peptides. Starting from an extended conformation, a simulation can track the peptide's folding and sampling of different regions of the Ramachandran plot. The resulting trajectory can be analyzed to determine the relative populations of different conformers, calculate free energy landscapes, and understand the kinetics of conformational transitions.[9]
-
Simulating Bicyclic Diones: For the rigid dione, an MD simulation would primarily show small-amplitude vibrations around a single, stable energy minimum.[3] This computational result serves as a powerful confirmation of the molecule's lack of conformational freedom, validating the core hypothesis of its design.
Protocol: Molecular Dynamics (MD) Simulation Workflow
-
System Setup: Build the initial 3D coordinates of the peptide (either extended for linear peptides or from crystal data for the bicyclic dione). Choose an appropriate force field (e.g., Amber19SB) and a water model (e.g., OPC).[23]
-
Solvation: Place the peptide in a periodic box of water molecules, ensuring a sufficient buffer distance (e.g., 10-12 Å) from the box edge.
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the total charge of the system.
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble) to achieve the correct density. This is a critical step to ensure the simulation starts from a stable state.
-
Production Run: Run the main MD simulation for a desired length of time (e.g., hundreds of nanoseconds to microseconds) in the NVT or NPT ensemble, saving the atomic coordinates (trajectory) at regular intervals.[20]
-
Analysis: Analyze the trajectory to calculate properties such as RMSD (Root Mean Square Deviation) to assess stability, generate Ramachandran plots for dihedral angle distributions, and cluster conformations to identify dominant structural families.
Caption: Workflow for a typical molecular dynamics simulation.
Part 4: Comparative Summary and Pharmacological Implications
The stark contrast in conformational behavior between these two systems has profound implications for their use in drug discovery.
| Feature | Linear Dipeptide | This compound |
| Flexibility | High; exists as a conformational ensemble.[1] | Extremely low; single dominant conformation.[4] |
| Dihedral Angles (φ, ψ) | Samples multiple allowed regions of the Ramachandran plot.[24] | Fixed to a specific value by the bicyclic scaffold. |
| Energy Landscape | Multiple low-energy minima separated by small barriers. | A single, deep energy well. |
| Solvent Effect | Conformation is highly dependent on the solvent environment.[25] | Conformation is largely independent of the solvent. |
| NMR Spectrum | Averaged signals, potentially broad.[11] | Sharp, well-defined signals.[13] |
| CD Spectrum | Reflects the ensemble average of secondary structures.[18] | A unique, invariant spectrum of the fixed turn. |
Implications for Drug Design: The Advantage of Constraint
The inherent flexibility of linear peptides is often a liability in drug design.[26]
-
Entropic Cost of Binding: A flexible peptide must "pay" a significant entropic penalty to adopt the single, specific conformation required to bind to its target receptor. A pre-organized, rigid ligand like the bicyclic dione does not pay this penalty, which can translate directly to higher binding affinity.[5]
-
Proteolytic Instability: The flexible backbone of linear peptides makes them susceptible to cleavage by proteases. Rigid scaffolds are often highly resistant to enzymatic degradation, leading to longer biological half-lives.[5][26]
-
Receptor Selectivity: By locking the peptide into a conformation recognized by a specific receptor subtype, rigid scaffolds can achieve much higher selectivity than flexible peptides that might adopt shapes to fit multiple targets.[25][27]
The this compound scaffold is a prime example of how conformational constraint can be used to engineer superior therapeutic properties. By mimicking a key structural motif (the β-turn) found in many peptide-receptor interactions, it provides a robust platform for designing potent, selective, and stable peptidomimetics.[28]
Caption: Conformational selection: a rigid ligand avoids the entropic cost of adopting a bioactive conformation.
Conclusion
The conformational analysis of peptides is a cornerstone of modern medicinal chemistry. The comparison between the flexible linear dipeptide and the rigid this compound framework starkly illustrates the challenges and opportunities in the field. While linear peptides represent a dynamic conformational puzzle, rigid scaffolds offer a solution by reducing complexity and pre-organizing the molecule for optimal biological activity. A synergistic approach, combining high-resolution experimental techniques like NMR and CD spectroscopy with the predictive power of computational modeling, is essential for elucidating the structure-function relationships that drive the design of next-generation peptide therapeutics.
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. [Link]
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Nielsen, D. S., Hoang, H. N., Lohman, R. J., & Fairlie, D. P. (2017). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 14(5), 874-886. [Link]
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Baitaipaike. Peptide Secondary Structure Analysis Based on CD. [Link] (Note: This is a representative link for the type of service, the original source URL was specific to a service provider page).
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Henriques, J., Cragnell, C., & Skepö, M. (2020). How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. Journal of Chemical Theory and Computation, 16(5), 3436-3453. [Link]
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Geng, H., Wu, X., & Wei, D. (2016). Accurate Structure Prediction and Conformational Analysis of Cyclic Peptides with Residue-Specific Force Fields. The Journal of Physical Chemistry Letters, 7(10), 1819-1824. [Link]
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Geng, H., Wu, X., & Wei, D. (2020). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Chemical Information and Modeling, 60(11), 5647-5659. [Link]
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Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(12), 312. [Link]
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Wu, X., & Wei, D. (2016). Accurate Structure Prediction and Conformational Analysis of Cyclic Peptides with Residue-Specific Force Fields. The Journal of Physical Chemistry Letters. [Link]
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Schweitzer-Stenner, R. (2008). Determination of Conformational Preferences of Dipeptides Using Vibrational Spectroscopy. Biophysical Journal, 94(10), 4065-4076. [Link]
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Lopes, P. E. M., et al. (2013). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation, 9(12), 5430-5449. [Link]
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Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
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CD ComputaBio. Cyclic vs Linear Peptides: Key Differences. [Link]
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Kostyanovsky, R. G., et al. (2002). The synthesis and crystal structures of this compound-1,4-dicarboxylic acids and their diesters. Tetrahedron, 58(21), 4227-4234. [Link]
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Omidi, Y., et al. (2013). Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. Pharmaceutical Research, 30(10), 2587-2602. [Link]
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Richardson, J. S. (2013). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Proceedings of the National Academy of Sciences, 110(43), 17235-17240. [Link]
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Baek, S., et al. (2018). Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. ACS Combinatorial Science, 20(4), 239-244. [Link]
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Baek, S., et al. (2018). Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. ResearchGate. [Link]
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Kostyanovsky, R. G., et al. (2000). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 10(6), 227-229. [Link]
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Wikipedia. Ramachandran plot. [Link]
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Jia, T., et al. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers in Chemistry, 9, 681729. [Link]
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Chen, S., et al. (2021). Computational discovery of weak-intermolecular-interaction-tuning ferroelectricity/ferroelasticity of pure organic rotator–stator-type assemblies designed through a symmetry/structure-limited structure search. Journal of Materials Chemistry C, 9(34), 11335-11345. [Link]
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Kumar, P., & Kumar, D. (2019). Ramachandran plot- A simplified approach. ResearchGate. [Link]
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Zerze, G. H., et al. (2021). Conformational origins of dipeptide phase properties. ChemRxiv. [Link]
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Otaka, A., et al. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(10), 1369. [Link]
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ResearchGate. Configurational analysis of camphor-derived hydroxy ketals. [Link]
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Temussi, P. A. (1993). Bioactive conformation of linear peptides in solution: an elusive goal? Peptide Research, 6(2), 62-69. [Link]
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Schlä̈ger, J., et al. (2011). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Journal of Medicinal Chemistry, 54(24), 8549-8556. [Link]
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Crisma, M., et al. (1998). Linear oligopeptides. Part 316. Conformational characterization of syndiotactic homo-peptides from Cα,α-disubstituted glycines. Journal of the Chemical Society, Perkin Transactions 2, (4), 831-838. [Link]
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Appayee, C., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(44), 28054-28063. [Link]
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O'Connor, P. D., et al. (2018). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 83(15), 8196-8205. [Link]
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A Comparative Guide to the Biological Activity of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Derivatives and Related Diketopiperazines
This guide provides a comprehensive comparison of the biological activities of 2,5-diazabicyclo[2.2.2]octane-3,6-dione derivatives and the broader class of diketopiperazines (DKPs). For researchers and drug development professionals, understanding the subtle yet significant impact of conformational rigidity on biological function is paramount. The this compound core represents a structurally constrained scaffold within the diverse family of DKPs. While research on this specific bicyclic system is emerging, a wealth of data on related, more flexible DKPs provides a valuable framework for comparison and hypothesis-driven drug design. This guide will delve into the known anticancer and antimicrobial properties of these compounds, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
The this compound scaffold is a rigid, bicyclic structure that can be considered a constrained analog of the more common monocyclic diketopiperazines (DKPs). DKPs, which are cyclic dipeptides, are prevalent in nature and exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The conformational flexibility of the DKP ring allows it to interact with a variety of biological targets. By contrast, the bicyclic nature of the this compound system locks the molecule into a more defined three-dimensional shape. This rigidity can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for a specific target, albeit with the potential for reduced activity if the constrained conformation is not optimal for binding.
This guide will explore the biological activities of derivatives of this rigid scaffold in the context of their more flexible DKP counterparts, providing a comparative analysis to inform future research and development.
Anticancer Activity: A Comparison of Scaffolds
Diketopiperazine derivatives have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[4][5][6] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[4][7]
Comparative Performance of Diketopiperazine Derivatives
The following table summarizes the in vitro anticancer activity of several diketopiperazine derivatives, highlighting the influence of different substituents on their cytotoxicity. While specific data for this compound derivatives with anticancer activity is limited in the current literature, the data for related DKPs provides a benchmark for future studies on this rigid scaffold.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-Diunsaturated 2,5-DKPs | Compound 11 (naphthalen-1-ylmethylene and 2-methoxybenzylidene substituted) | A549 (Lung Carcinoma) | 1.2 | [4] |
| HeLa (Cervical Carcinoma) | 0.7 | [4] | ||
| Compound 6 | HeLa (Cervical Carcinoma) | 8.9 | [4] | |
| Compound 8 | A549 (Lung Carcinoma) | 7.3 | [4] | |
| HeLa (Cervical Carcinoma) | 4.5 | [4] | ||
| Proline-Based Bicyclic DKPs | cyclo(l-Phe-l-Hyp) | U87-MG (Human Glioma) | 5.8 | [1] |
| U251 (Human Glioma) | 18.6 | [1] | ||
| N-1-monoallylated 2,5-DKPs | Compound 3c (4-methoxyphenyl and pentylidene substituted) | U937 (Human Leukemia) | 0.36 | [8] |
| A549 (Lung Carcinoma) | 1.9 | [8] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which diketopiperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][7] This is often characterized by morphological changes in the cell, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[3]
Experimental Workflow: Assessing Anticancer Activity and Apoptosis Induction
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A Senior Application Scientist's Comparative Guide to Validating Novel 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Structures
Introduction: The Unique Challenge of the Bicyclic Dione Scaffold
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core represents a fascinating and increasingly important scaffold in medicinal chemistry and materials science. As a conformationally restricted dipeptide mimic, its rigid framework offers a unique platform for presenting substituents in a well-defined three-dimensional space, making it an attractive starting point for designing potent and selective ligands for challenging biological targets like protein-protein interactions.[1][2][3] However, this very rigidity, a consequence of its strained bicyclic system, introduces significant challenges in structural validation.[4] Unlike flexible linear or even monocyclic peptides, the structural integrity of this core must be unequivocally confirmed before any structure-activity relationship (SAR) studies can be deemed reliable.
This guide provides an in-depth comparison of the primary analytical techniques for validating these novel compounds. We will move beyond simple protocol recitation to explore the causal relationships between experimental choices and the specific structural questions they answer for this unique scaffold. Our focus is on building a self-validating analytical workflow that ensures the absolute structural and stereochemical fidelity of your synthesized compounds.
The Analytical Triad: A Multi-Pronged Approach to Structural Certainty
No single technique can provide a complete picture. A robust validation strategy relies on the synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provide an interlocking system of checks and balances.
Caption: A typical workflow for the structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Scaffold
NMR is the cornerstone of structural elucidation for organic molecules in solution.[5] For the this compound scaffold, its rigidity is an advantage, as it leads to well-defined and predictable spectral patterns.
Expertise & Causality:
Why is NMR so powerful for this system? The constrained bicyclic framework locks protons and carbons into specific chemical and spatial environments. This conformational rigidity minimizes signal averaging that can complicate spectra of more flexible molecules.
-
¹H NMR: Provides the initial fingerprint. Key signals include the bridgehead protons (C1-H and C4-H) and the protons on the ethylene bridges (C7-H₂ and C8-H₂). The coupling constants (J-values) between these protons are highly informative about the dihedral angles, directly reflecting the rigid bicyclic geometry.
-
¹³C NMR: Confirms the carbon backbone. The two carbonyl carbons of the diketopiperazine ring (C3 and C6) are characteristic and easily identified in the 165-175 ppm range. The number of distinct signals immediately confirms or refutes the molecule's symmetry.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for confirming the atomic connectivity.
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks. For instance, it will clearly show the correlation between the geminal protons on a bridge carbon and their vicinal coupling to the bridgehead proton.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment. It maps long-range (2-3 bond) correlations between protons and carbons. The unambiguous confirmation of the bicyclic structure comes from observing a correlation from a bridgehead proton (e.g., C1-H) to one of the carbonyl carbons (e.g., C6), a connection that spans the bicyclic system.
-
| Technique | Information Provided for the Scaffold | Strengths | Weaknesses |
| ¹H NMR | Proton environment, relative stereochemistry through coupling constants. | Fast, sensitive, provides key geometric information from J-values. | Signal overlap can be an issue with complex substitutions. |
| ¹³C NMR | Carbon count and type (sp², sp³), confirms symmetry. | Unambiguous carbon count, characteristic carbonyl signals. | Lower sensitivity, requires more sample or longer acquisition time. |
| 2D NMR (COSY, HMBC) | Definitive atom-to-atom connectivity map. | Unambiguously confirms the bicyclic framework and substituent positions. | Requires longer experiment times and more complex data interpretation. |
Protocol: Unambiguous Connectivity Mapping with 2D HMBC
This protocol outlines the essential steps for acquiring and interpreting an HMBC spectrum to validate the core structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup & Tuning:
-
Use a high-field spectrometer (≥400 MHz) for optimal signal dispersion.[6]
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity (line shape).
-
Acquire standard ¹H and ¹³C{¹H} spectra first. Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
-
-
HMBC Experiment Acquisition:
-
Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d).
-
Causality: Set the long-range coupling delay (typically d6 in Bruker programs) to optimize for 2-3 bond correlations. A value of 60-80 ms is standard, corresponding to an optimization for J-couplings of ~8-10 Hz. This is the key parameter for selectively observing the crucial long-range connections.
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This may range from 2 to 16 scans per increment, depending on sample concentration.
-
-
Data Processing & Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.
-
Phase and calibrate the spectrum.
-
Validation Checkpoint: Look for key cross-peaks that define the bicyclic structure. For example, a cross-peak between the bridgehead proton (C1-H) and the non-adjacent carbonyl carbon (C6) is definitive proof of the bicyclic linkage. Similarly, correlations from bridge protons (C7-H₂) to both bridgehead carbons (C1 and C4) confirm the bridge's position.
-
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the exact molecular weight and, through high-resolution measurements, the elemental composition of your compound.[7][8] It is the first and most fundamental validation gate: if the molecular formula is incorrect, the proposed structure is invalid.
Expertise & Causality:
Why is High-Resolution MS (HRMS) essential? Standard MS might give a nominal mass that could correspond to multiple elemental compositions. HRMS (e.g., TOF, Orbitrap) provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. For a compound with multiple nitrogen and oxygen atoms like our scaffold, this is critical.
-
Fragmentation Analysis (MS/MS): The rigid and strained nature of the 2,5-diazabicyclo[2.2.2]octane system leads to characteristic fragmentation patterns.[9] The energetically unstable molecular ion will break apart in predictable ways.[9] Common fragmentation pathways may include:
-
Retro-Diels-Alder type cleavage: Splitting the bicyclic system to reveal the piperazinedione core.
-
Loss of CO: Cleavage of one or both amide carbonyl groups.
-
Cleavage of substituents: Loss of side chains attached to the core. By analyzing these fragments, we can piece together the structure, corroborating the connectivity map derived from NMR.[10][11]
-
Caption: The process of generating fragment ions in tandem mass spectrometry.
Protocol: High-Resolution Mass and Fragmentation Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent for ionization (e.g., methanol, acetonitrile). Add a trace amount of an acid (e.g., formic acid) to promote protonation for positive ion mode ESI.[10]
-
HRMS (Full Scan) Acquisition:
-
Infuse the sample into an ESI-HRMS instrument.
-
Acquire a full scan spectrum in positive ion mode.
-
Validation Checkpoint: Identify the peak corresponding to the protonated molecule [M+H]⁺. The measured accurate mass should match the theoretical mass for the proposed elemental formula within 5 ppm.
-
-
MS/MS (Fragmentation) Acquisition:
-
Set the instrument to MS/MS mode.
-
In the first mass analyzer (Q1), select the [M+H]⁺ ion as the precursor ion.
-
In the collision cell (Q2), apply collision energy (CID) to fragment the precursor ion. Causality: The amount of energy is critical; too little will result in no fragmentation, while too much will shatter the molecule into uninformative small pieces. A ramped collision energy experiment is often used to find the optimal conditions.
-
The second mass analyzer (Q3 or TOF) scans the resulting fragment ions.
-
-
Data Interpretation:
-
Analyze the fragmentation pattern. Propose structures for the major fragment ions.
-
Validation Checkpoint: Do the observed neutral losses (e.g., loss of 28 Da for CO, loss of specific side chains) and fragment ions correspond logically to the structure determined by NMR? For example, the presence of a fragment corresponding to the intact piperazinedione ring after a retro-Diels-Alder cleavage would be strong evidence for the bicyclic structure.
-
X-Ray Crystallography: The Unambiguous Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof.[12] It generates a 3D model of the molecule, confirming not only the atom connectivity but also the absolute stereochemistry, bond lengths, and bond angles.[13][14]
Expertise & Causality:
The primary challenge and causal factor here is not the analysis but the sample preparation: obtaining a diffraction-quality single crystal. The rigid, often polar nature of the this compound scaffold can lead to strong intermolecular interactions, which can either facilitate or hinder orderly crystal packing.[12]
| Comparison Aspect | NMR Spectroscopy | Mass Spectrometry | X-Ray Crystallography |
| State | Solution | Gas Phase (Ionized) | Solid State (Crystal) |
| Primary Info | Atom connectivity, relative stereochemistry | Elemental composition, fragmentation | Absolute 3D structure, stereochemistry |
| Certainty | High (with 2D methods) | High (for formula), Inferential (for structure) | Absolute |
| Bottleneck | Spectral overlap in complex molecules | Isomers can be indistinguishable | Growing a suitable single crystal |
Protocol: From Compound to Crystal Structure
-
Crystallization Screening:
-
This is an empirical process. Use the highly purified compound (>99%).
-
Screen a wide range of conditions. Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion (hanging drop or sitting drop) using a solvent/anti-solvent system.
-
Cooling of a saturated solution.
-
-
Causality: The goal is to allow molecules to deposit slowly and orderly onto a growing lattice. Rapid precipitation leads to amorphous solid or microcrystalline powder, which is unsuitable.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent crystal damage from the X-ray beam.
-
-
Data Collection and Structure Solution:
-
Mount the crystal on a single-crystal X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the data and solve the structure using specialized software (e.g., SHELX, Olex2). The software solves the "phase problem" to generate an electron density map, from which the atomic positions are determined.
-
-
Structure Refinement and Validation:
-
Refine the structural model against the experimental data.
-
Validation Checkpoint: The final refined structure should have low R-factors (R1 < 0.05 is excellent), indicating a good fit between the model and the data. The resulting 3D model provides the definitive proof of structure. The absolute configuration can often be determined using anomalous dispersion effects (Flack parameter).
-
Conclusion: An Integrated and Self-Validating Strategy
Validating the structure of a novel this compound compound is not a linear process but a cycle of hypothesis and confirmation. The elemental composition from HRMS provides the fundamental boundary conditions. The detailed connectivity map from 2D NMR provides the constitutional framework. The fragmentation patterns from MS/MS corroborate this framework. Finally, a successful X-ray crystallographic analysis provides the ultimate, unambiguous confirmation of the entire three-dimensional structure.
By judiciously applying these techniques and understanding the causal reasons for each experimental choice, researchers can have absolute confidence in their molecular structures, paving the way for meaningful advancements in drug discovery and materials science.
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Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
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Kostyanovsky, R. G., El'natanov, Yu. I., Krutius, O. N., Lenev, D. V., & Leshchiner, I. D. (2001). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 11(2), 58-60. [Link]
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Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. [Link]
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Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
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Bird, A. E. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. [Link]
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Yin, G., et al. (2007). A Systematic Study of the Relationship between Molecular and Crystal Structure among 3,5-Diazabicyclo[2.2.2]octane-2,6-diones. Crystal Growth & Design, 7(11), 2310-2320. [Link]
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Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Presentation]. [Link]
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CSIRO Publishing. (2015). An Exploration of Organocatalyst 1,4-Diazabicyclo[2.2.2]octane in the Direct Regioselective and Chemoselective γ-Addition of β-Keto Amide on Isatin to Afford Structurally Diverse Molecular Frameworks. Australian Journal of Chemistry. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione Containing Peptides
In the landscape of peptide-based drug discovery, achieving metabolic stability is a critical determinant of therapeutic success. Unmodified peptides are often plagued by rapid proteolytic degradation in vivo, leading to short half-lives and diminished efficacy.[1] This guide provides an in-depth technical assessment of peptides containing the rigid 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold, a promising strategy to enhance metabolic resilience. We will objectively compare this approach with established peptide stabilization techniques, supported by experimental data and detailed protocols to empower researchers in their quest for robust peptide drug candidates.
The Quest for Stability: Why Peptide Metabolism Matters
Peptides offer high specificity and potency but are notoriously susceptible to enzymatic degradation by proteases and peptidases abundant in the bloodstream and tissues.[1] This rapid clearance necessitates frequent administration and can limit their therapeutic window. The core challenge lies in modifying the peptide structure to resist enzymatic cleavage without compromising its biological activity. Strategies often focus on constraining the peptide's conformation, as many proteases recognize flexible, linear sequences.
The this compound Scaffold: A Bicyclic Approach to Rigidity
The this compound core is a bridged diketopiperazine structure that imparts significant conformational rigidity to a peptide backbone. By locking two amino acid residues into this bicyclic framework, the peptide's susceptibility to proteolytic attack is hypothesized to be significantly reduced. This high degree of conformational constraint is a key principle in the design of metabolically stable peptidomimetics.[2]
While direct, quantitative metabolic stability data for peptides explicitly containing the this compound scaffold is not extensively available in the public domain, the principles of bicyclic peptide stabilization are well-documented. Bicyclic peptides, in general, exhibit greater metabolic stability than their linear and even monocyclic counterparts due to their reduced flexibility.[2][3] However, it is crucial to note that even highly constrained scaffolds are not entirely immune to metabolism. For instance, a fungal cytochrome P450 enzyme has been shown to cleave an amide bond within a 2,5-diazabicyclo[2.2.2]octane system, indicating that oxidative metabolism could be a potential clearance pathway.
Comparative Analysis of Peptide Stabilization Strategies
To provide a practical context for researchers, we will now compare the potential of the this compound scaffold with established methods for enhancing peptide metabolic stability. The following sections present experimental data for these alternative strategies.
Monocyclic Peptides vs. Linear Peptides
Cyclization is a widely employed strategy to improve peptide stability by reducing conformational flexibility and protecting against exopeptidases.[4] Experimental data consistently demonstrates the superior stability of cyclic peptides over their linear counterparts.
| Peptide Type | Half-life (t½) in Rat Plasma | Reference |
| Linear Peptide 7 | 14.3 min | [2] |
| Cyclic Peptide 9 | 59.8 min | [2] |
| Linear RGD Peptide | ~30-fold less stable than cyclic | [5] |
| Cyclic RGD Peptide | ~30-fold more stable than linear | [5] |
Table 1: Comparison of the metabolic stability of linear and monocyclic peptides in rat plasma.
The increased stability of cyclic peptides is attributed to the reduced ability of the peptide backbone to adopt the extended conformation often required for protease binding.[6]
D-Amino Acid Substitution
The incorporation of non-natural D-amino acids in place of their natural L-counterparts is a powerful technique to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids.[7]
| Peptide | Modification | Half-life (t½) | Reference |
| Somatostatin | Natural L-amino acids | A few minutes | [8] |
| Octreotide | Contains D-amino acids | 1.5 hours | [8] |
| Natural GnRH | Natural L-amino acids | 5 minutes | [7] |
| Triptorelin | Contains unnatural amino acids | 2.8 hours | [7] |
Table 2: Impact of D-amino acid and unnatural amino acid substitution on peptide half-life.
This strategy can dramatically extend the in vivo circulation time of therapeutic peptides.[9]
PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to a peptide, known as PEGylation, can significantly increase its hydrodynamic volume.[10] This "shielding" effect hinders the access of proteases and reduces renal clearance, thereby extending the peptide's half-life.[7]
| Peptide/Protein | Modification | Increase in Half-life | Reference |
| GLP-1 | Site-specific PEGylation | 16-fold increase in rats | [7] |
| INF-alpha-2b | PEG(2,40 K) conjugation | 330-fold increase | [8] |
Table 3: Enhancement of peptide and protein half-life through PEGylation.
PEGylation is a clinically validated approach used in several approved peptide and protein drugs.[11]
Experimental Protocols for Assessing Metabolic Stability
To facilitate the direct comparison of different peptide stabilization strategies, including the incorporation of the this compound scaffold, standardized in vitro metabolic stability assays are essential. Below are detailed protocols for two of the most common assays.
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[12]
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice and the test peptide stock solution (typically 10 mM in DMSO).[13]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[14]
-
-
Incubation:
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard.[15]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test peptide at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.
-
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.[1]
Experimental Workflow:
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw frozen plasma (e.g., human, rat, mouse) from a reputable supplier in a 37°C water bath.
-
Prepare a stock solution of the test peptide.
-
-
Incubation:
-
Add the test peptide to the plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C, often with gentle agitation.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately stop enzymatic activity by adding a protein precipitation agent, such as a 2-fold volume of a 1:1 mixture of acetonitrile and ethanol, and incubate at -20°C.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Analyze the supernatant for the concentration of the intact peptide using LC-MS/MS.
-
Determine the half-life (t½) of the peptide in plasma by plotting the percentage of remaining peptide against time.
-
Conclusion and Expert Perspective
The this compound scaffold represents a compelling strategy for peptide stabilization by inducing a high degree of conformational rigidity. Based on the established principles of bicyclic peptide stability, it is reasonable to hypothesize that peptides incorporating this scaffold will exhibit significantly enhanced resistance to proteolysis compared to their linear counterparts. However, the current body of literature lacks direct, quantitative experimental data to definitively benchmark its performance against other mainstream stabilization techniques like D-amino acid substitution or PEGylation.
The provided experimental protocols for liver microsomal and plasma stability assays offer a robust framework for researchers to generate this crucial data. It is our expert recommendation that peptides containing the this compound scaffold be subjected to these assays alongside linear, monocyclic, and other modified analogues to build a comprehensive understanding of their metabolic profile. Such studies will be invaluable in validating the potential of this novel scaffold and guiding the rational design of next-generation peptide therapeutics with optimal pharmacokinetic properties.
References
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Gudmundsson, O. S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Molecules, 26(21), 6489. [Link]
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Zarazua, C., et al. (1998). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 52(4), 281-289. [Link]
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Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351-367. [Link]
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Sperry, J. B., et al. (2014). Metabolic stability of linear peptide 7 and cyclic peptide 9 in rat plasma. ResearchGate. [Link]
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Zarazua, C., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. International journal of peptide and protein research, 54(2), 145-153. [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
SciSpace. (n.d.). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. [Link]
-
Semantic Scholar. (n.d.). Strategies to improve plasma half life time of peptide and protein drugs. [Link]
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ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
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PubMed. (2010, July 27). Effect of PEGylation on stability of peptide in poly(lactide-co-glycolide) microspheres. [Link]
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ResearchGate. (n.d.). The effect of PEGylation on the stability of small therapeutic proteins. [Link]
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Semantic Scholar. (2020, January 30). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
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PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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Wiley Online Library. (2024, February 16). Photocatalytic Functionalization of Dehydroalanine‐Derived Peptides in Batch and Flow. [Link]
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PubMed Central. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. [Link]
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De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. [Link]
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MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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Bioanalysis Zone. (n.d.). LC-MS/MS bioanalysis of therapeutic peptides in plasma at low pg/mL levels. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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PubMed Central. (2021, October 5). Rapid preparation of human blood plasma for bottom-up proteomics analysis. [Link]
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CSIRO Publishing. (n.d.). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. [Link]
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PubMed Central. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. [Link]
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UQ eSpace. (2025, September 22). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. [Link]
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MDPI. (2018, October 8). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. [Link]
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ResearchGate. (2025, December 15). Liver microsome stability of N-methylated cyclic hexapeptides is decreased by the presence of cis-amide bonds. [Link]
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PubMed. (2021, June 30). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
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ResearchGate. (n.d.). (a) Diazabicyclo[2.2.2]octane-3,6-dione (DABCODO). [Link]
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ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Dynamic regulation of circulating capped peptide levels by different environmental and physiologic perturbations. [Link]
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PubMed Central. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]
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PLOS ONE. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
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PubMed. (n.d.). Diaziquone, 2,5-diaziridinyl-3,6-biscarboethoxyamino-1,4-benzoquinone, plasma and cerebrospinal fluid kinetics. [Link]
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A Comparative Spectroscopic Guide to the Diastereomers of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
This guide provides a detailed spectroscopic comparison of the cis- and trans-diastereomers of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. As key building blocks in medicinal chemistry and materials science, the unambiguous stereochemical assignment of these rigid bicyclic structures is paramount for understanding their structure-activity relationships. This document outlines the expected differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures, supported by established spectroscopic principles and data from related structures.
The rigid bicyclo[2.2.2]octane framework imposes significant conformational constraints, leading to distinct spatial arrangements of substituents and, consequently, unique spectroscopic properties for each diastereomer.[1] Understanding these differences is crucial for researchers in synthesis, purification, and characterization of these and similar compounds.
Molecular Structures and Key Differentiators
The fundamental difference between the cis- and trans-diastereomers lies in the relative orientation of the substituents on the bridgehead carbons. For the parent this compound, the key distinction would arise from substituents at the 1 and 4 positions. While the parent compound itself is achiral, substitution at these positions introduces chirality and the possibility of diastereomers. For the purpose of this guide, we will consider hypothetical substituents 'R' at the 1 and 4 positions to illustrate the spectroscopic comparison between the cis (R groups on the same side) and trans (R groups on opposite sides) isomers.
Caption: Logical relationship between cis and trans diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for differentiating these diastereomers due to its sensitivity to the local chemical environment and through-bond/through-space correlations.
¹H NMR Spectroscopy
The symmetry of the molecule plays a crucial role in the complexity of the ¹H NMR spectrum.
-
cis-Diastereomer: Possesses a higher degree of symmetry (a C2v symmetry element if R is achiral), leading to a simpler spectrum. The two bridgehead protons and the two sets of methylene protons would be chemically equivalent, respectively.
-
trans-Diastereomer: Exhibits lower symmetry (a Ci symmetry element), resulting in a more complex spectrum. The bridgehead protons and the methylene protons would be chemically distinct.
Expected Chemical Shift Differences:
The anisotropic effects of the carbonyl groups and the 'R' substituents will cause noticeable differences in the chemical shifts of the bridgehead and methylene protons. In the cis-isomer, the 'R' groups are syn to one pair of methylene protons, potentially causing a deshielding effect, while in the trans-isomer, this interaction is absent.
¹³C NMR Spectroscopy
Similar to ¹H NMR, the number of signals in the ¹³C NMR spectrum will reflect the symmetry of the diastereomer.
-
cis-Diastereomer: Fewer signals are expected due to higher symmetry.
-
trans-Diastereomer: More signals are expected due to lower symmetry.
The chemical shifts of the bridgehead carbons and the methylene carbons will also be influenced by the stereochemistry of the 'R' groups.
Table 1: Predicted NMR Spectroscopic Data for Substituted this compound Diastereomers
| Spectroscopic Parameter | cis-Diastereomer | trans-Diastereomer | Rationale |
| ¹H NMR | |||
| Number of Signals | Fewer | More | Higher molecular symmetry |
| Bridgehead Proton (C1-H, C4-H) | Single signal | Two distinct signals | Chemical equivalence vs. non-equivalence |
| Methylene Protons | Fewer signals | More signals | Magnetic equivalence of methylene groups |
| ¹³C NMR | |||
| Number of Signals | Fewer | More | Higher molecular symmetry |
| Bridgehead Carbons (C1, C4) | Single signal | Two distinct signals | Chemical equivalence vs. non-equivalence |
| Methylene Carbons | Fewer signals | More signals | Magnetic equivalence of methylene groups |
| Carbonyl Carbons (C3, C6) | Single signal | Two distinct signals | Influence of substituent orientation |
Note: The actual chemical shifts will be highly dependent on the nature of the 'R' substituent and the solvent used. Computational methods, such as Density Functional Theory (DFT), can be employed to predict and correlate calculated chemical shifts with experimental data to aid in structural elucidation.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The primary focus for differentiating the diastereomers would be the carbonyl (C=O) stretching frequency.
-
Carbonyl Stretch (νC=O): The symmetric and asymmetric stretching vibrations of the two amide carbonyl groups may be influenced by dipole-dipole interactions, which differ between the cis and trans isomers. In the cis-isomer, the carbonyl groups are closer in space, which could lead to a splitting of the carbonyl absorption band or a shift to a different frequency compared to the trans-isomer where they are further apart.
While these differences might be subtle, they can be a useful corroborative tool.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry can be a valuable tool for differentiating diastereomers, as the fragmentation patterns can be stereochemically dependent.[3]
-
Molecular Ion (M⁺): The relative abundance of the molecular ion may differ. Often, the more stable diastereomer will exhibit a more intense molecular ion peak.[3]
-
Fragmentation Pathways: The rigid bicyclic structure can lead to stereospecific fragmentation pathways. For instance, a retro-Diels-Alder reaction or other concerted fragmentation could be favored in one diastereomer over the other due to the specific spatial arrangement of the bonds. The relative intensities of key fragment ions can therefore be diagnostic.
Table 2: Predicted Mass Spectrometry Fragmentation Differences
| Feature | cis-Diastereomer | trans-Diastereomer | Rationale |
| Molecular Ion Abundance | Potentially different | Potentially different | Differences in steric strain and stability.[3] |
| Key Fragment Ions | Different relative intensities | Different relative intensities | Stereochemistry influencing fragmentation pathways. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound diastereomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, especially in the lower symmetry trans-isomer, 2D NMR experiments are highly recommended.
Caption: Workflow for NMR-based stereochemical assignment.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a solution cast on a salt plate (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Carefully analyze the carbonyl stretching region (around 1650-1750 cm⁻¹) for any differences in band shape or position between the two diastereomers.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum and compare the relative abundances of the molecular ion and major fragment ions between the two diastereomers.
Conclusion
The stereochemical elucidation of this compound diastereomers is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy, in particular, provide the most definitive data for differentiation based on molecular symmetry. IR and mass spectrometry offer valuable complementary information. By carefully analyzing the number of signals, chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently assign the cis and trans configurations of these important bicyclic compounds.
References
-
Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Chinese Journal of Natural Medicines, 18(5), 385-392. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR spectra (b) of an equilibrium mixture of tautomers 10A-E. Retrieved from [Link]
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Retrieved from [Link]
-
Kostyanovsky, R. G., et al. (1999). This compound-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(6), 236-237. Retrieved from [Link]
-
Growing Science. (2016). Feasibility study on the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with (L-Serine-L). International Journal of Advanced Biological and Biomedical Research, 4(3), 273-283. Retrieved from [Link]
-
PubMed. (2011). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Retrieved from [Link]
-
Głowacki, E. D., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Organic Chemistry, 78(4), 1434-1443. Retrieved from [Link]
-
PubMed Central. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. ACS Medicinal Chemistry Letters, 5(5), 529-533. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Baghernejad, B. (2011). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Useful Catalyst in Organic Synthesis. ChemInform, 42(49). Retrieved from [Link]
-
ResearchGate. (2025). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). ESR study of stereochemistry in chiral nitroxide radical crystals. Retrieved from [Link]
-
National Institutes of Health. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry, 24(5), 731-739. Retrieved from [Link]
-
UCL Discovery. (n.d.). Zinc Ejectors – Synthesis of Epi-3,6-dithio-2,5-diketopiperazines as therapeutically active agents. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Triethylenediamine. NIST Chemistry WebBook. Retrieved from [Link]
-
Baza Wiedzy Politechniki Wrocławskiej. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
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- 2. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]
- 3. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and Its Analogs: From Fundamental Scaffolds to Complex Derivatives
In the landscape of modern drug discovery and materials science, rigid molecular scaffolds are of paramount importance. They provide a defined three-dimensional architecture, reducing conformational flexibility and enabling precise presentation of functional groups for molecular recognition. Among these, the 2,5-diazabicyclo[2.2.2]octane-3,6-dione framework, a constrained bicyclic diketopiperazine, stands out as a privileged scaffold. Its inherent rigidity and stereochemical complexity make it a cornerstone for the design of novel therapeutics, including mimetics of peptide β-turns.[1]
This guide offers an in-depth comparative analysis of the X-ray crystallography of the foundational 2,5-piperazinedione (a closely related parent structure), the core this compound, and its substituted analogs. We will delve into the subtle yet significant impacts of substitution on crystal packing, molecular conformation, and intermolecular interactions, supported by experimental data. Furthermore, this guide provides a validated experimental workflow for obtaining diffraction-quality crystals of these challenging bicyclic systems.
The Foundational Scaffold: 2,5-Piperazinedione
The simplest cyclic dipeptide, 2,5-piperazinedione (also known as glycine anhydride), serves as the fundamental building block for the this compound system. Its crystal structure was first elucidated by Corey in 1938, revealing a remarkably planar six-membered ring.[2][3] This planarity is a consequence of the partial double-bond character of the amide bonds, a feature that profoundly influences its crystal packing. The dominant intermolecular force is a network of N-H···O hydrogen bonds, which dictates the formation of extended sheets or tapes within the crystal lattice.[2]
The Constrained Bicyclic Core: this compound
The introduction of an ethylene bridge across the 2,5-piperazinedione ring to form this compound introduces significant conformational strain.[4] This bicyclic framework locks the diketopiperazine ring into a more rigid conformation, deviating from the planarity observed in its monocyclic counterpart. This rigidity is a key attribute for its application in rational drug design.
Comparative Crystallographic Analysis of Analogs
The true utility of the this compound scaffold lies in the ability to introduce substituents at various positions, thereby modulating its physicochemical and biological properties. X-ray crystallography provides invaluable insights into how these substitutions affect the molecular and supramolecular structure.
Here, we compare the crystallographic data of the parent scaffold with two representative analogs: the racemic and enantiopure forms of this compound-1,4-dicarboxylic acid and a more complex, highly substituted derivative, (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
| Compound | Molecular Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| 2,5-Piperazinedione (Glycine Anhydride) | C₄H₆N₂O₂ | P2₁/a | 5.16 | 11.23 | 3.96 | 90 | 76.5 | 90 | 222.8 | [2] |
| (±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | C₈H₈N₂O₆ | P2₁/n | - | - | - | - | - | - | - | [5] |
| (-)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | C₈H₈N₂O₆ | P2₁ | - | - | - | - | - | - | - | [5] |
| (+)-(1S,4S,7R)-5-Allyl-7-methoxy-2-(4-methoxybenzyl)-7-(trimethylsiloxy)-2,5-diazabicyclo[2.2.2]octane-3,6-dione | C₂₁H₃₀N₂O₅Si | P2₁2₁2₁ | 6.3562 | 8.3604 | 41.7503 | 90 | 90 | 90 | 2218.6 | [6] |
Analysis of Structural Variations:
-
Symmetry and Chirality: The introduction of chiral centers, as in the dicarboxylic acid derivative, leads to crystallization in chiral space groups (P2₁) for the enantiopure form, while the racemic mixture crystallizes in a centrosymmetric space group (P2₁/n).[5] The complex, multi-substituted analog, being enantiopure, crystallizes in the chiral orthorhombic space group P2₁2₁2₁.[6]
-
Intermolecular Interactions: While the parent 2,5-piperazinedione is dominated by N-H···O hydrogen bonds, the introduction of carboxylic acid groups in the dicarboxylic acid analog introduces strong O-H···O hydrogen bonding motifs, which become the primary drivers of the crystal packing. In the highly substituted analog, the potential for classical hydrogen bonding is reduced, and weaker C-H···O and van der Waals interactions play a more significant role in the crystal assembly.
-
Conformational Rigidity: The bicyclic framework imposes a high degree of rigidity across all the analogs.[4] However, the nature and size of the substituents can induce subtle changes in the torsion angles of the bicyclic rings to alleviate steric strain.
Experimental Protocol for X-ray Crystallography
Obtaining high-quality single crystals of these rigid bicyclic compounds can be challenging. The following protocol outlines a robust methodology that has proven effective.
1. Purification of the Compound:
-
Rationale: Purity is paramount for successful crystallization. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Method: The synthesized compound should be purified to >98% purity, as determined by HPLC and ¹H NMR. Recrystallization or column chromatography are standard methods. For these compounds, a final recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is highly recommended.
2. Crystal Growth:
-
Rationale: The goal is to achieve a state of supersaturation from which single crystals can nucleate and grow slowly. Slow solvent evaporation and vapor diffusion are generally the most effective techniques for small molecules.
-
Method - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation at room temperature.
-
Filter the solution through a 0.2 µm syringe filter into a clean, small vial.
-
Cover the vial with a cap containing a few small needle holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Method - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively low-volatility solvent in which it is soluble (e.g., dimethylformamide, dimethyl sulfoxide).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether, pentane).
-
Over time, the anti-solvent vapor will diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
3. Crystal Mounting and Data Collection:
-
Rationale: A single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected for data collection.
-
Method:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal.
-
Method:
-
Process the raw diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
-
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular architecture, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Sources
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evaluation of 2,5-diazabicyclo[2.2.2]octane-3,6-dione as a rigid scaffold
An In-Depth Evaluation of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione as a Rigid Scaffold for Modern Drug Discovery
Introduction: The Imperative for Structural Rigidity in Drug Design
In the landscape of contemporary drug discovery, the principle of pre-organization is paramount. The affinity of a small molecule for its biological target is governed by the free energy of binding, a balance of enthalpic and entropic factors. Flexible molecules, while capable of adopting numerous conformations, pay a significant entropic penalty upon binding as they must "freeze" into a single, bioactive conformation. Rigid scaffolds mitigate this penalty. By constraining the molecule's structure, we reduce the entropic cost of binding, which can lead to substantial gains in potency and selectivity.[1]
The this compound core represents a compelling example of such a scaffold. Its inherent rigidity and defined geometry offer medicinal chemists a powerful tool to orient pharmacophoric elements in three-dimensional space with high precision. This guide provides a comprehensive evaluation of this scaffold, comparing its structural and functional attributes with other common rigid spacers and providing the experimental frameworks necessary for its practical application.
Part 1: Deconstructing the this compound Scaffold
Structural Features and Physicochemical Properties
The this compound scaffold is a bicyclic dilactam with a highly constrained framework. Its key structural features include:
-
High Rigidity: The bicyclo[2.2.2]octane system is conformationally locked due to significant ring strain, offering minimal flexibility.[2][3] This rigidity ensures that substituents placed on the scaffold have well-defined spatial vectors.
-
Defined Exit Vectors: Functional groups can be appended at the bridgehead carbons (1 and 4) and the nitrogen atoms (2 and 5), providing precise and predictable orientations for target engagement.
-
Hydrogen Bonding Capabilities: The presence of two lactam functionalities provides both hydrogen bond donors (N-H) and acceptors (C=O), which can be exploited for target interactions or to modulate physicochemical properties.[4]
-
Chirality: The scaffold possesses multiple stereocenters, allowing for the synthesis of enantiomerically pure forms to optimize interactions with chiral biological targets.[5][6]
Physicochemical Properties Summary:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C6H8N2O2 | [4][7] |
| Molecular Weight | 140.14 g/mol | [4][7] |
| XLogP3 | -0.8 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 0 |[4] |
Synthesis Overview
The synthesis of enantiomerically pure 2,5-diazabicyclo[2.2.2]octane derivatives is non-trivial, often starting from amino acids like (S)-aspartate. A key synthetic strategy involves a Dieckmann-analogous cyclization of a piperazinedione precursor bearing an acetate side chain.[2][3] This intramolecular condensation is challenging due to the high strain energy of the target bicyclo[2.2.2]octane system and the limited conformational flexibility of the acetate side chain, which can lead to low yields.[2][3] The diastereoselectivity of the cyclization is often controlled by the formation of a six-membered Na+-chelate intermediate.[2][3]
Sources
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- 3. researchgate.net [researchgate.net]
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comparing the receptor binding affinity of constrained vs. flexible peptide mimetics
An In-Depth Guide to Receptor Binding Affinity: Constrained vs. Flexible Peptide Mimetics
In the landscape of modern drug discovery, particularly in the challenging arena of modulating protein-protein interactions (PPIs), peptide mimetics have emerged as a highly promising therapeutic modality. Their ability to mimic the large, complex surfaces of protein interfaces offers a distinct advantage over traditional small molecules. However, the inherent flexibility of simple linear peptides often curtails their therapeutic potential, leading to compromised binding affinity and poor metabolic stability.[1]
This guide provides a comprehensive comparison of flexible and conformationally constrained peptide mimetics, focusing on the critical parameter of receptor binding affinity. We will delve into the thermodynamic principles that govern these interactions, detail the experimental methodologies required for their quantification, and present comparative data to offer a clear, evidence-based perspective for researchers, scientists, and drug development professionals.
The Thermodynamic Imperative: Why Constraint Enhances Affinity
At its core, the binding of a ligand to its receptor is a thermodynamic event governed by the Gibbs free energy equation: ΔG = ΔH - TΔS . A more negative ΔG corresponds to a stronger binding affinity. The key difference between a flexible and a constrained peptide lies in the entropic component (ΔS) of this equation.
-
Flexible Peptides: In solution, a linear, flexible peptide exists as an ensemble of countless different conformations. It has high conformational entropy. For it to bind to a receptor, it must adopt a single, specific "bioactive" conformation. This transition from a disordered state to an ordered one results in a significant loss of conformational entropy, creating a large, unfavorable entropic penalty that must be overcome by the enthalpic gains (ΔH) from binding interactions (like hydrogen bonds and van der Waals forces).[2][3]
-
Constrained Peptides: A constrained peptide (e.g., a cyclic or stapled peptide) has its conformational freedom significantly restricted. It is "pre-organized" into a structure that is, ideally, very close to the bioactive conformation required for receptor binding.[3][4] Because it doesn't need to pay the heavy entropic cost of folding upon binding, the overall Gibbs free energy of the interaction is often much more favorable.[4][5] This fundamental thermodynamic advantage is the primary reason why constrained peptides frequently exhibit superior binding affinity.[4][6]
Caption: Thermodynamic comparison of flexible vs. constrained peptide binding.
Methodologies for Quantifying Peptide-Receptor Affinity
To empirically validate the theoretical advantages of constrained peptides, robust and precise measurement of binding affinity is essential. The choice of methodology depends on the specific information required, such as equilibrium constants, kinetic rates, or thermodynamic parameters.
Key Experimental Techniques:
-
Surface Plasmon Resonance (SPR): This label-free technique is a workhorse for studying biomolecular interactions in real-time. It provides a wealth of information, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), which is a direct measure of affinity (Kd = koff/kon).[7] Slower dissociation rates, in particular, are often a hallmark of optimized, constrained binders.[8]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, ITC directly measures the heat released or absorbed during a binding event.[9] A single ITC experiment can determine the Kd, binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction.[9][10] This allows for a direct test of the hypothesis that affinity improvements are driven by a reduction in the entropic penalty.
-
Filter-Binding and ELISA-based Assays: These are often higher-throughput methods ideal for screening or initial validation. Radioligand or fluorescently-labeled peptide binding assays can accurately determine Kd values by measuring the amount of bound ligand at equilibrium across a range of concentrations.[11][12] Competition assays are particularly useful for determining the relative affinities of a series of related peptides.[11]
Caption: General experimental workflow for comparing binding affinities.
Protocol Spotlight: Surface Plasmon Resonance (SPR)
This protocol provides a generalized workflow for comparing the binding kinetics of a flexible (linear) and constrained (cyclic) peptide to an immobilized receptor.
Objective: To determine and compare the kon, koff, and Kd values.
Materials:
-
Purified receptor protein (>95% purity) with an appropriate tag for immobilization (e.g., His-tag, Biotin).
-
Purified linear and cyclic peptide analytes (>95% purity), solubilized in running buffer.
-
SPR instrument and appropriate sensor chip (e.g., CM5, NTA, or Streptavidin-coated).
-
SPR running buffer (e.g., HBS-EP+), degassed.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Methodology:
-
System Priming & Chip Preparation:
-
Causality: Ensure a stable baseline and remove any air bubbles that would interfere with the optical readings. The system is primed with running buffer until the signal is stable. The sensor chip surface is activated if using covalent coupling methods like amine coupling.
-
-
Receptor Immobilization:
-
Causality: To measure the binding of the peptide analyte, the receptor must be captured on the sensor surface. The receptor is injected over the activated surface until a target immobilization level (e.g., 1000-2000 RU) is reached. A reference channel is prepared (e.g., activated and blocked without receptor) to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Titration (Kinetics Assay):
-
Causality: To determine kinetic constants, the binding response must be measured across a range of analyte concentrations.
-
a. Prepare a dilution series of the linear peptide in running buffer (e.g., 5-fold dilutions, from 10 µM down to 1.6 nM). A zero-concentration sample (buffer only) is included for double referencing.
-
b. Association Phase: Inject each concentration over the receptor and reference surfaces for a set time (e.g., 180 seconds) to monitor the binding event in real-time.
-
c. Dissociation Phase: After the association phase, flow running buffer over the surfaces for an extended period (e.g., 600 seconds) to monitor the dissociation of the peptide-receptor complex.
-
d. Regeneration: If the interaction is stable, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte and prepare the surface for the next injection. The stability of the immobilized receptor to regeneration must be validated.
-
-
Repeat for Constrained Peptide:
-
Causality: To enable a direct comparison, the entire kinetics assay (Step 3) is repeated under identical conditions using the constrained peptide. Often, lower concentrations are needed for the constrained peptide due to its expected higher affinity.
-
-
Data Analysis:
-
Causality: Mathematical models are fitted to the raw sensorgram data to extract kinetic parameters.
-
a. The reference channel data is subtracted from the active channel data to correct for non-specific binding. The buffer-only injection is then subtracted to correct for baseline drift ("double referencing").
-
b. The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This process yields the kon, koff, and Kd for each peptide.
-
Head-to-Head Comparison: The Experimental Data
The theoretical benefit of peptide constraint is consistently borne out in experimental studies across various biological systems. Constraining a peptide in its bioactive conformation can lead to improvements in affinity ranging from several-fold to orders of magnitude.
| Peptide System | Flexible Mimetic (Linear) | Constrained Mimetic (Cyclic/Stapled) | Binding Affinity (Kd) - Linear | Binding Affinity (Kd) - Constrained | Fold Improvement | Reference |
| Integrin αvβ3 Binders | Linear RGDfV | Cyclic RGDfV | Weaker (Qualitative) | Stronger (Qualitative) | N/A | [13] |
| CD58 Binders | SFTI-a1 | SFTI-DBF (Constrained) | 340 nM | 46 nM | ~7.4x | [6] |
| Streptavidin Binders | Linear Peptides (e.g., 8.2, 8.3) | N/A (Compared to control) | Mid-µM Range | N/A | N/A | [14] |
| CGRP Receptor Binders | CGRP(8-37) | ssCGRP(8-37) (Disulfide-stapled) | ~52,800 nM | 26.4 nM | ~2000x | [8] |
| ErbB Receptor Binders | S22 Peptide | N/A (Baseline) | 300 - 430 nM | N/A | N/A | [15] |
Table 1: Comparison of binding affinities for flexible vs. constrained peptide mimetics from published studies.
Case Study Insights:
-
SFTI-DBF vs. SFTI-a1: In a study targeting the CD58 protein, a constrained peptide (SFTI-DBF) was engineered from a less active precursor. SPR analysis demonstrated that the constrained version possessed a Kd of 46 nM, a nearly 10-fold improvement over the more flexible SFTI-a1's Kd of 340 nM.[6] The authors attribute this directly to the constrained peptide existing in a major conformation in solution that is suitable for binding, whereas the linear version exists as an ensemble of conformations.[6]
-
ssCGRP vs. CGRP: A dramatic example is seen with binders to the CGRP receptor. A disulfide-stapled version of a CGRP peptide antagonist (ssCGRP) exhibited a staggering ~2000-fold increase in binding affinity compared to its wild-type, flexible counterpart.[8] Bio-layer interferometry (BLI), a technique similar to SPR, revealed this was driven by both a 4.5-fold faster association rate and a remarkable 430-fold slower dissociation rate, highlighting how conformational stability can lock the peptide into the receptor's binding pocket.[8]
Broader Implications of Conformational Constraint
While this guide focuses on binding affinity, the benefits of constraining peptides extend to other properties crucial for therapeutic development:
-
Enhanced Proteolytic Stability: Proteases, the enzymes that degrade peptides in the body, typically recognize and cleave flexible, extended peptide chains. By cyclizing or stapling a peptide, these recognition sites can be masked, significantly increasing the peptide's half-life in plasma.[1][4]
-
Improved Target Specificity: By locking a peptide into the precise conformation for its intended target, the likelihood of it adopting a different shape to bind off-targets is reduced.[1] This can lead to a cleaner pharmacological profile and fewer side effects.
Conclusion
The decision to employ a constrained versus a flexible peptide mimetic is a critical juncture in the drug discovery process. While flexible peptides are invaluable for initial hit discovery and identifying the minimal binding epitope, the evidence overwhelmingly supports the strategy of imposing conformational constraints for lead optimization. By pre-paying the entropic penalty of binding, constrained peptides consistently achieve superior receptor binding affinity, often by orders of magnitude. This enhancement in affinity, coupled with improvements in stability and specificity, solidifies conformational constraint as a cornerstone strategy in the rational design of potent and effective peptide-based therapeutics.
References
-
Flexibility vs Preorganization: Direct Comparison of Binding Kinetics for a Disordered Peptide and Its Exact Preorganized Analogues. National Institutes of Health. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Available at: [Link]
-
Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. Available at: [Link]
-
Direct Comparison of Binding Kinetics for a Disordered Peptide and Its Exact Preorganized Analogues. ACS Publications. Available at: [Link]
-
Aspects of the Design of Conformationally Constrained Peptides. UTMB Research Experts. Available at: [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.
Our commitment to safety and compliance is a self-validating system; by understanding the principles behind these protocols, we build a robust culture of safety that anticipates risks and protects our scientific endeavors. This document is structured to provide essential, immediate safety information and a clear logistical plan for disposal, in accordance with major regulatory standards.
Section 1: Hazard Assessment and Chemical Characterization
Before any handling or disposal can begin, a thorough understanding of the compound's properties and potential hazards is essential. This compound is a bicyclic diamide, a class of compounds also known as cyclodipeptides. While specific hazard data for this compound is not extensively published, we can infer its likely risk profile by examining its chemical structure and data from closely related analogs, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO). This proactive assessment is a cornerstone of laboratory safety.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure that laboratory personnel are informed about the hazards of the chemicals they work with.[1][2] This includes maintaining readily accessible Safety Data Sheets (SDS) for all incoming hazardous chemicals.[3]
Table 1: Physicochemical Properties and Inferred Hazard Profile
| Property | Value / Information | Rationale & Significance |
| Chemical Name | This compound | The dione functional groups and bicyclic structure dictate its chemical behavior. |
| CAS Number | 1004-98-4[4][5] | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C₆H₈N₂O₂[5][6] | |
| Molecular Weight | 140.14 g/mol [5][6] | |
| Physical Form | Solid | As a solid, the primary exposure risks are inhalation of dust and direct skin/eye contact. |
| Inferred Acute Toxicity | Handle as Harmful if Swallowed. | Based on analogs like DABCO (Acute Tox. 4, Oral).[7][8] Ingestion can lead to adverse health effects. |
| Inferred Irritation | Handle as a Skin and Serious Eye Irritant. | Many nitrogen-containing heterocyclic compounds and their analogs cause irritation.[8][9][10] The amide functional groups may also contribute to this profile. |
| Inferred Incompatibilities | Strong Oxidizing Agents, Strong Acids. | Analog compounds are incompatible with these materials.[8] Mixing could lead to vigorous, exothermic, or gas-producing reactions. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Ammonia, Carbon Oxides. | Upon combustion (e.g., in a fire or during incineration), nitrogen-containing organic compounds typically produce these hazardous gases.[8][11] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Based on the hazard assessment, a standard level of PPE is required to mitigate the risks of exposure during handling and disposal. The causality is direct: the potential for irritation and toxicity necessitates the use of physical barriers.
-
Eye Protection: Wear chemical safety goggles. This is mandatory to protect against accidental splashes of solutions or airborne dust particles that could cause serious eye irritation or damage.[11]
-
Hand Protection: Use standard chemical-resistant gloves (e.g., nitrile). This prevents direct skin contact, which could lead to irritation.[7]
-
Protective Clothing: A standard laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating significant dust, work within a certified chemical fume hood or wear an appropriate NIOSH-approved respirator.[1]
In the event of an accidental spill, sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[9] For personal exposure, wash skin thoroughly with soap and water; for eye contact, flush cautiously with water for several minutes.[11]
Section 3: Waste Segregation and Containment Protocol
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[12][13] Proper segregation and containment at the point of generation are the first steps in this compliant process.
Step 1: Designate a Compatible Waste Container Select a container made of a material that will not react with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[14][15] The container must be in good condition, with no cracks or leaks.
Step 2: Affix a Hazardous Waste Label As soon as the first quantity of waste is added, the container must be labeled. The EPA and OSHA require specific information on hazardous waste labels to ensure proper handling and disposal.[13][16]
Your label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., checking boxes for "Toxic" and "Irritant")
-
The accumulation start date (the date the first waste is added)
-
The name of the Principal Investigator and the laboratory location (building and room number)
Step 3: Segregate the Waste Stream Proper segregation prevents dangerous chemical reactions.[14][15] This waste stream should be classified as:
-
Solid Waste: Do not mix with liquid solvents.
-
Non-Halogenated Organic Waste: Keep separate from halogenated organic waste streams.
-
Incompatible Separation: Crucially, ensure this container is stored away from strong acids and oxidizing agents.
Step 4: Store in a Satellite Accumulation Area (SAA) The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[13][15] Storing waste in an SAA minimizes the travel of hazardous materials within the facility and ensures it is managed by those most familiar with its properties.
Section 4: Disposal Decision Workflow
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[14][17] Laboratory personnel should never attempt to treat or dispose of this chemical down the drain or in the regular trash.[16] The following workflow illustrates the decision-making process for preparing the waste for final disposition.
Caption: Disposal workflow for this compound.
This structured workflow ensures that the waste is managed safely and compliantly from the moment it is generated until its final, environmentally sound disposal, which for solid organic compounds is typically high-temperature incineration.[13]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
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Personal protective equipment for handling 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
As a Senior Application Scientist, it is imperative to approach the handling of any chemical with a thorough understanding of its potential hazards and the necessary precautions to ensure personnel safety. This guide provides essential safety and logistical information for handling 2,5-Diazabicyclo[2.2.2]octane-3,6-dione, a member of the cyclic dipeptide (diketopiperazine) class of compounds.
Prudent Practices for a Compound with Limited Safety Data
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety.[2] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | To protect against potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Recommended for their chemical resistance to a broad range of powdered chemicals.[2] Always inspect gloves for any signs of degradation or punctures before use. |
| Respiratory Protection | N95 or higher-rated particulate respirator | Due to the powdered nature of the compound, a respirator is essential to prevent inhalation.[1][2] For procedures with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Body Protection | Standard laboratory coat | To protect skin and clothing. Ensure the lab coat is fully buttoned. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a cool, dry place.[1] The recommended storage temperature is -20°C.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound during experimental use.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.
-
Assemble all necessary glassware, spatulas, and solvents before handling the compound.
-
-
Handling:
-
To minimize the generation of airborne dust, handle the solid material carefully. Avoid scooping or pouring in a manner that creates a dust cloud.
-
When weighing, use a draft shield if available.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing. The compound is soluble in water.[1]
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.
-
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[1]
-
Skin Contact: In case of skin contact, wash with plenty of water.[1]
-
Eye Contact: In case of contact with eyes, rinse with plenty of water. Seek medical attention.[1]
-
Ingestion: If swallowed, rinse mouth. Seek medical attention.[1]
For significant spills, wear appropriate PPE, sweep up the solid material, place it in a sealed bag, and hold it for waste disposal.[1] Avoid raising dust.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Waste Collection: All solid waste contaminated with this compound, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always observe all federal, state, and local environmental regulations.[1]
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
